molecular formula C2H4<br>C2H4<br>CH2=CH2 B1607031 Ethylenyl CAS No. 2669-89-8

Ethylenyl

Cat. No.: B1607031
CAS No.: 2669-89-8
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Description

The ethylenyl group (C₂H₃-) is a fundamental, highly reactive unsaturated hydrocarbon radical derived from ethylene (ethene) . In research and development, it serves as a critical building block in organic synthesis and materials science. Its primary research value lies in its role as a key constituent in the synthesis of complex organic molecules and advanced polymeric materials, where it can be incorporated to alter electronic properties, reactivity, and molecular architecture . For instance, this compound-based moieties are integral in the development of fluorescent probes for studying electron transfer processes in DNA and other biochemical systems . Furthermore, its derivatives are pivotal in creating specialized compounds for applications ranging from organic electronics to novel chromogenic materials used in pressure-sensitive recording systems . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethene
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InChI

InChI=1S/C2H4/c1-2/h1-2H2
Source PubChem
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InChI Key

VGGSQFUCUMXWEO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=C
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Molecular Formula

C2H4, Array
Record name ETHYLENE
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Record name ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
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Record name ethylene
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Related CAS

26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4
Record name Ethene, tetramer
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Record name Ethene, dimer
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DSSTOX Substance ID

DTXSID1026378
Record name Ethylene
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Molecular Weight

28.05 g/mol
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Physical Description

Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor.
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Boiling Point

-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F
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Flash Point

-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx)
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Solubility

In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble)
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Density

0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F
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Vapor Density

0.98 (Air = 1), Relative vapor density (air = 1): 0.98
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Vapor Pressure

Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100
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Impurities

Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation.
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Color/Form

Colorless gas

CAS No.

74-85-1, 87701-65-3
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Melting Point

-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F
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Record name Ethylene
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Foundational & Exploratory

An In-depth Technical Guide to the Ethenyl Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethenyl group, commonly known as the vinyl group, is a fundamental functional group in organic chemistry with the structure -CH=CH₂. Its unique electronic and structural properties, conferred by the carbon-carbon double bond, make it a versatile building block in synthesis and a key motif in materials science and pharmacology. This guide provides a detailed examination of its core properties, reactivity, and applications, with a focus on data-driven insights and experimental considerations.

Core Physicochemical and Spectroscopic Properties

The defining feature of the ethenyl group is the sp² hybridization of its carbon atoms, resulting in a trigonal planar geometry. This structure dictates its bond lengths, angles, and the high electron density of the π-bond, which is the primary center of its reactivity.

Table 1: Physicochemical Properties of the Ethenyl Group

Property Value Source
C=C Bond Length ~1.34 Å [1]
=C-H Bond Length ~1.09 Å [1]
H-C-C Bond Angle ~121° [1]
H-C-H Bond Angle ~118° [1]
Hybridization sp² [2]

| Geometry | Trigonal Planar |[2] |

Spectroscopic techniques are indispensable for the identification and characterization of the ethenyl group within a molecular structure. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide distinct signatures.

Table 2: Spectroscopic Data for the Ethenyl (Vinyl) Group

Technique Signature Typical Range / Value Source
IR Spectroscopy =C-H Stretch 3100 - 3020 cm⁻¹ [3][4][5]
C=C Stretch 1680 - 1620 cm⁻¹ [6][7]
=C-H "Wag" (Out-of-Plane Bend) 1000 - 900 cm⁻¹ (strong) [8]
¹H NMR Spectroscopy Vinylic Protons (H-C=C) 4.5 - 6.5 ppm [9][10]

| ¹³C NMR Spectroscopy | Vinylic Carbons (C=C) | 100 - 150 ppm |[11][12] |

In IR spectroscopy, the stretching vibration of the vinylic C-H bond appears at a higher frequency (>3000 cm⁻¹) than that of an alkane C-H bond.[6] The C=C double bond stretch is also characteristic, though its intensity can be weak in symmetric alkenes.[3] In ¹H NMR, the protons attached to the double bond are deshielded and appear in the 4.5-6.5 ppm range.[9][10] Similarly, the sp²-hybridized carbons are observed between 100-150 ppm in ¹³C NMR spectra.[11][12]

Chemical Reactivity and Transformations

The high electron density of the π-bond makes the ethenyl group a nucleophile, rendering it susceptible to attack by electrophiles. This reactivity is the basis for its most important chemical transformations: electrophilic addition and polymerization.

In electrophilic addition, an electrophile (E⁺) attacks the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of this reaction often follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.

Caption: Mechanism of electrophilic addition of HBr to an alkene.

Vinyl monomers are precursors to a vast array of commercially important polymers, such as polyethylene and polystyrene.[8][13] This transformation is typically achieved through radical polymerization, which proceeds via a chain-reaction mechanism involving three key stages: initiation, propagation, and termination.[14][15]

  • Initiation: A radical initiator (e.g., benzoyl peroxide) generates a free radical, which adds to the monomer's double bond.[13][14]

  • Propagation: The newly formed radical monomer adds to another monomer molecule, extending the polymer chain.[14] This step repeats thousands of times.

  • Termination: The reaction ceases when two growing radical chains combine.[14]

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-O-O-R Radical 2 R-O• Initiator->Radical Heat RadicalMonomer R-O-CH₂-C•HR' Radical->RadicalMonomer Monomer CH₂=CHR' Monomer->RadicalMonomer GrowingChain R-O-(CH₂-CHR')n-CH₂-C•HR' RadicalMonomer->GrowingChain LongerChain R-O-(CH₂-CHR')n+1-CH₂-C•HR' GrowingChain->LongerChain NextMonomer CH₂=CHR' NextMonomer->LongerChain Chain1 Polymer• LongerChain->Chain1 FinalPolymer Polymer-Polymer Chain1->FinalPolymer Chain2 Polymer• Chain2->FinalPolymer Combination Drug_Development_Roles cluster_properties Influence on Properties EthenylGroup Ethenyl Group in Drug Molecule Lipophilicity Modulates Lipophilicity EthenylGroup->Lipophilicity MetabolicStability Affects Metabolic Stability EthenylGroup->MetabolicStability Binding Impacts Target Binding EthenylGroup->Binding Hydroboration_Workflow Start Dissolve Styrene in THF AddBH3 Add BH₃•THF dropwise at 0°C Start->AddBH3 StirRT Stir at Room Temperature (1 hr) AddBH3->StirRT Oxidation Add NaOH (aq) then H₂O₂ (aq) StirRT->Oxidation Heat Gently Heat (e.g., 60°C) Oxidation->Heat Extraction Extract with Diethyl Ether Heat->Extraction Wash Wash Organic Layer with Brine Extraction->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Characterize Purify and Characterize Product Evaporate->Characterize

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethylenyl-Containing Monomers

This guide provides a comprehensive overview of the core synthetic strategies for producing this compound-containing monomers, which are critical building blocks in the development of advanced polymers for drug delivery systems, biomaterials, and other therapeutic applications. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and illustrate key workflows and reaction pathways.

Introduction to this compound-Containing Monomers

This compound-containing monomers, commonly known as vinyl monomers, are a class of organic compounds characterized by a carbon-carbon double bond (C=C). This functional group is highly reactive and susceptible to polymerization, making these monomers essential precursors for a vast array of polymeric materials. In the context of drug development, polymers derived from monomers like styrenes, vinyl ethers, and vinyl esters are utilized in creating drug-polymer conjugates, nanoparticles for targeted delivery, hydrogels for controlled release, and biocompatible coatings for medical devices. The ability to precisely synthesize functionalized vinyl monomers is paramount to tailoring the physicochemical properties—such as hydrophilicity, biodegradability, and drug-loading capacity—of the final polymeric system.

Core Synthetic Strategies

The synthesis of this compound-containing monomers can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, functional group tolerance, and stereoselectivity. The choice of method often depends on the desired monomer structure and the availability of starting materials.

Logical Overview of Synthetic Approaches

G A Synthesis of this compound Monomers B Cross-Coupling Reactions A->B C Elimination & Dehydrogenation A->C D Carbonyl Olefination A->D E Addition & Substitution A->E B1 Heck Reaction B->B1 B2 Suzuki Coupling B->B2 B3 Grignard-based Coupling B->B3 C1 Dehydrogenation (e.g., Ethylbenzene to Styrene) C->C1 C2 Elimination from Acetals/Halides C->C2 D1 Wittig Reaction D->D1 D2 Peterson Olefination D->D2 E1 Transetherification/ Transvinylation E->E1 E2 Addition to Alkynes (e.g., Reppe Synthesis) E->E2 E3 Olefin Metathesis E->E3

Caption: Major synthetic routes for this compound monomers.

Synthesis of Styrene Monomers

Substituted styrenes are vital for producing polymers with tailored refractive indices, thermal stability, and hydrophobicity.[1] Traditional methods often involve the functionalization of existing aromatic rings.[1]

Catalytic Dehydrogenation of Ethylbenzene

The primary industrial method for producing styrene is the catalytic dehydrogenation of ethylbenzene.[2] This process is typically carried out at high temperatures (around 600 °C) using a potassium-promoted iron oxide catalyst in the presence of superheated steam.[2][3] The steam serves to shift the reaction equilibrium towards the product, supply heat for the endothermic reaction, and minimize coke formation.[3]

Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful cross-coupling methods for creating styrenic C=C bonds with high precision.

General Workflow for Palladium-Catalyzed Cross-Coupling

G Start Aryl Halide / Triflate + Vinylating Agent Reaction Reaction Mixture (Heated) Start->Reaction Catalyst Pd(0) Precursor + Ligand Catalyst->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, THF, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool to RT Purify Purification (e.g., Chromatography) Workup->Purify Product Substituted Styrene Purify->Product

Caption: Workflow for styrene synthesis via cross-coupling.

  • Heck Reaction: This reaction couples aryl halides or triflates with alkenes using a palladium catalyst and a base.[1][4] It is a versatile method for producing substituted styrenes.[5] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination.[4]

  • Suzuki Coupling: This method involves the reaction of an aryl halide or triflate with a vinylboronic acid or its ester derivative, catalyzed by a palladium complex.[6][7] A key advantage is the use of stable, non-toxic organoboron reagents.[6] The instability of vinylboronic acid can be overcome by using its stable trivinylboroxane-pyridine complex, which hydrolyzes in situ.[8]

Wittig Reaction

The Wittig reaction provides a reliable route to styrenes by reacting an aryl aldehyde or ketone with a phosphonium ylide.[1][9][10] This method is particularly useful for converting readily available aryl carbonyl compounds into the desired vinyl derivatives.[1]

Ring-Closing Enyne Metathesis (RCEM)

A novel approach for synthesizing substituted styrenes involves the ruthenium-catalyzed ring-closing enyne metathesis of acyclic precursors, followed by an elimination step.[11] This method is highly reliable and avoids the formation of undesirable regioisomers.[1]

Method Reactants Catalyst/Reagent Typical Yield Key Features Reference(s)
DehydrogenationEthylbenzeneFe₂O₃/K₂O~50-60% conv.Industrial scale, high temperature[3]
Heck ReactionAryl Halide + AlkenePd Catalyst + BaseGood to ExcellentHigh functional group tolerance[1][4][5]
Suzuki CouplingAryl Halide + Vinylboronic AcidPd Catalyst + BaseGood to ExcellentUses stable organoboron reagents[6][7][8]
Wittig ReactionAryl Aldehyde + YlidePhosphonium YlideGoodConverts carbonyls to alkenes[1][9]
RCEMAcyclic EnyneGrubbs' CatalystUp to 92%High regioselectivity, builds aromatic core[1][11]

Synthesis of Vinyl Ether Monomers

Vinyl ethers are valuable monomers due to their low toxicity and susceptibility to cationic polymerization.[12] Their synthesis can be challenging, but several effective methods have been developed.[13]

Palladium- or Iridium-Catalyzed Transvinylation/Transetherification

This is a versatile method for synthesizing a wide variety of functionalized vinyl ethers. It involves the reaction of an alcohol with a vinyl ether (like ethyl vinyl ether) or vinyl acetate in the presence of a transition metal catalyst.[14][15]

  • Palladium-Catalyzed: An air-stable palladium complex, generated in situ from palladium(II) acetate and a ligand like 1,10-phenanthroline, can efficiently catalyze the transetherification between an alcohol and ethyl vinyl ether.[14]

  • Iridium-Catalyzed: An iridium complex, such as [Ir(cod)Cl]₂, combined with a base like Na₂CO₃, provides an excellent catalytic system for the reaction between alcohols and vinyl acetate, producing high yields of the corresponding vinyl ethers.[15]

Catalyst System Vinyl Source Substrate Scope Typical Yield Reference(s)
Pd(OAc)₂ / 1,10-phenanthrolineEthyl Vinyl EtherPrimary Alcohols40-75%[14]
[Ir(cod)Cl]₂ / Na₂CO₃Vinyl AcetatePrimary, Secondary, Tertiary Alcohols, PhenolsGood to 98%[15]
Addition of Alcohols to Acetylene (Reppe Synthesis)

The traditional method for preparing simple vinyl ethers involves the reaction of acetylene with an alcohol under high pressure and temperature in the presence of a strong base like potassium hydroxide (KOH).[15][16] A safer, more recent modification uses calcium carbide as an in-situ source of acetylene under superbasic conditions (KOH/DMSO), avoiding the need to handle acetylene gas directly.[17]

Wittig-Type Olefination

A Wittig-based approach can be used to prepare various aromatic-functionalized vinyl ethers, offering good control over the product structure.[18] This involves the reaction of an aldehyde with an alkoxymethylphosphonium salt.

Synthesis of Vinyl Ester Monomers

Vinyl esters are another important class of monomers, often used in resins and coatings for their chemical resistance and mechanical properties.[19][20]

Palladium-Catalyzed Transvinylation

Similar to vinyl ethers, vinyl esters can be synthesized via a palladium-catalyzed reaction. This typically involves the reaction of a carboxylic acid with vinyl acetate.[21] Milder variations have been developed for sensitive substrates like α-ketocarboxylic acids.[22]

Enzyme-Catalyzed Synthesis

A sustainable and efficient method for synthesizing bifunctional vinyl ether esters involves the use of an immobilized enzyme, Candida antarctica lipase B, as a catalyst.[12] This one-pot synthesis directly uses functional carboxylic acids and vinyl ether alcohols, achieving high conversions (>90%) in under an hour.[12]

Synthesis from Epoxy Precursors

Vinyl ester resins are commonly synthesized by the reaction of an epoxy resin (e.g., diglycidyl ether of bisphenol A) with an unsaturated carboxylic acid like acrylic or methacrylic acid.[20] This introduces reactive vinyl groups at the ends of the polymer chains.[19]

Method Reactants Catalyst/Reagent Typical Yield/Conv. Key Features Reference(s)
TransvinylationCarboxylic Acid + Vinyl AcetatePd(II) SaltsGood to ExcellentLess toxic than older Hg-based methods[21]
Enzyme CatalysisCarboxylic Acid + Vinyl Ether AlcoholCandida antarctica lipase B>90% conversionSustainable, one-pot, mild conditions[12]
From EpoxidesEpoxy Resin + (Meth)acrylic AcidEsterification CatalystHighProduces vinyl-terminated resins[19][20]
From AldehydesAcetaldehyde + Acetic AnhydrideAcid Catalyst80-90% conversionHistorical method for vinyl acetate[23]

Experimental Protocols

Protocol: Synthesis of 2-(2-(vinyloxy)ethoxy)ethanol via Pd-Catalyzed Transetherification[14]
  • Catalyst Preparation: In a flask, dissolve palladium(II) acetate (44.90 mg, 2.00 × 10⁻⁴ mol) and 1,10-phenanthroline (54.06 mg, 3.00 × 10⁻⁴ mol) in 2 mL of dichloromethane.

  • Reactant Preparation: In a separate flask, dissolve tetraethylene glycol (2.00 g, 0.01 mol) and ethyl vinyl ether (8.65 g, 0.12 mol) in 2.5 mL of dichloromethane.

  • Reaction: Add the reactant solution to the catalytic solution. Stir the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by taking an aliquot and analyzing it via ¹H NMR, which should show approximately 75% conversion.

  • Purification: After the reaction, purify the product using appropriate chromatographic techniques to isolate the desired vinyl ether.

Protocol: Synthesis of a Vinyl Ester Resin[19]
  • Polyester Synthesis: To a flask equipped with a mechanical stirrer and thermometer, add phthalic anhydride (37.95%), maleic anhydride (25.12%), and bis(2-hydroxyethyl)terephthalate (BHET) (37.0%). Add butylstannoic acid (0.02%) as an esterification catalyst and xylene as an azeotropic agent.

  • Polycondensation: Heat the reactants to 170 °C with stirring, removing water via azeotropic distillation. After approximately 2.5 hours, cool the resulting unsaturated polyester to 50-60 °C.

  • Vinylation: To the polyester, add glycidyl methacrylate (GMA) and a polymerization inhibitor (e.g., hydroquinone). Heat the mixture to 90-100 °C and maintain this temperature until the acid number is below 5 mg KOH/g.

  • Formulation: Cool the resulting vinyl ester resin to below 60 °C and dissolve it in styrene monomer to achieve the final resin solution.

Protocol: General Procedure for Styrene Synthesis via Suzuki Coupling[8]
  • Setup: To an oven-dried flask, add the aryl bromide (1.0 equiv.), trivinylboroxane-pyridine complex (0.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent and Degassing: Add a 4:1 mixture of dimethoxyethane (DME) and water. Degas the resulting mixture thoroughly with nitrogen or argon.

  • Reaction: Heat the reaction mixture to reflux (e.g., 85 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure styrene derivative.

Application Workflow: From Monomer to Drug Delivery System

The synthesized monomers are foundational to creating advanced drug delivery vehicles. The general workflow involves polymerization of the monomer, followed by conjugation with a therapeutic agent and formulation into a delivery system.

Workflow from Monomer Synthesis to Application

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Drug Conjugation & Formulation cluster_3 Preclinical Testing A Select Synthetic Route (e.g., Heck, Suzuki, Wittig) B Perform Reaction & Purify A->B C Characterize Monomer (NMR, MS, etc.) B->C D Choose Polymerization Method (e.g., RAFT, ROMP, Cationic) C->D E Synthesize Functional Polymer F Activate Polymer/Drug E->F G Conjugate Drug to Polymer F->G H Formulate Nanoparticle/ Hydrogel G->H I In Vitro Studies (Cell Viability, Drug Release) H->I J In Vivo Studies (Efficacy, Biodistribution) I->J

Caption: A generalized workflow for drug delivery system development.

References

The Electronic Structure of the Ethylenyl Radical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethylenyl radical (C₂H₃), also known as the vinyl radical, is a crucial intermediate in a variety of chemical reactions, including combustion, polymerization, and atmospheric chemistry. Its high reactivity stems from the presence of an unpaired electron on one of the sp² hybridized carbon atoms. A thorough understanding of its electronic structure is paramount for controlling and predicting the outcomes of these reactions. This technical guide provides an in-depth analysis of the electronic structure of the this compound radical, consolidating data from experimental and computational studies.

Core Electronic Configuration and Geometry

The this compound radical possesses a planar structure, with both carbon atoms exhibiting sp² hybridization.[1] The unpaired electron resides in an in-plane sp²-like orbital on the α-carbon, orthogonal to the π-system of the carbon-carbon double bond. This localization of the radical electron significantly influences the molecule's geometry and reactivity.

Quantitative Geometric and Spectroscopic Data

Numerous experimental and computational studies have been conducted to elucidate the precise geometric parameters and spectroscopic constants of the this compound radical. The following table summarizes key quantitative data from the literature.

ParameterExperimental ValueComputational MethodCalculated ValueReference
Bond Lengths (Å)
C=C-UCCSD(T)/aug-cc-pVTZ1.316
Cα-Hα-UCCSD(T)/aug-cc-pVTZ1.079
Cβ-H(cis)-UCCSD(T)/aug-cc-pVTZ1.078
Cβ-H(trans)-UCCSD(T)/aug-cc-pVTZ1.077
Bond Angles (°)
∠HαCαCβ-UCCSD(T)/aug-cc-pVTZ137.1
∠H(cis)CβCα-UCCSD(T)/aug-cc-pVTZ121.7
∠H(trans)CβCα-UCCSD(T)/aug-cc-pVTZ120.9
∠H(cis)CβH(trans)-UCCSD(T)/aug-cc-pVTZ117.4
Hyperfine Coupling Constants (Gauss)
a(Hα)13.4--
a(Hβ-cis)34Valence BondPositive
a(Hβ-trans)68Valence BondPositive

Experimental Protocols

Electron Spin Resonance (ESR) Spectroscopy

The hyperfine coupling constants of the this compound radical have been determined experimentally using Electron Spin Resonance (ESR) spectroscopy.

Methodology:

  • Radical Generation: The this compound radical is typically generated in a low-temperature matrix (e.g., solid argon) to stabilize it for spectroscopic analysis. This can be achieved through the photolysis of a suitable precursor molecule, such as vinyl bromide or through the reaction of acetylene with hydrogen atoms produced from the photolysis of a molecule like hydrogen iodide.

  • ESR Spectrometer Setup: A standard X-band ESR spectrometer operating at approximately 9.5 GHz is employed. The sample is placed within a microwave cavity situated between the poles of an electromagnet.

  • Data Acquisition: The magnetic field is swept while the microwave absorption is monitored. The interaction of the unpaired electron with the magnetic moments of the hydrogen nuclei leads to the splitting of the ESR signal into a hyperfine pattern.

  • Analysis: The resulting spectrum is analyzed to extract the hyperfine coupling constants, which provide information about the distribution of the unpaired electron density within the radical.

Photochemical Modulation Spectroscopy

The visible absorption spectrum of the this compound radical has been studied using photochemical modulation spectroscopy.

Methodology:

  • Radical Generation: The radical is generated in the gas phase through a photosensitized reaction. For instance, mercury photosensitization can be used to initiate the decomposition of a precursor molecule, leading to the formation of this compound radicals.

  • Modulation: The intensity of the photolysis light source is modulated at a specific frequency. This results in a periodic generation and decay of the radical concentration.

  • Detection: A probe beam of light is passed through the reaction cell, and its absorption is detected. The modulated concentration of the radical leads to a modulated absorption of the probe beam at wavelengths where the radical absorbs.

  • Signal Processing: A phase-sensitive detector, locked to the modulation frequency of the photolysis lamp, is used to isolate the absorption signal of the transient radical species from the background absorption of the stable reactants and products. By scanning the wavelength of the probe beam, the absorption spectrum of the radical can be recorded.

Computational Methodologies

A variety of computational methods have been employed to investigate the electronic structure of the this compound radical, providing theoretical insights that complement experimental findings.

Ab Initio Methods
  • Hartree-Fock (HF) and Self-Consistent Field (SCF): These are foundational ab initio methods that approximate the many-electron wavefunction as a single Slater determinant. While computationally efficient, they do not fully account for electron correlation.

  • Møller-Plesset Perturbation Theory (MP2, MP4): These methods improve upon the Hartree-Fock results by including electron correlation as a perturbation.

  • Coupled-Cluster Theory (CCSD, CCSD(T)): Coupled-cluster methods are highly accurate ab initio techniques that provide a robust treatment of electron correlation. The CCSD(T) method, which includes a perturbative treatment of triple excitations, is often considered the "gold standard" for single-reference systems and provides highly reliable geometric and energetic predictions. For open-shell systems like the this compound radical, unrestricted (UCCSD(T)) or restricted open-shell (ROCCSD(T)) formalisms are used.

Typical Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used in these calculations. The choice of basis set affects the accuracy of the results, with larger basis sets generally providing more accurate descriptions of the electronic structure.

Valence Bond (VB) Theory

Valence bond theory provides a more intuitive picture of the electronic structure in terms of localized bonds and lone pairs. It has been successfully used to calculate the β-proton hyperfine splittings in the this compound radical, demonstrating that both should be positive and that the trans-coupling should be larger than the cis-coupling.

Visualizing the Electronic Structure

Molecular Orbital Diagram

The following diagram, generated using the DOT language, illustrates the simplified molecular orbital energy levels for the π-system and the singly occupied molecular orbital (SOMO) of the this compound radical.

G cluster_C1 cluster_C2 cluster_MO C1_p p pi_star π* C1_p->pi_star pi π C1_p->pi C2_p p C2_p->pi_star C2_p->pi somo σ (SOMO) pi_e1 pi_e2 somo_e

Caption: Molecular orbital diagram of the this compound radical.

Relationship between Methodologies

The experimental and computational approaches to studying the this compound radical are interconnected and complementary. Experimental data provides benchmarks for validating and refining theoretical models, while computational methods offer detailed insights that may be difficult to obtain experimentally.

G exp Experimental Methods esr ESR Spectroscopy exp->esr pms Photochemical Modulation Spectroscopy exp->pms comp Computational Methods ab_initio Ab Initio Calculations (HF, MPn, CCSD(T)) comp->ab_initio vb Valence Bond Theory comp->vb structure Electronic Structure (Geometry, Hyperfine Constants, MOs) esr->structure Provides Hyperfine Coupling Constants pms->structure Provides Electronic Transition Energies ab_initio->structure Predicts Geometry, Energies, and Properties vb->structure Explains Hyperfine Coupling Signs and Magnitudes structure->exp Validation structure->comp Refinement

Caption: Interplay of experimental and computational methods.

References

A Technical Guide to Ethylenyl vs. Ethynyl Groups: Structure, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between the ethylenyl (vinyl) and ethynyl functional groups. A comprehensive understanding of their distinct structural, electronic, and reactive properties is paramount for the rational design of novel therapeutics and the optimization of synthetic strategies in medicinal chemistry.

Core Structural and Electronic Differences

The this compound group (-CH=CH₂) and the ethynyl group (-C≡CH) are both unsaturated hydrocarbon moieties, yet their hybridization states impart profoundly different characteristics. The this compound group features sp²-hybridized carbon atoms with a trigonal planar geometry and a C=C double bond, while the ethynyl group is characterized by sp-hybridized carbons with a linear geometry and a C≡C triple bond.[1] These fundamental structural distinctions are the foundation for their divergent chemical behaviors.

The higher s-character of the sp-hybridized orbitals in the ethynyl group (50% vs. 33% in sp²) results in the electrons being held more closely to the carbon nucleus. This increased effective electronegativity renders the acetylenic proton significantly more acidic (pKa ≈ 25) compared to vinylic protons (pKa ≈ 44).[2][3][4][5][6] This acidity is a hallmark of terminal alkynes, enabling their facile deprotonation to form highly nucleophilic acetylide anions.[3][6]

Comparative Data Summary

The following table summarizes key quantitative differences between the this compound and ethynyl functional groups.

PropertyThis compound (Vinyl) GroupEthynyl Group
Hybridization sp²sp
Geometry Trigonal PlanarLinear
C-C Bond Length ~1.34 Å~1.20 Å
C-H Bond Length ~1.09 Å~1.06 Å
C=C / C≡C Bond Energy ~145-174 kcal/mol[7][8]~200-230 kcal/mol[8]
pKa of C-H Bond ~44-45[2]~25-26[2][3][4]
¹³C NMR Chemical Shift 100-140 ppm65-90 ppm
¹H NMR Chemical Shift 4.5-6.5 ppm[9][10]2.0-3.0 ppm[9][10][11]
IR C-H Stretch 3000-3100 cm⁻¹[12][13][14]~3300 cm⁻¹[12][13][14]
IR C=C / C≡C Stretch 1620-1680 cm⁻¹[14][15]2100-2260 cm⁻¹[12][13][14]
Hammett σp Constant -0.08+0.23
Dipole Moment (Ethylene vs. Acetylene) 0 D[16]0 D[16][17][18]

Reactivity and Applications in Organic Synthesis

The distinct electronic and steric profiles of this compound and ethynyl groups dictate their reactivity in key synthetic transformations.

This compound (Vinyl) Group:

  • Suzuki-Miyaura Coupling: Vinyl boronic acids and vinyl halides are common coupling partners in this palladium-catalyzed cross-coupling reaction to form C(sp²)-C(sp²) bonds.[17][19]

  • Heck Reaction: Vinyl halides can be coupled with alkenes in the presence of a palladium catalyst.

  • Polymerization: The vinyl group is the fundamental building block for a vast array of polymers, such as polyvinyl chloride (PVC) and polystyrene.

Ethynyl Group:

  • Sonogashira Coupling: Terminal alkynes readily couple with aryl or vinyl halides in a palladium/copper-cocatalyzed reaction, a cornerstone for the synthesis of conjugated enynes.[14][20][21][22]

  • "Click" Chemistry: The terminal alkyne is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used bioorthogonal ligation reaction.

  • Nucleophilic Addition: As previously mentioned, the acidity of the terminal proton allows for the formation of acetylide anions, which are potent nucleophiles for C-C bond formation.[3][6]

Role in Drug Design and Medicinal Chemistry

The choice between an this compound and an ethynyl group can have profound implications for the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The ethynyl group is often considered a "privileged structure" in medicinal chemistry. Its linear and rigid nature makes it an excellent bioisostere for other functional groups and a rigid linker between pharmacophoric elements. This rigidity can lead to higher binding affinity by reducing the entropic penalty upon binding to a target protein. Furthermore, the ethynyl group can be more metabolically stable than a corresponding vinyl group in certain contexts. A prominent example is its incorporation into tyrosine kinase inhibitors (TKIs), where it can form crucial interactions within the ATP-binding pocket of the enzyme.

Visualization of Key Processes

Signaling Pathway: EGFR Inhibition by Erlotinib

Erlotinib is an ethynyl-containing epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. The ethynyl group plays a critical role in its binding to the ATP pocket of the EGFR kinase domain. The following diagram illustrates the EGFR signaling pathway and the mechanism of its inhibition by erlotinib.[2][9]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer ADP ADP Dimer->ADP Ras Ras Dimer->Ras Activates ATP ATP ATP->Dimer Erlotinib Erlotinib (Ethynyl-containing) Erlotinib->Dimer Inhibits ATP binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by the ethynyl-containing drug Erlotinib.

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental reaction for installing a vinyl group. The following diagram outlines a typical experimental workflow.

Suzuki_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Vinyl Boronic Acid, Organic Halide, Pd Catalyst, Base, and Solvent Setup->Reagents Reaction Heat Reaction Mixture (e.g., 60-100 °C) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Final Product Analysis->Product Sonogashira_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_alkyne->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuI->Cu_acetylide Acetylide Formation Cu_acetylide->PdII Alkyne H-C≡CR² Alkyne->CuI Base Base Base->Alkyne Halide R¹-X Halide->Pd0

References

A Spectroscopic Guide to the Identification of Ethylenyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The ethylenyl (vinyl) group, a fundamental unsaturated moiety in organic chemistry, is a critical structural component in numerous pharmaceutical compounds, monomers, and fine chemicals. Its presence significantly influences molecular reactivity, conformation, and biological activity. Accurate and unambiguous identification of the this compound group is therefore paramount in chemical synthesis, quality control, and drug development. This technical guide provides an in-depth exploration of the primary spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Raman, and Mass Spectrometry (MS)—used for the characterization of this functional group. We present detailed experimental protocols, tabulated quantitative data for easy reference, and logical workflows visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The this compound group exhibits several characteristic vibrations that are readily identifiable in an IR spectrum. These include the stretching of the vinylic C-H bonds, the stretching of the carbon-carbon double bond, and the out-of-plane bending (or "wagging") of the vinylic C-H bonds.

Key IR Absorptions for this compound Groups

The IR spectra of compounds containing a vinyl group are distinguished by specific absorption bands. The =C–H stretching vibration appears at a higher frequency (above 3000 cm⁻¹) than the C–H stretch in alkanes (below 3000 cm⁻¹). The C=C double bond stretch is found in the 1680-1640 cm⁻¹ region. Furthermore, strong bands in the 1000-650 cm⁻¹ region, resulting from =C-H bending vibrations, are highly characteristic.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
=C-H Stretch3100 - 3000MediumAppears just above the saturated C-H stretching region.
C=C Stretch1680 - 1640Medium to WeakCan be weak or absent in symmetrical alkenes. For terminal alkenes like this compound, it is typically observed around 1642 cm⁻¹.
=C-H Out-of-Plane Bend (Wag)1000 - 900StrongMonosubstituted (vinyl) groups show two strong bands, often near 990 cm⁻¹ and 910 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the spectrometer is purged and a background spectrum has been collected.

  • Sample Preparation:

    • For liquids: Place one to two drops of the neat liquid directly onto the ATR crystal (e.g., diamond or germanium).

    • For solids: Place a small amount of the solid powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

    • The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary, although for routine identification, this is often omitted.

    • Automatically subtract the background spectrum from the sample spectrum.

    • Label the peaks of interest corresponding to the this compound group vibrations.

IR Identification Workflow

IR_Workflow start Analyze IR Spectrum check_CH_stretch Is there a peak at 3100-3000 cm⁻¹? start->check_CH_stretch check_CC_stretch Is there a peak at ~1640 cm⁻¹? check_CH_stretch->check_CC_stretch Yes conclusion_negative This compound Group Likely Absent check_CH_stretch->conclusion_negative No check_OOP_bend Are there strong peaks at ~990 and ~910 cm⁻¹? check_CC_stretch->check_OOP_bend Yes check_CC_stretch->conclusion_negative No conclusion_positive This compound Group Likely Present check_OOP_bend->conclusion_positive Yes check_OOP_bend->conclusion_negative No IR_Raman cluster_IR IR Spectroscopy cluster_Raman Raman Spectroscopy IR_node C=C Stretch (~1640 cm⁻¹) Activity depends on change in Dipole Moment. Often weak for C=C. Raman_node C=C Stretch (~1640 cm⁻¹) Activity depends on change in Polarizability. Often strong for C=C. Vinyl This compound Group Vibration Vinyl->IR_node Probes Vinyl->Raman_node Probes

The Genesis of a Cornerstone of Modern Chemistry: A Technical Guide to the Historical Discovery of the Vinyl Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vinyl functional group, a ubiquitous moiety in modern organic chemistry and materials science, has a rich and detailed history of discovery. This technical guide delves into the seminal experiments and logical progression that led to the identification and characterization of this fundamental chemical entity. From its first synthesis in the 1830s to the coining of its name and the early understanding of its reactivity, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences. The following sections detail the initial synthesis, the analytical methods of the era, and the conceptual evolution that established the vinyl group as a distinct and vital component of the chemical lexicon.

The Initial Synthesis: Regnault's Landmark Experiment of 1835

The first documented synthesis of a vinyl compound, specifically vinyl chloride, was achieved in 1835 by the French chemist Henri Victor Regnault, who was working in the esteemed laboratory of Justus von Liebig.[1][2][3][4] Regnault's pioneering work involved the reaction of 1,2-dichloroethane, then known as "Dutch oil," with a solution of potassium hydroxide in ethanol.[3][5] This experiment marked the first instance of dehydrohalogenation to produce a vinyl halide, a reaction that remains a fundamental transformation in organic synthesis today.

Experimental Protocol: Synthesis of Vinyl Chloride (Regnault, 1835)

While the original publication in "Annales de chimie et de physique" provides the foundational description, this protocol has been reconstructed based on historical accounts and the common laboratory practices of the 19th century.

Objective: To synthesize the gaseous compound now known as vinyl chloride by treating 1,2-dichloroethane with an alcoholic solution of potassium hydroxide.

Reactants:

  • 1,2-Dichloroethane (Liquor of the Dutch chemists or Dutch oil)

  • Potassium hydroxide

  • Ethanol

Apparatus:

A reconstruction of the likely apparatus would include:

  • A retort or flask for the reaction mixture.

  • A heating source, likely an oil or sand bath, to control the temperature.

  • A series of wash bottles containing water and a drying agent (such as calcium chloride) to purify the gaseous product.

  • A pneumatic trough or a similar gas collection device, likely using mercury or water, to collect the gaseous product.

Procedure:

  • A solution of potassium hydroxide was prepared by dissolving it in ethanol. The exact concentration used by Regnault is not specified in available historical records, but it would have been a concentrated solution to effect the elimination reaction.

  • The alcoholic potassium hydroxide solution was placed in the reaction flask.

  • 1,2-dichloroethane was added to the flask.

  • The mixture was gently heated. The heat facilitated the elimination of hydrogen chloride from the 1,2-dichloroethane molecule.

  • A gaseous product was evolved, which was passed through wash bottles to remove any unreacted starting materials, ethanol vapor, and acidic impurities.

  • The purified gas (vinyl chloride) was collected over mercury or water.

Reaction Scheme:

G cluster_0 Dehydrohalogenation of 1,2-Dichloroethane ClCH2-CH2Cl 1,2-Dichloroethane CH2=CHCl Vinyl Chloride ClCH2-CH2Cl->CH2=CHCl + KOH KOH (in Ethanol) Potassium Hydroxide (in Ethanol) KCl Potassium Chloride H2O Water

Caption: Synthesis of vinyl chloride by Regnault (1835).

Early Characterization and Physical Properties

In the absence of modern spectroscopic techniques, 19th-century chemists relied on meticulous measurement of physical properties and elemental analysis to characterize new compounds.

Elemental Analysis

The elemental composition of the newly synthesized gas was likely determined using the combustion analysis methods developed and refined by Justus von Liebig.[6] This technique involved burning a known mass of the compound in a stream of oxygen and trapping the resulting carbon dioxide and water to determine the carbon and hydrogen content. The chlorine content would have been determined by a separate analysis. This would have allowed Regnault to establish the empirical formula of vinyl chloride.

Physical Properties of Vinyl Chloride (19th Century Data)

While precise measurements from 1835 are scarce, the following table summarizes some of the early determined physical properties of vinyl chloride. It is important to note that these values may differ slightly from modern, more accurate measurements due to the limitations of 19th-century instrumentation.

PropertyValue (as reported or inferred from 19th-century sources)Modern Value
Appearance Colorless gasColorless gas
Odor Sweet, etherealSweet
Boiling Point Not precisely determined in 1835, but known to be a gas at room temperature-13.4 °C
Melting Point Not determined-153.8 °C
Solubility Observed to be slightly soluble in water, soluble in ethanol and diethyl etherSlightly soluble in water; soluble in ethanol, ether, and other organic solvents

The Accidental Discovery of Polyvinyl Chloride (PVC)

In a serendipitous turn of events, Regnault observed that upon exposure to sunlight, the gaseous vinyl chloride he had synthesized transformed into a white, solid powder.[3][4] This was the first recorded observation of the polymerization of a vinyl monomer, leading to the formation of what we now know as polyvinyl chloride (PVC). However, at the time, the nature of this transformation was not understood, and the solid material was considered a mere curiosity with no practical application.

G cluster_workflow Discovery of PVC A Vinyl Chloride Gas B Sunlight Exposure A->B Accidental C White Solid Powder (Polyvinyl Chloride) B->C

Caption: Regnault's accidental polymerization of vinyl chloride.

The Naming and Conceptualization of the Vinyl Group

The term "vinyl" was not immediately applied to the CH₂=CH- group. Initially, in 1835, Regnault referred to the C₂H₃ radical he had discovered as "aldehydène".[2] It was not until 1851 that the German chemist Hermann Kolbe proposed the name "vinyl," derived from the Latin word "vinum" (wine), due to its relationship with ethyl alcohol (ethanol).[7] This nomenclature was a crucial step in recognizing the vinyl group as a distinct and recurring functional group in organic chemistry.

The structural understanding of the vinyl group evolved with the development of valence theory and the concept of the carbon-carbon double bond. The recognition of the sp² hybridization of the carbon atoms and the planar geometry of the vinyl group were later developments that solidified our modern understanding of its structure and reactivity.

Conclusion

The discovery of the vinyl functional group, initiated by Henri Victor Regnault's synthesis of vinyl chloride in 1835, stands as a pivotal moment in the history of organic chemistry. His meticulous experimental work, coupled with the analytical prowess of the Liebig laboratory, laid the groundwork for the vast field of polymer science and the development of countless materials and pharmaceuticals that rely on the unique properties of the vinyl moiety. The subsequent naming of the group by Kolbe and the gradual elucidation of its structure underscore the collaborative and evolutionary nature of scientific progress. This in-depth guide provides a technical foundation for understanding the origins of a functional group that continues to be of paramount importance in modern chemical research and development.

References

Detection of Ethylenyl (C₂H) in the Interstellar Medium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The ethynyl radical, or ethylenyl (C₂H), is a highly reactive and abundant molecule that serves as a crucial intermediate in the rich tapestry of interstellar chemistry. Its widespread presence across diverse astronomical environments, from cold, dark molecular clouds to the complex envelopes of evolved stars, makes it a powerful probe for understanding the physical and chemical conditions that precede the formation of stars and planetary systems. Due to the absence of a permanent dipole moment in its primary precursor, acetylene (C₂H₂), observations of C₂H provide an invaluable indirect method for tracing this key chemical ingredient. This guide provides a comprehensive overview of the detection, observational techniques, and astrochemical significance of the this compound radical in the interstellar medium (ISM).

Introduction and History of Detection

The this compound radical (C₂H) is a linear molecule with a ²Σ⁺ electronic ground state. Its significance in astrochemistry stems from its role as a fundamental building block in the formation of more complex organic molecules and carbon chains.

Experimental Protocols: Radio Astronomical Detection

The detection of C₂H in the interstellar medium is accomplished through radio astronomy, specifically by observing the emission from its rotational transitions at millimeter wavelengths. The process relies on the molecule possessing a permanent dipole moment, which allows it to emit photons as it transitions between quantized rotational energy states.

Instrumentation

Observations are carried out using large single-dish radio telescopes or interferometers equipped with highly sensitive receivers. Notable instruments used for C₂H observations include:

  • IRAM 30m Telescope

  • James Clerk Maxwell Telescope (JCMT) [4]

  • Atacama Large Millimeter/submillimeter Array (ALMA)

  • Herschel Space Observatory [5]

  • NRAO 11-meter Telescope (decommissioned) [1][4][5]

Methodology: Heterodyne Detection

The core of the detection technique is the use of a superheterodyne receiver.[6][7][8][9] The faint astronomical signal, collected by the telescope's main dish, is focused onto a feed horn and passed to the receiver.

  • Signal Reception & Amplification : The incoming high-frequency signal from the astronomical source (the Radio Frequency, or RF) is first amplified by a Low Noise Amplifier (LNA) to boost its strength while adding minimal noise.[6]

  • Frequency Down-conversion : The amplified RF signal is then mixed with a very stable, precisely tuned reference signal generated by a Local Oscillator (LO).[6][7] This mixing process produces sum and difference frequencies. The receiver is designed to select the difference frequency, known as the Intermediate Frequency (IF).[6][9] This down-conversion step is critical as it shifts the high-frequency astronomical signal to a lower, more manageable frequency range that can be further amplified and processed with high stability.[7][9]

  • Signal Processing : The IF signal, which retains the information (amplitude and phase) of the original astronomical signal, is then passed to a "backend" instrument, typically a digital spectrometer or autocorrelator.[6] This device calculates the autocorrelation function of the signal, which is then Fourier transformed to produce a high-resolution spectrum, displaying signal intensity as a function of frequency.

  • Data Analysis : The resulting spectrum is analyzed to identify the characteristic hyperfine splitting pattern of the C₂H rotational transitions. By fitting the observed line profiles, astronomers can determine the line's intensity, width, and central frequency (which reveals the molecule's velocity via the Doppler effect).

Derivation of Physical Parameters

Assuming the gas is in Local Thermodynamic Equilibrium (LTE), the total column density (N_total), which represents the number of molecules per unit area along the line of sight, and the rotational temperature (T_rot) can be derived from the observed line intensities.[10] A rotational diagram analysis, which plots the logarithm of the column density in the upper energy state against the energy of that state, is a common method. For a set of optically thin lines in LTE, the data points will fall on a straight line, where the slope is inversely proportional to T_rot and the y-intercept is related to N_total.[10] In cases where LTE does not apply (e.g., in low-density environments), more complex non-LTE radiative transfer models are required.[11]

Quantitative Data

Spectroscopic Data for this compound (C₂H)

The N=1→0 transition of C₂H near 87.3 GHz is split into multiple hyperfine components due to the interaction between the electron spin and the nuclear spin of the hydrogen atom. This distinct pattern is a key signature for its identification.

TransitionFrequency (MHz)Notes
C₂H N=1→0
J=3/2→1/2, F=2→187316.925Strongest hyperfine component
J=3/2→1/2, F=1→187328.624
J=1/2→1/2, F=1→187402.004
J=1/2→1/2, F=0→187407.165
J=3/2→1/2, F=1→087284.475Weakest hyperfine component
C₂H N=2→1
J=5/2→3/2, F=3→2174663.291Strongest hyperfine component
J=3/2→1/2, F=2→1174689.810
Frequencies are derived from improved spectroscopic constants presented in Padovani et al. (2009), based on observations of prestellar cores.[11]
Observed Abundances in Interstellar Environments

The column density and fractional abundance of C₂H vary significantly depending on the physical conditions of the environment.

Astronomical SourceSource TypeColumn Density (N) (cm⁻²)Rotational Temp. (T_rot) (K)Fractional Abundance (f)
IRC +10216 Carbon-Rich AGB Star--2.8 x 10⁻⁶[4]
CRL 2688 Carbon-Rich Proto-PN--1.22 x 10⁻⁶[4]
Orion Bar Photon-Dominated Region4 x 10¹³ - 1 x 10¹⁴~43 K and ~123 K (two components)-
TMC-1 Cold Dark Cloud(1-5) x 10¹⁴~10 K-
L1498 Prestellar Core--(1.0 ± 0.3) x 10⁻⁸[11]
CB246 Prestellar Core--(0.9 ± 0.3) x 10⁻⁸[11]
OH 231.8+4.2 Oxygen-Rich Post-AGB Star< 1.4 x 10¹³-< 4.5 x 10⁻⁹[4]
Data compiled from multiple sources. Note that different methods and assumptions can lead to variations in derived values.[4][12][13]

Visualizations

Experimental_Workflow cluster_Receiver Receiver Front-End Source Astronomical Source (e.g., Molecular Cloud) Telescope Radio Telescope (e.g., IRAM 30m) Source->Telescope RF Signal (e.g., 87.3 GHz) Receiver Heterodyne Receiver Telescope->Receiver LNA Low Noise Amplifier (LNA) Receiver->LNA RF Mixer Mixer LNA->Mixer Amplified RF IF_System Intermediate Frequency (IF) Amplification & Filtering Mixer->IF_System IF Signal LO Local Oscillator (LO) LO->Mixer LO Signal Spectrometer Digital Spectrometer (Autocorrelator) IF_System->Spectrometer Spectrum Raw Spectrum (Intensity vs. Frequency) Spectrometer->Spectrum Fourier Transform Analysis Data Analysis (Line ID & LTE Model) Spectrum->Analysis Results Derived Parameters (Column Density, Temp.) Analysis->Results

Caption: Generalized workflow for the radio astronomical detection of C₂H.

Astrochemical Pathways

The chemistry of C₂H in the interstellar medium is intrinsically linked to acetylene (C₂H₂), which is thought to be abundant but is challenging to observe directly in cold clouds via its rotational spectrum.

Formation Pathways

The dominant formation route for this compound in molecular clouds is the photodissociation of acetylene by interstellar ultraviolet (UV) photons:

C₂H₂ + hν → C₂H + H [14][15]

This process is particularly efficient in the outer layers of molecular clouds or in photon-dominated regions (PDRs) where UV radiation from nearby stars can penetrate the gas.[4] In denser, more shielded regions, cosmic rays can induce similar dissociation.

Destruction Pathways

As a highly reactive radical, C₂H is readily destroyed through various neutral-neutral and ion-molecule reactions. These reactions are key steps in the synthesis of larger, more complex molecules. Key destruction pathways include:

  • Reaction with atomic oxygen (O): This is a major destruction pathway, leading to the formation of carbon monoxide (CO) and a methylidyne radical (CH). C₂H + O → CO + CH

  • Reaction with acetylene (C₂H₂): This reaction is a primary channel for carbon-chain growth, forming diacetylene (C₄H₂). This reaction is known to be rapid even at very low interstellar temperatures.[15][16][17] C₂H + C₂H₂ → C₄H₂ + H [15]

  • Reactions with other hydrocarbons: C₂H reacts efficiently with molecules like ethylene (C₂H₄) and propyne (C₃H₄), contributing to the formation of a diverse range of larger organic molecules.[18]

  • Depletion onto Dust Grains: In the coldest and densest regions of molecular clouds (prestellar cores), C₂H molecules can freeze out onto the surfaces of icy dust grains, leading to a decrease in their gas-phase abundance.[11]

Chemical_Pathways C2H2 Acetylene (C₂H₂) C2H This compound (C₂H) C2H2->C2H Photodissociation (FORMATION) C4H2 Diacetylene (C₄H₂) C2H->C4H2 Chain Growth Complex Complex Organics & Carbon Chains C2H->Complex Chain Growth CO_CH CO + CH C2H->CO_CH Destruction Depletion Depletion onto Icy Grains C2H->Depletion Freeze-out UV hν (UV Photon) UV->C2H Photodissociation (FORMATION) O_atom O O_atom->CO_CH Destruction C2H2_reac C₂H₂ C2H2_reac->C4H2 Chain Growth Hydrocarbons Other Hydrocarbons (e.g., C₂H₄) Hydrocarbons->Complex Chain Growth

Caption: Key formation and destruction pathways for C₂H in the ISM.

Conclusion

The this compound radical (C₂H) is a cornerstone molecule for astrochemical studies. Its strong millimeter-wave transitions and widespread distribution allow it to be used as a robust tracer of physical conditions, such as temperature and density, in a variety of interstellar environments.[1] More critically, it provides an essential window into the chemistry of acetylene, a fundamental feedstock for organic synthesis in space. The observed shell-like structures of C₂H in star-forming regions highlight its reactive nature and its role in tracing the boundaries where UV radiation drives chemical evolution.[19] Future observations with next-generation telescopes will continue to refine our understanding of C₂H, providing deeper insights into the complex interplay of physical and chemical processes that govern the lifecycle of matter in our galaxy and beyond.

References

Theoretical Explorations of Ethylenyl Cation and Anion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies concerning the ethylenyl (vinyl) cation (C₂H₃⁺) and the this compound (vinyl) anion (C₂H₃⁻). These reactive intermediates are of significant interest in organic chemistry and mass spectrometry. This document summarizes key computational findings regarding their structure, stability, and vibrational properties, offering a valuable resource for researchers in related fields.

Data Presentation: A Comparative Analysis

Theoretical chemistry provides crucial insights into the ephemeral nature of the this compound cation and anion. The following tables summarize the quantitative data obtained from high-level ab initio and density functional theory (DFT) calculations.

This compound Cation (C₂H₃⁺)

A central topic in the study of the this compound cation is the close energy relationship between its classical and non-classical (bridged) structures. High-level theoretical calculations have been instrumental in elucidating their relative stabilities and geometric parameters.

Table 1: Calculated Geometries and Relative Energies of this compound Cation Isomers

ParameterClassical (Linear) StructureNon-Classical (Bridged) StructureComputational Method
Relative Energy (kcal/mol) 1-30.0High-level ab initio
C-C Bond Length (Å) -1.21 - 1.23HF/6-31G, MP2/6-31G
Bridging H to C-C Midpoint (Å) -1.18HF/6-31G, MP2/6-31G

Note: The classical structure is predicted to be a local minimum on the potential energy surface, lying slightly higher in energy than the bridged global minimum. The bent sp²-hybridized classical structure is significantly higher in energy (by ~50 kcal/mol) than the linear sp-hybridized form and is therefore not considered a stable minimum[1].

Table 2: Calculated Vibrational Frequencies of this compound Cation Isomers

Vibrational ModeClassical Structure (cm⁻¹)Non-Classical (Bridged) Structure (cm⁻¹)Computational Method
C=C Stretch~1987-Not Specified
Bridging Proton Stretch-2158Not Specified

Note: The provided vibrational frequencies are based on a combination of theoretical and experimental IR spectroscopic data[2].

This compound Anion (C₂H₃⁻)

The this compound anion is a fundamental carbanion whose properties have been extensively studied using DFT methods. These calculations provide valuable data on its geometry and electron affinity.

Table 3: Calculated Geometry of the this compound Anion

ParameterValue (Å or degrees)Computational Method
C=C Bond Length Data not available in a consolidated format in search resultsB3LYP, BLYP, BP86 / DZP++
C-H Bond Lengths Data not available in a consolidated format in search resultsB3LYP, BLYP, BP86 / DZP++
HCC Bond Angles Data not available in a consolidated format in search resultsB3LYP, BLYP, BP86 / DZP++

Table 4: Calculated Electronic Properties of the this compound Anion

PropertyValue (eV)Computational Method
Adiabatic Electron Affinity (ZPVE corrected) 0.66BLYP / DZP++

Note: The stability of the this compound anion is influenced by inductive and negative hyperconjugative effects.

Experimental Protocols: A Glimpse into Computational Methodologies

The data presented in this guide are the result of rigorous computational chemistry protocols. These methods aim to solve the electronic Schrödinger equation to determine the energetic and structural properties of molecules.

This compound Cation Studies
  • High-Level Ab Initio Calculations: To accurately determine the relative energies and geometries of the classical and non-classical isomers, methods such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been employed. These methods are often paired with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ).

  • Density Functional Theory (DFT) for Reactivity: To study the reaction mechanisms involving the this compound cation, such as C-H insertion reactions, DFT methods are commonly used. The ωB97X-D functional, which includes long-range corrections and dispersion, combined with a triple-zeta basis set like 6-311+G(d,p), has proven effective.

This compound Anion Studies
  • Density Functional Theory (DFT) for Structure and Energetics: The geometry and electron affinity of the this compound anion and its parent vinyl radical have been investigated using a variety of density functionals, including B3LYP, BLYP, and BP86. A double-zeta basis set augmented with diffuse and polarization functions (DZP++) is typically used to accurately describe the more diffuse electron density of the anion.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize key concepts in the theoretical study of the this compound cation and anion.

ethylenyl_cation_isomerization classical Classical this compound Cation (Linear, sp-hybridized) transition_state Transition State classical->transition_state Rearrangement non_classical Non-Classical this compound Cation (Bridged, Global Minimum) transition_state->non_classical

Caption: Interconversion pathway between the classical and non-classical (bridged) structures of the this compound cation.

computational_workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis and Interpretation start Define Molecular Structure (e.g., C₂H₃⁺ or C₂H₃⁻) calc Select Method and Basis Set (e.g., CCSD(T)/cc-pVTZ or BLYP/DZP++) start->calc geom_opt Geometry Optimization (Find Energy Minimum) calc->geom_opt freq_calc Vibrational Frequency Calculation (Confirm Minimum, Obtain Spectra) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Accurate Energetics) geom_opt->energy_calc analysis Extract Properties: - Geometries (Bond Lengths, Angles) - Energies (Relative Stability, EA) - Vibrational Frequencies freq_calc->analysis energy_calc->analysis

Caption: A generalized workflow for the theoretical characterization of this compound ions.

References

Methodological & Application

Application Notes and Protocols for Ethylenyl Polymerization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for ethylene polymerization, including their mechanisms and experimental protocols. The information is intended to guide researchers in selecting and implementing the appropriate polymerization strategy to achieve desired polyethylene properties.

Introduction to Ethylenyl Polymerization

This compound polymerization, the process of converting ethylene gas into long polymer chains, is a cornerstone of the polymer industry, producing a vast array of materials with diverse properties. The characteristics of the resulting polyethylene (PE), such as density, molecular weight, and degree of branching, are intricately linked to the chosen polymerization technique. This document outlines four major methods: Free-Radical Polymerization, Ziegler-Natta Catalyzed Polymerization, Metallocene-Catalyzed Polymerization, and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization.

Free-Radical Polymerization

Free-radical polymerization of ethylene is a high-pressure, high-temperature process that typically produces low-density polyethylene (LDPE).[1] The mechanism involves the generation of free radicals that initiate the polymerization of ethylene monomers.[2]

Mechanism

The polymerization proceeds through three main steps: initiation, propagation, and termination.[2]

  • Initiation: The process begins with the decomposition of an initiator, such as an organic peroxide or the presence of trace oxygen, to form free radicals.[2] These highly reactive species then attack the double bond of an ethylene molecule, creating a new, larger free radical.[2]

  • Propagation: The newly formed radical adds to another ethylene monomer, propagating the chain. This step repeats, rapidly increasing the length of the polymer chain.[2]

  • Termination: The growth of polymer chains is terminated when two free radicals combine or disproportionate.[2]

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Initiated_Chain Initiated Radical Chain Radical->Initiated_Chain Addition Ethylene_Monomer_1 Ethylene Monomer Ethylene_Monomer_1->Initiated_Chain Growing_Chain_1 Growing Radical Chain Growing_Chain_2 Longer Radical Chain Growing_Chain_1->Growing_Chain_2 Addition Ethylene_Monomer_2 Ethylene Monomer Ethylene_Monomer_2->Growing_Chain_2 Radical_Chain_1 Radical Chain Polyethylene Polyethylene Chain Radical_Chain_1->Polyethylene Radical_Chain_2 Radical Chain Radical_Chain_2->Polyethylene Combination Ziegler_Natta_Polymerization cluster_activation Catalyst Activation cluster_propagation Propagation cluster_termination Termination TiCl4 TiCl4 Active_Site Active Catalytic Site [Ti-Et] TiCl4->Active_Site AlEt3 Al(C2H5)3 AlEt3->Active_Site Ethylene_Monomer Ethylene Monomer Active_Site_Coord Active Site with Coordinated Ethylene Growing_Chain Growing Polymer Chain [Ti-Polymer] Active_Site_Coord->Growing_Chain Insertion Ethylene_Monomer->Active_Site_Coord Coordination Terminated_Chain Polyethylene Chain Growing_Chain->Terminated_Chain β-Hydride Elimination Catalyst_Regen Regenerated Catalyst Growing_Chain->Catalyst_Regen Metallocene_Polymerization cluster_activation Catalyst Activation cluster_propagation Propagation cluster_termination Termination Metallocene_Pre Metallocene Precatalyst Active_Cation Cationic Active Species [M+] Metallocene_Pre->Active_Cation MAO MAO MAO->Active_Cation Ethylene_Monomer Ethylene Monomer Active_Cation_Coord Active Species with Coordinated Ethylene Growing_Chain Growing Polymer Chain [M-Polymer+] Active_Cation_Coord->Growing_Chain Insertion Ethylene_Monomer->Active_Cation_Coord Coordination Terminated_Chain Polyethylene Chain Growing_Chain->Terminated_Chain β-Hydride Elimination Regenerated_Cation Regenerated Cationic Species Growing_Chain->Regenerated_Cation RAFT_Polymerization cluster_initiation Initiation & Propagation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation Initiator Initiator Radical Radical Initiator->Radical Propagating_Radical Propagating Radical (Pn•) Radical->Propagating_Radical Monomer_1 Ethylene Monomer Monomer_1->Propagating_Radical RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate Intermediate Radical Propagating_Radical->Intermediate RAFT_Agent->Intermediate Dormant_Species Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant_Species New_Radical New Radical (R•) Intermediate->New_Radical Monomer_2 Ethylene Monomer New_Propagating_Radical New Propagating Radical (Pm•) New_Radical->New_Propagating_Radical Monomer_2->New_Propagating_Radical Characterization_Workflow cluster_dsc DSC Analysis cluster_gpc GPC Analysis Polyethylene_Sample Polyethylene Sample DSC_Sample_Prep Sample Preparation (5-10 mg in pan) Polyethylene_Sample->DSC_Sample_Prep GPC_Sample_Prep Sample Dissolution (High Temperature Solvent) Polyethylene_Sample->GPC_Sample_Prep DSC_Analysis DSC Measurement (Heating/Cooling Cycles) DSC_Sample_Prep->DSC_Analysis DSC_Data Thermal Properties (Tm, Crystallinity) DSC_Analysis->DSC_Data GPC_Analysis GPC Measurement (Elution) GPC_Sample_Prep->GPC_Analysis GPC_Data Molecular Weight Properties (Mn, Mw, PDI) GPC_Analysis->GPC_Data

References

Application Notes and Protocols for Ethylenyl Groups in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of ethylenyl (vinyl) groups in several pivotal cross-coupling reactions. The Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions are highlighted as powerful tools for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Suzuki-Miyaura Coupling with this compound Boron Reagents

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The use of this compound (vinyl) boron reagents, such as vinylboronic acids, their esters (e.g., pinacol esters), or potassium vinyltrifluoroborate, allows for the efficient synthesis of styrenes, dienes, and other vinyl-containing motifs.[2][3][4] These reagents are generally stable, and the reaction conditions are mild, tolerating a wide variety of functional groups.[3]

Quantitative Data for Suzuki-Miyaura Vinylation
EntryAryl Halide/TriflateThis compound Boron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
14-BromoanisolePotassium vinyltrifluoroboratePdCl₂ (2)PPh₃ (6)Cs₂CO₃THF/H₂ORT72[4]
21-BromonaphthalenePotassium vinyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-t-BuNH₂i-PrOH/H₂O8095[3]
31-Iodo-4-nitrobenzenePotassium vinyltrifluoroboratePdCl₂ (2)PPh₃ (6)Cs₂CO₃THF/H₂ORT91[4]
43-IodoindazoleVinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃ (2N aq.)DioxaneµW75[2]
54-BromobenzonitrilePotassium vinyltrifluoroboratePdCl₂ (2)PPh₃ (6)Cs₂CO₃THF/H₂ORT85[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Vinyltrifluoroborate

This protocol is adapted from the work of Molander and Brown.[4]

Materials:

  • 4-Bromoanisole

  • Potassium vinyltrifluoroborate

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

Procedure:

  • To an oven-dried reaction vessel, add 4-bromoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol).

  • In a separate flask, prepare the catalyst solution by dissolving PdCl₂ (0.02 mmol, 2 mol%) and PPh₃ (0.06 mmol, 6 mol%) in 5 mL of anhydrous THF.

  • Add the catalyst solution to the reaction vessel, followed by 4 mL of THF and 1 mL of deionized water (to achieve a 9:1 THF/H₂O mixture).

  • Seal the vessel and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methoxystyrene.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition [R-Pd(II)-X]L2 Pd(0)L2->Oxidative_Addition R-X Transmetalation [R-Pd(II)-Vinyl]L2 Oxidative_Addition->Transmetalation Vinyl-B(OR)2 Base Transmetalation:s->Pd(0)L2:n Reductive_Elimination R-Vinyl Transmetalation->Reductive_Elimination Reductive Elimination dummy1 Product Coupled Product Reductive_Elimination->Product R_X Aryl/Vinyl Halide R_X->Oxidative_Addition Vinyl_Boron This compound Boron Reagent Vinyl_Boron->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling with this compound Stannanes

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[5] Vinylstannanes are effective coupling partners for the synthesis of substituted alkenes and conjugated dienes.[6] A key advantage of organostannanes is their tolerance to a wide variety of functional groups; however, a significant drawback is the toxicity of tin compounds.[5]

Quantitative Data for Stille Vinylation
EntryElectrophileThis compound StannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Yield (%)Reference
1IodobenzeneVinyltributylstannanePd(PPh₃)₄ (2)--Toluene10095[7]
2Vinyl BromideVinyltributylstannanePdCl₂(PPh₃)₂ (1)--THF6592[6]
34-ChlorobenzonitrilePhenyltributylstannanePd₂(dba)₃ (0.5)P(t-Bu)₃ (1.2)-Dioxane6096[8]
4Enol TriflateOrganotin ReagentPd(dppf)Cl₂·DCM (10)-CuI, LiClDMF4087[8]
5Allyl BromideVinylcyclopropylstannanePd(OAc)₂ (10)AsPh₃ (60)CuI, LiClNMP8070[8]
Experimental Protocol: Stille Coupling of an Enol Triflate with an Organotin Reagent

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society, 2021, 143, 10872.

Materials:

  • Enol triflate

  • Organotin reagent

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask, add the enol triflate (1.0 eq) and anhydrous DMF.

  • Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).

  • Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.

  • Add the organotin reagent (1.15 eq) to the mixture.

  • Heat the solution to 40 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and transfer it to a separatory funnel containing an aqueous ammonia solution.

  • Extract the product with a suitable organic solvent (e.g., hexane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material by flash chromatography to obtain the coupled product.

Stille Coupling Experimental Workflow

Stille_Workflow start Start: Assemble Reactants setup Reaction Setup: - Flame-dried flask - Add electrophile, solvent, catalyst,  ligand, and additives start->setup inert Inert Atmosphere: Purge with Argon setup->inert add_stannane Add Organostannane Reagent inert->add_stannane react Reaction: Heat and stir add_stannane->react monitor Monitor Progress: TLC / LC-MS react->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Heck Reaction with this compound Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][9] When an this compound (vinyl) halide is used, it couples with an alkene to generate a new, more substituted alkene, often with high stereoselectivity.[10] This reaction is a powerful method for the synthesis of dienes and styrenes.[11]

Quantitative Data for Heck Vinylation
EntryThis compound HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
1(E)-Bromostilbenen-Butyl acrylatePd(OAc)₂ (1.4)SIPrK₂CO₃DMF10096[10]
2Vinyl bromideStyrenePd(OAc)₂ (10)XantPhos (20)Cs₂CO₃BenzeneRT (Visible Light)76[12]
31-IodocyclohexeneMethyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile8085[11]
4(Z)-1-Bromo-1-hexeneStyrenePd(OAc)₂ (3)PPh₃ (6)Ag₂CO₃Toluene10078[11]
52-BromopropeneEthyl acrylatePd(OAc)₂ (2)-NaOAcDMF10090[11]
Experimental Protocol: Heck Reaction of a Vinyl Bromide with an Acrylate

This protocol is a general representation based on typical conditions found in the literature.[10][11]

Materials:

  • Vinyl bromide

  • Acrylate derivative (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if required)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the vinyl bromide (1.0 eq) and the acrylate (1.2 eq) in the chosen solvent.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand, if applicable.

  • Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool it to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the product by column chromatography.

Logical Relationship in Heck Reaction Optimization

Heck_Optimization cluster_params Reaction Parameters Goal High Yield & Selectivity Catalyst Catalyst System (Pd Source & Ligand) Catalyst->Goal Influences rate & side reactions Base Base (Inorganic vs. Organic) Base->Goal Affects catalyst activity & substrate stability Solvent Solvent (Polarity) Solvent->Goal Impacts solubility & reaction kinetics Temperature Temperature Temperature->Goal Controls reaction rate & selectivity

Caption: Key parameters influencing the outcome of a Heck cross-coupling reaction.

Sonogashira Coupling with this compound Halides

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13] This reaction is highly efficient for the synthesis of conjugated enynes, which are valuable building blocks in organic synthesis and materials science.[14] The reaction is often carried out under mild, basic conditions.[15]

Quantitative Data for Sonogashira Vinylation
EntryThis compound HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
1(E)-IodostyrenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT95[13]
2Vinyl BromidePhenylacetylenePd(OAc)₂ (40 ppm)CuI (5)K₂CO₃DMF100~60[14]
32-Bromo-8-chloro-1-octenePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT89[13]
4(Z)-1-Iodo-1-hexene1-OctynePd(PPh₃)₄ (3)CuI (5)n-BuNH₂BenzeneRT91[15]
51-Bromo-2-methyl-1-propeneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NBenzene5088[15]
Experimental Protocol: Sonogashira Coupling of a Vinyl Bromide with a Terminal Alkyne

This protocol is a general procedure based on established methods.[13]

Materials:

  • Vinyl bromide (e.g., 2-Bromo-8-chloro-1-octene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., diisopropylamine, triethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the vinyl bromide (1.0 eq) in the chosen solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.025 eq).

  • Add the base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter it through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.

  • Purify the resulting product by flash column chromatography on silica gel.

Sonogashira Reaction Signaling Pathway (Catalytic Cycle)

Sonogashira_Pathway cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_halide Vinyl-Pd(II)-X L₂ Pd0->PdII_halide PdII_alkynyl Vinyl-Pd(II)-C≡CR' L₂ PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 CuX Cu(I)X PdII_alkynyl->CuX Product Vinyl-C≡CR' PdII_alkynyl->Product Reductive Elimination Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Cu_acetylide->PdII_alkynyl Vinyl_Halide Vinyl-X Vinyl_Halide->PdII_halide Oxidative Addition Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: The interconnected catalytic cycles in a copper-co-catalyzed Sonogashira reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Vinylation of Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The vinylation of organic molecules, particularly the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl or vinyl group and a vinyl group, is a fundamental transformation in organic synthesis. This process is crucial for the construction of styrenes and dienes, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[1] The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most powerful and widely used methods for this purpose.[2][3][4] This application note provides detailed protocols and comparative data for the palladium-catalyzed vinylation of aryl halides.

Overview of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an aryl or vinyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3][4] The reaction is highly valued for its functional group tolerance and its ability to form C-C bonds efficiently.[2] The catalytic cycle, a cornerstone of this reaction, generally proceeds through a Pd(0)/Pd(II) cycle.[5]

Key Steps in the Catalytic Cycle:
  • Oxidative Addition: A palladium(0) species inserts into the aryl-halide bond, forming an organopalladium(II) complex.[3][5]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. This step typically occurs in a syn-addition fashion.[2][5][6]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[2][5][6]

  • Reductive Elimination/Base Regeneration: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[3][5]

Below is a diagram illustrating the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Mechanism cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂(X) AlkeneComplex->InsertionProduct Migratory Insertion HPdX_Alkene [H-Pd(II)L₂(Alkene)]⁺X⁻ InsertionProduct->HPdX_Alkene β-Hydride Elimination Product Substituted Alkene (Ar-CH=CH-R) InsertionProduct->Product HPdX_Alkene->Pd0 Reductive Elimination (+ Base)

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols and Data

The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligands, base, solvent, and temperature.[7][8] Below are protocols and comparative data for the vinylation of various aryl halides.

Protocol 1: Vinylation of Aryl Halides with Ethylene under Low Pressure

This protocol is adapted for the vinylation of aryl bromides and iodides using ethylene gas at low pressure, which is a more accessible alternative to traditional high-pressure methods.[9]

General Experimental Workflow:

The following diagram outlines the typical laboratory workflow for setting up a Heck vinylation reaction.

Heck_Workflow start Start prep Prepare Glassware (Flame-dry 3-neck flask) start->prep charge Charge Flask (Substrate, Catalyst, Base) prep->charge purge Evacuate & Purge (with N₂ or Ar) charge->purge add_solvent Add Degassed Solvent purge->add_solvent add_ethylene Introduce Ethylene Gas (Low Pressure Balloon/Cylinder) add_solvent->add_ethylene react Heat Reaction Mixture (Stir at specified temp) add_ethylene->react monitor Monitor Reaction (TLC, GC) react->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Figure 2: General workflow for a Heck vinylation experiment.

Detailed Procedure for Vinylation of 4-Bromoacetophenone: [9]

  • Preparation: In a fume hood, a 25 mL three-necked, round-bottomed flask equipped with a magnetic stir bar is flame-dried under vacuum and purged with nitrogen.

  • Charging the Flask: The flask is charged with 4-bromoacetophenone (0.5 mmol), the specified palladium catalyst (e.g., acetophenone oxime palladacycle, 0.015 mmol), and anhydrous potassium acetate (1.0 mmol).[9]

  • Solvent Addition: Anhydrous, degassed N,N-Dimethylacetamide (DMAc) is added.

  • Ethylene Introduction: The flask is purged with ethylene gas (99.5%), and an ethylene-filled balloon is attached to maintain a low positive pressure (approx. 15-30 psi).[9]

  • Reaction: The reaction mixture is heated to 100-105 °C with vigorous stirring. The optimal temperature is crucial, as lower temperatures show no activity, while higher temperatures can lead to undesired polymerization.[9]

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired vinylarene.

Table 1: Vinylation of Various Aryl Halides with Ethylene [9]

EntryAryl HalideProductTemp (°C)Time (h)Yield (%)
14-Iodoacetophenone4-Vinylacetophenone1001895
24-Bromoacetophenone4-Vinylacetophenone1052493
3Methyl 4-iodobenzoateMethyl 4-vinylbenzoate1002096
44-Bromobenzonitrile4-Vinylbenzonitrile1052491
54-Iodotoluene4-Vinyltoluene1002485
64-Bromoanisole4-Vinylanisole1053675

Reaction conditions: Aryl halide (0.5 mmol), palladacycle catalyst (3 mol%), K₂CO₃ (2 equiv.), DMAc, 15-30 psi Ethylene.[9]

Protocol 2: Jeffery's Conditions for Vinylation with Styrenes

The Jeffery conditions are often employed for Heck couplings and can be optimized for specific substrates, such as the synthesis of (E)-8-styrylflavones from 8-iodoflavones and substituted styrenes.[10]

Detailed Procedure for Synthesis of (E)-8-(4-methoxystyryl)flavone: [10]

  • Preparation: A reaction tube is charged with 8-iodoflavone (1 equivalent), palladium(II) chloride (PdCl₂, 6 mol%), potassium carbonate (K₂CO₃, 1.5 equiv.), potassium chloride (KCl, 1 equiv.), and tetrabutylammonium bromide (TBAB, 1.5 equiv.).[10]

  • Reagent Addition: 4-methoxystyrene (1.2 equivalents) and N-Methyl-2-pyrrolidone (NMP) as the solvent are added to the tube.

  • Reaction: The sealed reaction tube is heated to 100 °C with stirring for the specified time.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the pure (E)-8-styrylflavone.

Table 2: Optimization of Heck Reaction for (E)-8-styrylflavone Synthesis [10]

EntryCatalyst (mol%)Base (equiv.)Additives (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (6)K₂CO₃ (1.5)TBAB (1.5)DMF10065
2PdCl₂(PPh₃)₂ (6)K₂CO₃ (1.5)TBAB (1.5)DMF13072
3PdCl₂ (6)NaHCO₃ (1.5)TBAB (1.5)NMP10060
4PdCl₂ (6)K₂CO₃ (1.5)KCl (1), TBAB (1.5)NMP10090
5PdCl₂ (6)K₂CO₃ (1.5)KCl (1), TBAB (1.5)NMP15547

This table demonstrates the optimization process, showing how changes in catalyst, base, solvent, and temperature affect the reaction yield. The optimized conditions are highlighted in Entry 4.[10]

Conclusion

The Mizoroki-Heck reaction is a versatile and robust method for the vinylation of organic molecules. The success of the reaction is highly dependent on the careful optimization of reaction parameters, including the palladium source, ligands, base, solvent, and temperature. The protocols provided herein offer detailed, reproducible methods for the synthesis of vinylarenes from aryl halides. By summarizing quantitative data in clear tables and illustrating workflows and mechanisms with diagrams, this document serves as a practical guide for researchers in organic synthesis and drug development.

References

Application Notes & Protocols: Poly(vinyl chloride) in Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(vinyl chloride), commonly known as PVC, is the third most-produced synthetic plastic polymer globally.[1] It is a high-strength, versatile thermoplastic material valued in research and pharmaceutical settings for its durability, cost-effectiveness, biocompatibility, and resistance to many inorganic chemicals, diluted acids, and alkalis.[1][2][3] Common laboratory and medical applications include flexible tubing, single-use containers, surgical gloves, blood bags, intravenous (IV) infusion sets, and pharmaceutical blister packaging.[1][2][3][4]

While PVC's properties make it suitable for a wide range of applications, its use in drug development and research requires careful consideration of two critical phenomena: the sorption of drug substances onto the PVC matrix and the leaching of chemical additives, primarily plasticizers, from the polymer into the laboratory or drug solutions.[5][6][7] These interactions can impact experimental results, drug efficacy, and patient safety.

Key Applications in Research and Drug Development

  • General Laboratory Apparatus: Flexible PVC tubing is a staple for fluid transfer lines in various experimental setups due to its clarity, flexibility, and low gas permeability.[3] It is also fabricated into protective sheeting, containers, and disposable vinyl gloves for handling non-hazardous materials.[1]

  • Drug Delivery Systems: Plasticized PVC is extensively used for IV bags and infusion tubing.[1][2] Its flexibility and transparency are advantageous for administering therapeutic agents. However, interactions between the drug and the PVC material are a significant concern.

  • Pharmaceutical Packaging: Rigid PVC films are standard for creating blister packs for solid dosage forms like tablets and capsules.[2][4] These films provide a protective barrier against moisture and oxygen, preserving the stability and shelf life of medications.[2]

Critical Considerations for PVC Use in a Research Context

  • Drug Sorption: Many therapeutic agents, particularly those that are lipophilic (fat-soluble), can be lost from a solution through adsorption (adhering to the surface) or absorption (diffusing into the polymer matrix) when they come into contact with PVC.[5][8][9] This loss can reduce the effective dose of a drug delivered in preclinical or clinical studies, leading to inaccurate data and potentially reduced therapeutic efficacy.[6] Drugs like diazepam, nitroglycerin, and insulin are known to exhibit significant sorption to PVC.[6][10]

  • Plasticizer Leaching: To impart flexibility, PVC is compounded with additives called plasticizers, which are not chemically bound to the polymer chain.[11][12] The most common plasticizer, di(2-ethylhexyl) phthalate (DEHP), can migrate or "leach" from the PVC material into solutions it contacts.[7][12] This is a major concern in drug development and patient care, as leached plasticizers can contaminate sterile preparations and have been linked to toxicological effects.[7][13] The rate of leaching is influenced by temperature, contact time, and the lipophilicity of the solution.[12][14]

Data Presentation

The following tables summarize key quantitative data regarding the performance and characteristics of PVC in a laboratory setting.

Table 1: Chemical Compatibility of Poly(vinyl chloride) This table provides a general guide to the resistance of rigid PVC to various chemicals at room temperature over a 48-hour exposure period. Plasticized (flexible) PVC may exhibit lower resistance.

Chemical ClassReagent ExampleCompatibility RatingNotes
Acids (Dilute) Hydrochloric Acid (<37%)A - ExcellentCan be used at concentrations up to 60°C.[15]
Acids (Strong Oxidizing) Nitric Acid (>50%)D - Severe EffectHot or concentrated nitric acid will attack PVC.[15]
Acids (Organic) Acetic Acid (>20%)C - Fair to D - Severe EffectNot recommended for continuous use, especially at high concentrations.[16][17]
Alkalis Sodium HydroxideA - ExcellentNot attacked by alkalis at temperatures up to 60°C.[15]
Alcohols Ethanol, IsopropanolA - Excellent to C - FairGenerally good resistance, but some swelling may occur with ethanol.[16]
Fats & Oils Vegetable Oils, Mineral OilA - ExcellentPVC exhibits good resistance to fats and oils.[15][18]
Halogens Chlorine (moist), BromineD - Severe EffectWill attack PVC, even at low concentrations.[15]
Solvents (Ketones) AcetoneD - Severe EffectNot recommended for any use.[16][19]
Solvents (Aromatic) Benzene, TolueneD - Severe EffectCauses significant swelling and softening.[18]
Solvents (Chlorinated) Carbon TetrachlorideD - Severe EffectNot compatible.[18]

Rating Key: A=Excellent; B=Good (Minor Effect); C=Fair (Moderate Effect, not for continuous use); D=Severe Effect (Not Recommended). Data compiled from multiple sources.[15][16][18][19] Always test under specific application conditions.

Table 2: Sorption of Selected Drugs to PVC Infusion Sets This table illustrates the percentage of drug loss due to sorption when infused through PVC tubing compared to other materials.

DrugConcentrationFlow RateTubing Material% Drug Loss
Diazepam 20 mg / 500 mL1 mL / minPVCHigh Sorption (up to 20%)[9]
Diazepam 10 mg / 100 mL1 mL / minPolyolefin (PO)< 10%[8]
Nitroglycerin 50 mg / 250 mL0.5 mL / minPVCUp to 50%[6][9]
Nitroglycerin 50 mg / 250 mL1.0 mL / minPVC~25% (Sorption decreases at higher flow rates)[9]
Insulin 50 IU / 500 mL-PVCSignificant loss (adsorption)[5][10]
Paracetamol --PVCNegligible[5]
Clonazepam --PVCUp to 50%[10]

Table 3: Leaching of DEHP Plasticizer from PVC Medical Devices This table shows examples of DEHP leaching from PVC materials into various media.

PVC ProductContact MediumIncubation TimeAmount of DEHP Leached
Platelet Bag (PL-146) Bovine Calf Serum1 Day~1.1 mg / g of bag material[20]
Platelet Bag (PL-146) Bovine Calf Serum5 Days~3.3 mg / g of bag material[20]
Platelet Bag (PL-146) Normal Saline5 DaysNot detectable[20]
IV Fluid Bags 5% Dextrose-Leaching detected[21]
Enteral Nutrition Sets Enteral Nutrition Formula-Leaching detected[21]

Experimental Protocols

Protocol 1: Evaluation of Drug Sorption to PVC Infusion Tubing

Objective: To quantify the percentage loss of a drug from a solution due to sorption when passed through a specified length of PVC tubing. This protocol is adapted from established methodologies.[22][23]

Materials:

  • PVC infusion tubing (e.g., 1-meter length)

  • Non-PVC tubing (e.g., Polyolefin or Polyethylene) as a negative control

  • Glass bottle or container for the drug solution

  • Syringe pump or peristaltic pump

  • Test drug and appropriate solvent/vehicle (e.g., 5% dextrose solution)

  • Amber glass collection vials

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the test drug (e.g., 1 mg/mL in methanol for diazepam).[22]

    • Dilute the stock solution to the final, clinically relevant concentration in the chosen vehicle (e.g., dilute to 100 µg/mL diazepam in 100 mL of 5% dextrose solution).[22] Prepare a sufficient volume for the entire experiment.

    • Take a "time zero" sample directly from the glass bottle to establish the initial concentration (C₀).

  • Experimental Setup:

    • Cut a precise length (e.g., 1 meter) of the PVC tubing to be tested.

    • Connect the tubing to the glass drug reservoir and the infusion pump according to the manufacturer's instructions.

    • Prime the tubing by running the drug solution through it for a brief period to waste, ensuring the entire line is filled.

  • Sample Collection:

    • Set the pump to a clinically relevant flow rate (e.g., 1 mL/min for diazepam).[8][22]

    • Begin the infusion and start a timer.

    • Collect effluent samples (e.g., 1 mL) into amber vials at specified time points (e.g., 5, 30, 60, 120, and 240 minutes).[22]

  • Analysis:

    • Analyze the drug concentration of the "time zero" sample and all collected effluent samples using the validated HPLC method.[22]

    • Perform the experiment in triplicate to ensure reproducibility.

  • Data Calculation:

    • Calculate the percentage of drug delivered at each time point (t) using the formula:

      • % Delivered = (Concentration at time t / Initial Concentration C₀) * 100

    • Calculate the percentage of drug sorbed (lost) at each time point:

      • % Sorbed = 100 - % Delivered

Protocol 2: Quantification of Leached Plasticizers from PVC Labware

Objective: To measure the amount of a target plasticizer (e.g., DEHP) that migrates from a PVC material into a solvent under controlled conditions. This protocol is based on standard migration testing principles.[14][24]

Materials:

  • PVC material sample (e.g., a section of tubing, a piece of film)

  • Extraction solvent (select based on application, e.g., n-hexane for fatty simulants, 50% ethanol for alcoholic simulants, or purified water).

  • Sealed glass containers with PTFE-lined caps

  • Forced convection oven or incubator

  • Analytical balance

  • Volumetric glassware

  • Validated analytical system: Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

Methodology:

  • Sample Preparation:

    • Cut a sample of the PVC material of a known surface area or weight. Ensure clean cuts and handle with forceps to avoid contamination.

    • Weigh the sample accurately using an analytical balance.

  • Extraction/Incubation:

    • Place the PVC sample into a glass container.

    • Add a precise volume of the pre-heated extraction solvent, ensuring the sample is fully submerged. The ratio of sample surface area to solvent volume should be standardized (e.g., 6 dm² per 1 L of solvent).

    • Seal the container tightly.

    • Place the assembly in an oven set to a specified temperature (e.g., 50°C) for a defined period (e.g., 72 hours) to accelerate migration.[25]

  • Sample Analysis:

    • After incubation, cool the container to room temperature.

    • Carefully remove the PVC sample.

    • The remaining solvent now contains the leached plasticizer.

    • Prepare a calibration curve using standards of the target plasticizer (e.g., DEHP).

    • Analyze an aliquot of the solvent using a validated GC-MS or HPLC method to determine the concentration of the leached plasticizer.

  • Data Calculation:

    • Calculate the total mass of the plasticizer that leached into the solvent.

    • Express the result as the mass of plasticizer leached per unit of PVC sample surface area (e.g., µg/cm²) or per unit mass of the PVC sample (e.g., µg/g).

Visualizations

// Invisible edges for layout prep_sol -> setup [style=invis]; } .dot Caption: Workflow for Drug Sorption Analysis.

G center Plasticizer Leaching temp Temperature center->temp Higher T increases rate time Contact Time center->time Longer time increases amount solvent Contact Medium (Solvent/Drug Vehicle) center->solvent Lipophilic media increase rate plasticizer Plasticizer Properties (e.g., Molecular Weight) center->plasticizer Lower MW leaches easier pvc PVC Matrix (e.g., Hardness) center->pvc Softer PVC may leach more

References

Application Notes & Protocols: Computational Modeling of Ethylenyl Group Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The ethylenyl group (or vinyl group, -CH=CH₂), is a fundamental functional group in organic chemistry, crucial to polymerization, pharmaceuticals, and material science.[1] Computational modeling provides an indispensable toolkit for understanding the intricate mechanisms of reactions involving this group. By simulating these reactions at a molecular level, researchers can predict reaction outcomes, elucidate complex mechanisms, and design novel molecules with desired properties, thereby accelerating research and development.

Key applications of computational modeling for this compound group reactions include:

  • Mechanism Elucidation: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction pathways.[2][3] They allow for the characterization of transient species like transition states and intermediates, which are often difficult or impossible to observe experimentally. For instance, studies on the reaction of vinyl radicals with molecular oxygen have computationally identified various intermediates and decomposition pathways, providing critical insights into combustion and atmospheric chemistry.[4][5]

  • Kinetic and Thermodynamic Predictions: These models can accurately calculate key quantitative data such as activation energies, reaction enthalpies, and Gibbs free energies.[6][7] This information is vital for predicting reaction rates and determining the feasibility of a reaction under different conditions. Such predictions are crucial in optimizing industrial processes like ethylene polymerization and the synthesis of ethylene oxide.[8][9]

  • Rational Catalyst Design: In catalysis, computational models help in understanding how a catalyst interacts with this compound-containing substrates. By simulating the catalytic cycle, researchers can predict the efficiency of existing catalysts and design new ones with enhanced activity and selectivity for reactions like palladium-catalyzed copolymerization.[10]

  • Drug Development: Many pharmaceutical compounds contain alkenyl moieties. Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates containing this compound groups, guiding the synthesis of more effective and safer medicines.[11]

Quantitative Data

Computational studies yield a wealth of quantitative data that can be used to compare different reaction pathways and understand substituent effects. Below are examples of such data for representative this compound group reactions.

Table 1: Calculated Energetics for Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic reaction involving this compound groups. The following table summarizes DFT-calculated thermodynamic and kinetic data for the reaction between a diene and a dienophile (containing an this compound group).

ReactionΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)Reference
1,3-Butadiene + Ethylene-40.0-27.023.4 - 36.3[3][6]
Cyclopentadiene + Ethylene--25.8[2]
Cyclopentadiene + Acrylonitrile (endo)--31.0[3]
Cyclopentadiene + Acrylonitrile (exo)--30.7[3]
Cyclopentadiene Dimerization-18.4-8.2-[6]

Data is compiled from B3LYP and other computational methods. The range in activation energy for Butadiene + Ethylene reflects results from different computational studies.

Table 2: Calculated Thermodynamics for OH Radical Addition to Alkenes

The addition of hydroxyl radicals to alkenes is a key process in atmospheric chemistry. The reaction often proceeds with a negative activation energy.

ReactionΔH (kcal/mol)ΔS (cal/K·mol)Reference
Propene + OH-1.94-18.76[12]
1-Butene + OH-2.53-18.82[12]
1-Pentene + OH-2.65-24.33[12]
Isobutene + OH-3.07-21.95[12]
cis-2-Butene + OH-3.03-24.54[12]

Thermodynamic data calculated for the formation of the reaction complex.

Experimental Protocols

Protocol 1: Calculating the Reaction Pathway for an this compound Group Addition Reaction using DFT

This protocol outlines a general workflow for identifying the transition state and mapping the minimum energy pathway of a reaction involving an this compound group using the Gaussian software suite.

1. Objective: To calculate the activation energy and reaction profile for the addition of a reactant (e.g., a radical or a dienophile) to an this compound group.

2. Software and Methods:

  • Software: Gaussian, GaussView

  • Method: Density Functional Theory (DFT), e.g., B3LYP functional.

  • Basis Set: A Pople-style basis set like 6-31G(d) or larger is recommended for good accuracy.

3. Step-by-Step Procedure:

  • Step 3.1: Geometry Optimization of Reactants and Products

    • Using GaussView, build the molecular structures for the reactants (separated by a large distance, >10 Å, in the same input file) and the final product.

    • Set up a geometry optimization and frequency calculation for each. Use the Opt Freq keyword in Gaussian.

    • Run the calculations.

    • Verify that the optimizations have converged to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the frequency calculation output.

    • Record the final electronic energies (including zero-point energy correction) for the optimized reactants and products.

  • Step 3.2: Locating the Transition State (TS)

    • Initial Guess: Construct a guess structure for the transition state. This structure should represent the point of highest energy along the reaction coordinate, where bonds are partially formed and broken. For an addition reaction, this involves bringing the attacking atom close to one of the sp² carbons of the this compound group and elongating the double bond slightly.

    • TS Optimization: Set up a transition state optimization calculation. In Gaussian, this is typically done using the Opt=(TS, CalcFC) keyword. TS requests a search for a saddle point, and CalcFC calculates the initial force constants, which improves the convergence reliability.[13]

    • Run the calculation.

    • TS Verification: Perform a frequency calculation (Freq keyword) on the optimized TS structure. A true first-order transition state is confirmed by the presence of exactly one imaginary frequency.[14] The vibrational mode of this imaginary frequency should correspond to the motion along the reaction coordinate (i.e., the formation of the new bond and breaking of the pi-bond).

    • Record the electronic energy (including zero-point energy correction) of the verified transition state.

  • Step 3.3: Intrinsic Reaction Coordinate (IRC) Calculation

    • Purpose: The IRC calculation maps the minimum energy path from the transition state down to the reactants and the products, confirming that the located TS connects the desired minima.[15][16]

    • Setup: Use the optimized transition state geometry as the starting point. The Gaussian keyword is IRC. It is crucial to also use RCFC to read the force constants from the preceding frequency calculation. The IRC=(MaxPoints=N, StepSize=M) keyword can be used to control the number of points (N) and step size (M) along the path.[16]

    • Run the IRC calculation in both the forward and reverse directions.

    • Analysis: Visualize the IRC path using GaussView. The energy profile should show a smooth descent from the transition state to the reactant complex on one side and the product complex on the other.[1] The geometries at the endpoints of the IRC path should closely resemble the previously optimized reactant and product structures.

  • Step 3.4: Data Analysis and Visualization

    • Calculate the activation energy (Ea) as the difference in energy between the transition state and the reactants.

    • Calculate the overall reaction energy (ΔErxn) as the difference in energy between the products and the reactants.

    • Plot the energy profile of the reaction, showing the relative energies of the reactants, transition state, and products along the reaction coordinate.

Mandatory Visualizations

Below are diagrams generated using the DOT language, illustrating key computational workflows and reaction mechanisms.

G cluster_workflow Computational Workflow for Reaction Pathway Analysis A 1. Build Structures (Reactants, Products) B 2. Geometry Optimization + Frequency Calculation A->B C Verify Minima (0 Imaginary Frequencies) B->C D 3. Build Transition State (TS) Guess Structure C->D Proceed if minima are correct E 4. TS Optimization (e.g., Opt=TS,CalcFC) D->E F 5. TS Verification (1 Imaginary Frequency) E->F G 6. IRC Calculation (Forward & Reverse) F->G Proceed if TS is correct H 7. Analyze Energy Profile (Ea, ΔErxn) G->H

Caption: A typical workflow for computational analysis of a chemical reaction pathway.

G cluster_reaction Mechanism: Diels-Alder Cycloaddition Reactants Reactants (Diene + Dienophile) TS Transition State Reactants->TS [Ea] Product Product (Cycloadduct) TS->Product [ΔErxn]

References

Application Note: Quantitative Analysis of Vinyl Monomer Content

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification of residual vinyl monomers in polymers and other materials is critical for quality control, product safety, and regulatory compliance in various industries, including pharmaceuticals, medical devices, and food packaging.[1][2] Unreacted monomers can be toxic, impart undesirable odors or tastes, and adversely affect the mechanical and rheological properties of the final product.[2][3] This application note provides detailed protocols and comparative data for several widely used analytical techniques for the determination of vinyl monomer content. The methods covered include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of residual vinyl monomers, each with its own advantages and limitations.[2] Gas chromatography is a highly sensitive and robust method, particularly for volatile monomers.[3] HPLC is suitable for non-volatile or high-molecular-weight monomers.[2] NMR spectroscopy offers a direct quantification method without the need for sample extraction, while FTIR spectroscopy provides a rapid means of monitoring polymerization kinetics and quantifying vinyl group concentration.[2][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of the different analytical methods for vinyl monomer quantification.

Table 1: Gas Chromatography (GC) Methods

AnalyteMethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Range)Reference
Vinyl Chloride Monomer (VCM)HS-SPME-GC/MSPVC materials0.05 µg/kg0.17 µg/kg0.05 - 0.5 µg/ml
Vinyl Chloride Monomer (VCM)Purge and Trap GCWastewater0.5 µg/L--[5]
Vinyl Acetate MonomerPurge and Trap GC-FIDPolyvinyl Acetate3 mg/kg (3 ppm)--[6]
Residual Monomers (Lactide, ε-caprolactone)Internal Standard GCPoly(lactide-co-ε-caprolactone)0.005 - 0.011 mg/kg--[7]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteMethodSample MatrixWavelengthKey FindingsReference
1-Vinyl-2-pyrrolidoneReversed-Phase HPLC-235 nmProvides high resolution and peak symmetry.[8]
Caprolactam and Vinyl CaprolactamMixed Mode Gel Permeation ChromatographySoluplus®205 nm (Caprolactam), 235 nm (Vinyl Caprolactam)Accurate quantification within the studied range.[9]
Methyl Methacrylate (MMA)HPLCDenture Base Material-Heat-cured samples had 1.44 wt.% residual monomer, while self-cured had 8.71 wt.%.[10][10]

Table 3: Spectroscopic Methods

MethodAnalyte/Functional GroupPrincipleKey ApplicationsReference
¹H NMR SpectroscopyVinyl ProtonsIntegration of vinyl proton signals compared to an internal standard or polymer peaks.Determination of monomer conversion and residual monomer content.[4][11][4][11]
FTIR SpectroscopyVinyl C=C StretchingMonitoring the decrease in the absorbance band of the vinyl C=C bond (around 1646 cm⁻¹).Real-time monitoring of polymerization kinetics and quantification of vinyl content in polyethylene.[4][12][4][12]

Experimental Protocols

Gas Chromatography (GC) with Headspace Solid-Phase Microextraction (HS-SPME) for Vinyl Chloride Monomer (VCM)

This protocol is based on the method described for the determination of VCM in PVC materials.

a. Sample Preparation

  • Weigh a representative sample of the PVC material and place it into a headspace vial.

  • For calibration standards, prepare a stock solution of VCM in N,N-dimethylacetamide (1 µg/ml).

  • Prepare a series of testing solutions in the range of 0.05 to 0.5 µg/ml in 16 ml vials.

  • Immediately seal the vials with PTFE-faced septa.

  • Heat the vials at 60°C in a water bath for 2 hours to allow for equilibration of VCM in the headspace.

b. HS-SPME Procedure

  • Introduce a Carboxen/Polydimethylsiloxane (CX/PDMS) 75 µm SPME fiber into the headspace of the vial.

  • Expose the fiber for a sorption time of 10 minutes at a sorption temperature of 60°C.

  • Retract the fiber into the needle.

c. GC-MS Analysis

  • Injector: 250°C, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.1 ml/min.

  • Oven Temperature Program: Initial temperature of 35°C for 1.0 min, ramp at 10°C/min to 90°C, then ramp at 25°C/min to 260°C.

  • MS Detector: 280°C. Monitor ions with m/z values of 62 and 64 for quantification.

  • Desorb the analyte from the SPME fiber in the GC injector.

d. Quantification

  • Generate a calibration curve by analyzing the standard solutions.

  • Quantify the VCM content in the samples by comparing their peak areas to the calibration curve.

GC_HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample PVC Sample in Vial Equilibrate Heat at 60°C for 2h Sample->Equilibrate Standard VCM Standard Standard->Equilibrate Expose_Fiber Expose SPME Fiber (10 min at 60°C) Equilibrate->Expose_Fiber GC_Injection Inject & Desorb Expose_Fiber->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (m/z 62, 64) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Workflow for GC-HS-SPME Analysis of VCM.
High-Performance Liquid Chromatography (HPLC) for 1-Vinyl-2-pyrrolidone

This protocol is a general method for the analysis of 1-vinyl-2-pyrrolidone.[8]

a. Sample and Standard Preparation

  • Prepare a stock solution of 1-vinyl-2-pyrrolidone at a concentration of 1 mg/ml.

  • The sample diluent is a 50/50 mixture of acetonitrile and water.[8]

b. HPLC Conditions

  • Column: Reversed-phase Newcrom R1 column.[8]

  • Mobile Phase: A mixture of acetonitrile and water.[8]

  • Flow Rate: 0.5 ml/min.[8]

  • Detection: UV at 235 nm.[8]

  • Injection Volume: 3 µL.[8]

c. Analysis

  • Inject the standard solution to determine the retention time and response.

  • Inject the prepared sample solution.

  • Quantify the 1-vinyl-2-pyrrolidone content by comparing the peak area of the sample to that of the standard.

HPLC_Workflow Prep Sample/Standard Preparation (1 mg/ml in MeCN/H2O) Inject Inject 3 µL into HPLC Prep->Inject Separate Reversed-Phase Separation (Newcrom R1, MeCN/H2O) Inject->Separate Detect UV Detection at 235 nm Separate->Detect Quantify Quantification Detect->Quantify

General Workflow for HPLC Analysis.
¹H NMR Spectroscopy for Vinyl Monomer Quantification

This protocol outlines a general approach for quantifying vinyl monomer content using ¹H NMR.[4][11]

a. Sample Preparation

  • Accurately weigh the polymer sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a known amount of an internal standard (e.g., benzyl benzoate) to the solution.[11]

b. NMR Data Acquisition

  • Acquire the ¹H NMR spectrum of the sample solution using a high-resolution NMR spectrometer.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

c. Data Analysis

  • Identify the characteristic signals of the vinyl protons (typically in the range of 4.5-7.5 ppm).[4]

  • Identify a signal from the internal standard that does not overlap with other signals.

  • Integrate the area of the vinyl proton signals and the signal of the internal standard.

  • Calculate the concentration of the vinyl monomer based on the ratio of the integrals and the known concentration of the internal standard.

NMR_Quantification_Logic cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_calculation Calculation Dissolve Dissolve Polymer in Deuterated Solvent Add_IS Add Internal Standard Dissolve->Add_IS Acquire Acquire ¹H NMR Spectrum Add_IS->Acquire Integrate Integrate Vinyl and Internal Standard Signals Acquire->Integrate Calculate Calculate Monomer Content Integrate->Calculate

Logical Flow for NMR-based Quantification.
FTIR Spectroscopy for Vinyl Content in Polyethylene

This method is for the determination of the number of vinyl groups in polyethylene resins.[12]

a. Sample Preparation

  • Obtain a representative sample of the polyethylene resin.

  • Mold the resin into a film with a thickness of 0.4 to 0.5 mm. Ensure the resin is not subjected to temperatures above 250°C for more than 2-3 minutes.[12]

b. FTIR Analysis

  • Place the film in the infrared spectrometer.

  • Obtain the spectrum at a 2 wavenumber resolution.

  • Measure the area under the absorbance band for the vinyl CH wag group at 908 cm⁻¹ relative to a baseline drawn between 926 and 898 cm⁻¹.[12]

  • Measure the area of a thickness band (e.g., at 2019 cm⁻¹) for normalization.

c. Quantification

  • Create a calibration curve by plotting the ratio of the vinyl absorbance (A₉₀₈) to the thickness band absorbance (A₂₀₁₉) against the known vinyl content of standards determined by ¹³C NMR spectroscopy.[12]

  • Perform a linear least squares regression of the known vinyl content versus the ratio A₉₀₈/A₂₀₁₉.[12]

  • Determine the vinyl content of the unknown sample using the calibration curve.

Conclusion

The choice of analytical method for quantifying vinyl monomer content depends on factors such as the specific monomer, the sample matrix, the required sensitivity, and the available instrumentation. GC methods are highly sensitive for volatile monomers, while HPLC is versatile for a broader range of compounds. NMR and FTIR spectroscopy offer valuable alternatives for direct measurement and real-time monitoring. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs.

References

Application Notes and Protocols for Ethylene Polymerization using Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta (Z-N) catalysis, a cornerstone of polymer chemistry, has revolutionized the production of polyolefins, particularly polyethylene. Discovered by Karl Ziegler and Giulio Natta, this technology allows for the polymerization of ethylene at low pressures and temperatures, yielding linear, high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) with controlled stereochemistry.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of polyethylene using heterogeneous Ziegler-Natta catalysts, specifically the widely used magnesium chloride-supported titanium tetrachloride (TiCl₄/MgCl₂) system.

Heterogeneous Z-N catalysts typically consist of a transition metal compound (e.g., TiCl₄) supported on a solid matrix (e.g., MgCl₂), and are activated by an organoaluminum co-catalyst, such as triethylaluminum (TEAL).[2][5][6] These catalysts are highly active and allow for precise control over the polymer's properties, including molecular weight, molecular weight distribution, and density.[2][7]

Catalytic Mechanism and Experimental Workflow

The polymerization of ethylene using a Ziegler-Natta catalyst follows a coordination polymerization mechanism, often described by the Cossee-Arlman model. The process involves the formation of an active site at the transition metal center, followed by the coordination and subsequent insertion of ethylene monomers into the growing polymer chain.

Catalytic Cycle of Ethylene Polymerization

The following diagram illustrates the key steps in the Ziegler-Natta catalytic cycle for ethylene polymerization.

Ziegler_Natta_Catalytic_Cycle Active_Site Active Ti Center with Alkyl Group (R) Ethylene_Coordination Ethylene Coordination Active_Site->Ethylene_Coordination Ethylene Monomer Pi_Complex π-Complex Formation Ethylene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Chain_Growth Chain Growth (Ti-Polymer) Migratory_Insertion->Chain_Growth Polymer Chain Elongation Chain_Growth->Ethylene_Coordination Another Ethylene Monomer Termination Chain Termination Chain_Growth->Termination Chain Transfer Agent (e.g., H₂) New_Active_Site Regenerated Active Site Termination->New_Active_Site Polyethylene Product New_Active_Site->Active_Site Re-alkylation

Caption: Ziegler-Natta catalytic cycle for ethylene polymerization.

General Experimental Workflow

The overall experimental process for ethylene polymerization using a Ziegler-Natta catalyst can be broken down into three main stages: catalyst synthesis, polymerization reaction, and polymer characterization.

Experimental_Workflow cluster_characterization Characterization Techniques Catalyst_Synthesis Catalyst Synthesis (TiCl₄/MgCl₂) Polymerization Ethylene Polymerization (Slurry or Gas Phase) Catalyst_Synthesis->Polymerization Catalyst and Co-catalyst Polymer_Recovery Polymer Recovery and Purification Polymerization->Polymer_Recovery Polymer Slurry Characterization Polymer Characterization Polymer_Recovery->Characterization Purified Polyethylene GPC GPC (Mw, Mn, PDI) DSC DSC (Tm, Tc, Crystallinity) FTIR FTIR (Microstructure) Density_Measurement Density

Caption: General experimental workflow for ethylene polymerization.

Data Presentation: Influence of Polymerization Parameters

The following tables summarize the effect of key polymerization parameters on catalyst activity and the properties of the resulting polyethylene. The data has been compiled from various studies to provide a comparative overview.

Table 1: Effect of Al/Ti Molar Ratio on Catalyst Productivity

Al/Ti Molar RatioCatalyst Productivity (g PE/g cat·h)Reference
25High[2]
100Standard[2][6]
1501068 - 1944[7]
2501176 - 2628[7]
3501225 - 2604[7]
400Decreasing[2]

Note: Optimal Al/Ti ratios can vary depending on the specific catalyst system and reaction conditions. Productivity generally increases to an optimal point before decreasing due to over-reduction of the titanium center.[2]

Table 2: Effect of Hydrogen Concentration on Catalyst Activity and Polymer Properties

Hydrogen ConcentrationCatalyst ActivityPolymer Molecular Weight (Mw)Melt Flow Index (MFI)Reference
IncreasingDecreasesDecreasesIncreases[2][8]

Note: Hydrogen acts as a chain transfer agent, which controls the molecular weight of the polymer.[9]

Table 3: Effect of Polymerization Temperature and Pressure on Catalyst Productivity and Polymer Molecular Weight

Temperature (°C)Pressure (bar)Catalyst Productivity (g PE/mmol Ti·h)Molecular Weight (Mw x 10⁶ g/mol )Reference
50410684.40[7]
50819445.34[7]
60624104.61[7]
70412253.72[7]
70826044.62[7]
55 (Optimal)8 (Optimal)26285.09[7]

Note: Higher temperatures and pressures generally lead to higher catalyst activity but may affect the polymer's molecular weight.[7]

Experimental Protocols

Protocol 1: Synthesis of a MgCl₂-Supported TiCl₄ Catalyst

This protocol describes a common method for preparing a high-activity Ziegler-Natta catalyst.

Materials:

  • Magnesium ethoxide (Mg(OEt)₂)

  • Titanium tetrabutoxide (Ti(OBu)₄)

  • Ethyl aluminum dichloride (EADC)

  • Hexane (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Dibutyl phthalate (internal donor)

  • Argon or Nitrogen (inert gas)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with a mechanical stirrer

  • Heating/cooling circulator

  • Syringes and cannulas for liquid transfer

Procedure:

  • Precursor Complex Formation:

    • In an inert atmosphere, add 73 g of Mg(OEt)₂ powder and 733 g of anhydrous hexane to the reactor.

    • While stirring, add 105 g of Ti(OBu)₄ to the suspension.

    • Heat the mixture to form a clear, soluble precursor complex. A small amount of precipitate may form and can be filtered or decanted.[10]

  • Reaction with Chlorinating Agent:

    • Cool the precursor solution.

    • Continuously feed EADC to the precursor solution under vigorous agitation.

    • After the addition is complete, reflux the resulting dispersion to form the final catalyst support.[10]

  • Titanation:

    • Cool the reactor to a desired temperature (e.g., 80°C).

    • Gradually add a mixture of TiCl₄ (e.g., 8 mL) and dibutyl phthalate (e.g., 2 mL) to the stirred slurry.

    • Maintain the temperature and stirring for 2 hours.[7]

  • Washing and Drying:

    • Cool the reactor to approximately 50°C.

    • Wash the solid catalyst multiple times (e.g., 10 times) with anhydrous hexane to remove unreacted reagents.[7]

    • Dry the catalyst under a high vacuum or a stream of inert gas.

    • Store the final catalyst under an inert atmosphere.

Protocol 2: Slurry Phase Ethylene Polymerization

This protocol outlines a laboratory-scale slurry polymerization of ethylene.

Materials:

  • Prepared TiCl₄/MgCl₂ catalyst

  • Triethylaluminum (TEAL) solution in hexane (co-catalyst)

  • Anhydrous hexane (polymerization medium)

  • Ethylene gas (polymerization grade)

  • Hydrogen gas (optional, for molecular weight control)

  • Methanol or acidified ethanol (for quenching)

  • Nitrogen (for purging)

Equipment:

  • Stainless steel autoclave reactor (e.g., 1 L) equipped with a mechanical stirrer, temperature and pressure controls, and gas inlets.

  • Catalyst injection system

  • Mass flow controller for ethylene

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Purge the reactor with nitrogen at an elevated temperature (e.g., 94°C) for at least 1.5 hours to remove moisture and oxygen.[9]

  • Reaction Setup:

    • Cool the reactor to the desired polymerization temperature (e.g., 50-80°C).

    • Introduce 500 mL of anhydrous hexane into the reactor under a nitrogen atmosphere.

    • Inject the desired amount of TEAL solution (co-catalyst) into the reactor. The Al/Ti molar ratio is a critical parameter to control.

  • Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 4-8 bar). If using hydrogen, it is introduced before ethylene.

    • Inject a known amount of the prepared catalyst slurry into the reactor to initiate polymerization.

    • Maintain a constant temperature and ethylene pressure throughout the reaction. The consumption of ethylene can be monitored to follow the polymerization rate.

    • Continue the polymerization for the desired time (e.g., 1-2 hours).

  • Quenching and Polymer Recovery:

    • Stop the ethylene feed and vent the reactor.

    • Quench the reaction by adding methanol or acidified ethanol to deactivate the catalyst.

    • Filter the polymer slurry and wash the collected polyethylene powder with methanol and then hexane.

    • Dry the polyethylene powder in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 3: Polymer Characterization

1. Molecular Weight and Molecular Weight Distribution (GPC):

  • Dissolve the polyethylene sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 140-160°C).

  • Analyze the solution using a high-temperature Gel Permeation Chromatography (GPC) system calibrated with polyethylene standards.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[2][6]

2. Thermal Properties (DSC):

  • Use a Differential Scanning Calorimeter (DSC) to determine the melting temperature (Tm) and crystallization temperature (Tc) of the polymer.

  • A typical DSC cycle involves heating the sample to melt all crystals, cooling at a controlled rate to observe crystallization, and then reheating to observe melting.

  • The degree of crystallinity can be calculated from the heat of fusion measured during the second heating scan.[2]

3. Microstructure (FTIR):

  • Prepare a thin film of the polyethylene sample.

  • Record the Fourier-Transform Infrared (FTIR) spectrum.

  • Analyze the spectrum to identify characteristic peaks related to the polymer's microstructure, such as the presence of vinyl or other types of double bonds, which can provide insights into termination mechanisms.[2]

4. Density:

  • Measure the density of the polyethylene sample using a density gradient column or a pycnometer according to standard methods (e.g., ISO 1183).[2][6]

References

Application Notes and Protocols for Free-Radical Polymerization of Ethenyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the free-radical polymerization of ethenyl (vinyl) monomers, with a focus on applications in drug development and biomedical research. The content emphasizes controlled radical polymerization (CRP) techniques, which allow for the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality.

Introduction to Free-Radical Polymerization

Free-radical polymerization is a fundamental and widely utilized method for synthesizing a variety of polymers from vinyl monomers.[1][2] The process involves a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.[1][2] This method is advantageous due to its tolerance to a wide range of monomers and relatively mild reaction conditions.[2]

However, conventional free-radical polymerization offers limited control over polymer molecular weight and distribution, which is a significant drawback for advanced applications.[1] To address this, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been developed.[3][4] These methods enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures, making them ideal for biomedical applications.[5][6]

Applications in Drug Development

Polymers synthesized via free-radical polymerization, particularly through controlled methods, are instrumental in advancing drug delivery technologies. These polymers can be designed to create "smart" systems that respond to specific physiological stimuli, such as pH or temperature, to release drugs in a controlled manner.[4][7]

Key applications include:

  • Drug and Gene Delivery: Creating nanocarriers like micelles and nanoparticles for targeted delivery of therapeutics.[4][8]

  • Tissue Engineering: Fabricating scaffolds and hydrogels for tissue regeneration.[5][6]

  • Bioimaging and Diagnostics: Developing functional polymers for use in imaging probes and biosensors.[5][6]

  • Stimuli-Responsive Systems: Designing polymers that undergo conformational changes in response to stimuli like pH, temperature, light, or redox potential, enabling triggered drug release.[9][10][11]

Core Concepts and Mechanisms

The fundamental mechanism of free-radical polymerization can be visualized as a chain reaction.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition RM1 Initiated Monomer (R-M•) R->RM1 Addition M Monomer (M) M->RM1 RM_n Growing Chain (R-M_n•) RM_n1 Elongated Chain (R-M_{n+1}•) RM_n->RM_n1 Addition M2 Monomer (M) M2->RM_n1 RM_n_term Growing Chain (R-M_n•) P_nm Dead Polymer (P_{n+m}) RM_n_term->P_nm Combination P_n_P_m Dead Polymers (P_n + P_m) RM_n_term->P_n_P_m Disproportionation RM_m_term Another Growing Chain (R-M_m•) RM_m_term->P_nm RM_m_term->P_n_P_m

Caption: Mechanism of Free-Radical Polymerization.

Controlled radical polymerization techniques introduce a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that enables precise control over polymer synthesis.[5] It involves the reversible transfer of a halogen atom between a transition metal complex and the growing polymer chain.[5][6]

ATRP_Mechanism cluster_ATRP ATRP Equilibrium Dormant Dormant Chain (P_n-X) Active Active Radical (P_n•) Dormant->Active k_act Activator Activator (M_t^n/L) Activator->Active Active->Dormant k_deact Propagation Propagation Active->Propagation Deactivator Deactivator (X-M_t^{n+1}/L) Deactivator->Dormant Monomer Monomer Monomer->Propagation Propagation->Active Adds monomer, regenerates radical

Caption: ATRP Reversible Activation Mechanism.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with low polydispersity and complex architectures.[12]

RAFT_Workflow cluster_initiation Initiation cluster_transfer Reversible Chain Transfer cluster_reinitiation Re-initiation cluster_equilibrium Equilibrium Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) Propagating Chain (P_n•) Propagating Chain (P_n•) Radical (I•)->Propagating Chain (P_n•) Intermediate Radical Intermediate Radical Propagating Chain (P_n•)->Intermediate Radical Monomer Monomer Monomer->Propagating Chain (P_n•) Dormant Chain (P_n-CTA) Dormant Chain (P_n-CTA) Intermediate Radical->Dormant Chain (P_n-CTA) New Radical (R•) New Radical (R•) Intermediate Radical->New Radical (R•) RAFT Agent (CTA) RAFT Agent (CTA) RAFT Agent (CTA)->Intermediate Radical Dormant Chain (P_n-CTA)->Propagating Chain (P_n•) New Propagating Chain (P_m•) New Propagating Chain (P_m•) New Radical (R•)->New Propagating Chain (P_m•) Dormant Chain (P_m-CTA) Dormant Chain (P_m-CTA) New Propagating Chain (P_m•)->Dormant Chain (P_m-CTA) Monomer2 Monomer Monomer2->New Propagating Chain (P_m•)

Caption: RAFT Polymerization Workflow.

Experimental Protocols

The following are generalized protocols for performing ATRP and RAFT polymerizations of ethenyl monomers. These should be adapted based on the specific monomer and desired polymer characteristics.

Protocol for Atom Transfer Radical Polymerization (ATRP) of a Generic Vinyl Monomer

This protocol describes a typical ATRP procedure for synthesizing a well-defined polymer.

Materials:

  • Vinyl monomer (e.g., methyl methacrylate, styrene)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., toluene, anisole)

  • Inhibitor remover column

  • Schlenk flask and line

  • Nitrogen or Argon gas

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Purification: Pass the vinyl monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (N₂ or Ar).

  • Reagent Addition:

    • To the flask, add the catalyst (e.g., CuBr) and the magnetic stir bar.

    • Add the desired amount of purified monomer and solvent.

    • Add the ligand (e.g., PMDETA) via syringe.

    • Stir the mixture to allow for the formation of the copper-ligand complex.

  • Initiation:

    • Degas the mixture by three freeze-pump-thaw cycles.

    • After the final thaw and backfilling with inert gas, add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70-110 °C).

    • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight.

  • Termination and Purification:

    • Terminate the reaction by exposing the mixture to air, which oxidizes the copper catalyst.

    • Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran, THF).

    • Pass the solution through a column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry under vacuum.

Protocol for Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of a Generic Vinyl Monomer

This protocol outlines a general procedure for RAFT polymerization.

Materials:

  • Vinyl monomer (e.g., N-isopropylacrylamide, acrylic acid)

  • RAFT agent (Chain Transfer Agent, CTA; e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., 4,4'-azobis(4-cyanovaleric acid), AIBN)

  • Solvent (e.g., 1,4-dioxane, dimethylformamide)

  • Inhibitor remover column

  • Schlenk flask or sealed vial

  • Nitrogen or Argon gas

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Purification: Purify the monomer by passing it through an inhibitor remover column.

  • Reaction Setup:

    • In a Schlenk flask or vial, combine the monomer, RAFT agent, initiator, and solvent.

    • The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be determined based on the desired degree of polymerization.

  • Degassing:

    • Seal the flask or vial with a rubber septum.

    • Degas the solution by purging with an inert gas (N₂ or Ar) for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the reaction vessel in a preheated oil bath or heating block at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

    • Stir the reaction mixture for the specified duration. The reaction time will depend on the monomer, initiator, and desired conversion.

  • Termination and Purification:

    • Stop the reaction by cooling the vessel in an ice bath and exposing the contents to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a stirred, cold non-solvent (e.g., diethyl ether, hexane).

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a small amount of a good solvent and re-precipitate to further purify.

    • Dry the final polymer product under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from controlled radical polymerization of ethenyl monomers.

Table 1: Molecular Weight and Polydispersity Data for ATRP of Styrene

Entry[Styrene]:[EBiB]:[CuBr]:[PMDETA]Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1100:1:1:12252,6001.15
2100:1:1:14485,0001.12
3100:1:1:16656,8001.10
4100:1:1:18828,5001.09

Mₙ: Number-average molecular weight; PDI: Polydispersity index.

Table 2: Kinetic Data for RAFT Polymerization of N-isopropylacrylamide (NIPAM)

[NIPAM]:[CTA]:[AIBN]Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI
200:1:0.2701184,1001.25
200:1:0.2702357,9001.20
200:1:0.27046214,0001.15
200:1:0.27068519,2001.12

CTA: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid; AIBN: 4,4'-azobis(4-cyanovaleric acid).

Conclusion

Free-radical polymerization, especially through controlled techniques like ATRP and RAFT, offers a powerful and versatile platform for synthesizing advanced polymeric materials for drug development and biomedical applications. The ability to precisely control polymer characteristics opens up possibilities for creating sophisticated drug delivery systems, tissue engineering scaffolds, and diagnostic tools. The protocols and data presented here provide a foundation for researchers to design and execute experiments in this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: Inhibition of Premature Polymerization in Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the inhibition of premature polymerization of vinyl monomers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization in vinyl monomers?

Premature polymerization is most often initiated by the presence of free radicals. These radicals can be generated by various factors, including heat, light (UV radiation), contamination with peroxides or other initiators, and even contact with certain metals.[1][2] Commercially available vinyl monomers contain inhibitors that are designed to scavenge these free radicals and prevent the initiation of a polymerization chain reaction.[3]

Q2: My inhibited monomer polymerized during storage. What could have gone wrong?

Several factors could lead to the premature polymerization of an inhibited monomer during storage:

  • Inhibitor Depletion: Inhibitors are consumed over time as they scavenge free radicals.[4] Extended storage, especially at elevated temperatures, can deplete the inhibitor to a level where it is no longer effective.

  • Oxygen Depletion: Many common inhibitors, such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), require the presence of dissolved oxygen to function effectively.[1][5][6] Storing these monomers under an inert atmosphere (like nitrogen) will render the inhibitor ineffective. The vapor space above the monomer should ideally contain 5% to 21% oxygen.

  • Elevated Temperatures: Higher temperatures accelerate the rate of both inhibitor depletion and the spontaneous formation of free radicals, significantly reducing the shelf life of the monomer.[1][4] It is crucial to store monomers within the recommended temperature range.

  • Contamination: Accidental contamination with polymerization initiators (e.g., peroxides, strong acids, or bases) can overwhelm the inhibitor and trigger rapid polymerization.[4]

  • Freezing and Improper Thawing: For some monomers like acrylic acid, freezing can cause the inhibitor to separate from the monomer. If not properly thawed and remixed, parts of the monomer may have an insufficient inhibitor concentration, leading to localized polymerization.[7]

Q3: How can I tell if my vinyl monomer has started to polymerize?

A visual inspection is the first line of defense. Look for the following signs:

  • Increased Viscosity: The monomer may appear thicker or more syrupy than usual.

  • Haziness or Cloudiness: The presence of fine polymer particles can make the liquid appear hazy.

  • Precipitate or Solid Formation: You may observe solid polymer settling at the bottom of the container or forming a crust.

  • Temperature Increase: Polymerization is an exothermic process. A noticeable increase in the temperature of the storage container is a critical warning sign of runaway polymerization.

Q4: What is the role of oxygen in preventing premature polymerization?

For phenolic inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ), oxygen is a crucial co-stabilizer. These inhibitors work by reacting with peroxy radicals. Free radicals in the monomer first react with dissolved oxygen to form these peroxy radicals, which are then scavenged by the phenolic inhibitor. Without oxygen, the phenolic inhibitor is much less effective at neutralizing the initial free radicals.[1][5][6]

Q5: Can I use an inert gas blanket (e.g., nitrogen) for storing my inhibited vinyl monomer?

This is generally not recommended for monomers stabilized with phenolic inhibitors (like HQ and MEHQ) because it displaces the oxygen required for their function.[6] Storing under an inert atmosphere can lead to rapid inhibitor deactivation and subsequent polymerization. Always consult the manufacturer's safety data sheet (SDS) for specific storage atmosphere recommendations. For some monomers, like vinyl acetate inhibited with hydroquinone, storage under dry nitrogen is acceptable.[4]

Section 2: Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot issues related to premature polymerization.

Problem Possible Causes Recommended Actions
Monomer appears viscous, hazy, or contains solid particles. - Partial polymerization has occurred.- Inhibitor has been depleted.- Contamination.1. DO NOT ATTEMPT TO USE. 2. Safely quarantine the container in a cool, well-ventilated area.3. Do not attempt to open a container that is warm to the touch or bulging.4. Contact your institution's Environmental Health and Safety (EHS) department for disposal procedures.5. Review storage conditions and handling procedures to identify the root cause.
Monomer polymerized unexpectedly during an experiment. - Ineffective inhibitor removal (if applicable).- Contamination of reaction vessel or reagents.- Excessive heating or exposure to light.- Insufficient inhibitor for the reaction conditions.1. Ensure all glassware is scrupulously clean and free of potential initiators.2. Verify the purity of all reagents.3. Control the reaction temperature carefully.4. Shield the reaction from light sources if the monomer is light-sensitive.5. If the inhibitor was not removed, ensure its concentration is compatible with the desired reaction rate.
Monomer is close to its expiration date, and its stability is uncertain. - Inhibitor concentration may be low.1. Perform a qualitative or quantitative test to check for the presence of polymer.2. Measure the inhibitor concentration using an appropriate analytical method (e.g., HPLC or spectrophotometry).3. If the inhibitor level is low, consider adding more inhibitor (if appropriate for your application) or using the monomer promptly.4. If signs of polymerization are present, dispose of the monomer safely.

Section 3: Quantitative Data on Common Inhibitors

The following tables provide typical inhibitor concentrations and recommended storage conditions for various vinyl monomers. Note that these are general guidelines, and you should always consult the manufacturer's certificate of analysis and safety data sheet for specific information.

Table 1: Common Inhibitors and Their Typical Concentrations

MonomerInhibitorTypical Concentration (ppm)
Styrene4-tert-Butylcatechol (TBC)10 - 15
Vinyl AcetateHydroquinone (HQ)3 - 7 (for use within 2 months)12 - 17 (for storage up to 4 months)
Acrylic Acid4-Methoxyphenol (MEHQ)~200
Methacrylic Acid4-Methoxyphenol (MEHQ)~250
Methyl Methacrylate (MMA)4-Methoxyphenol (MEHQ) or Topanol A10 - 60

Data compiled from multiple sources.[8][9][10]

Table 2: Recommended Storage Conditions and Shelf Life

MonomerRecommended Storage TemperatureTypical Shelf LifeSpecial Considerations
Styrene20-25°C (68-77°F)3-6 monthsRequires oxygen for TBC to be effective.
Vinyl AcetateBelow 30°C (86°F)2-4 months (inhibitor dependent)Vapors are uninhibited and can polymerize in vents.
Acrylic Acid18-25°C (64-77°F)1 month (commercial guarantee)Must be stored under air. Freezing point is 13°C.
Methacrylic AcidAmbient~1 yearMust be stored with access to oxygen.
Methyl Methacrylate (MMA)Cool, out of direct sunlight6-12 monthsRequires a vapor space with 5-21% oxygen.

Data compiled from multiple sources.[4][6][9]

Section 4: Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

Objective: To qualitatively assess a vinyl monomer for signs of premature polymerization.

Materials:

  • Sample of the vinyl monomer in its original container.

  • Clean, dry, transparent glass vial with a screw cap.

  • Pipette or dropper.

  • White and black backgrounds for observation.

  • Adequate lighting.

Procedure:

  • In a well-ventilated fume hood, carefully open the monomer container.

  • Observe the headspace for any signs of polymer "popcorn" or crystals.

  • Using a clean pipette, transfer a small aliquot of the monomer into the glass vial.

  • Securely cap the vial.

  • Hold the vial against a white background and look for any haziness, cloudiness, or discoloration.

  • Hold the vial against a black background to check for the presence of any suspended solid particles or gels.

  • Gently tilt the vial and observe the flow of the liquid. Compare its viscosity to that of a fresh, unpolymerized sample if available. A noticeable increase in viscosity is a sign of polymerization.

  • Record all observations in your lab notebook.

Protocol 2: Determination of MEHQ Concentration (Based on ASTM D3125)

Objective: To quantify the concentration of 4-Methoxyphenol (MEHQ) in vinyl monomers. This protocol is a simplified description of the principle behind ASTM D3125. For precise measurements, the full ASTM standard should be consulted.

Principle: This is a colorimetric method. MEHQ reacts with sodium nitrite in an acidic solution to form a yellow-colored nitroso compound. The intensity of the yellow color, measured by a spectrophotometer, is proportional to the concentration of MEHQ.

Materials:

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Monomer sample

  • MEHQ standard solution

  • Hydrochloric acid solution (e.g., 0.1 N)

  • Sodium nitrite solution

  • Appropriate solvent (as specified in the standard)

Procedure:

  • Calibration Curve: a. Prepare a series of standard solutions of MEHQ in the appropriate solvent with known concentrations covering the expected range of the sample. b. To each standard, add the hydrochloric acid and sodium nitrite solutions as specified in the standard method. c. Allow the color to develop for a specified amount of time. d. Measure the absorbance of each standard at the wavelength of maximum absorbance for the yellow nitroso compound. e. Plot a graph of absorbance versus MEHQ concentration to create a calibration curve.

  • Sample Analysis: a. Prepare the monomer sample by diluting it with the solvent as necessary to bring the MEHQ concentration within the range of the calibration curve. b. Treat the diluted sample with hydrochloric acid and sodium nitrite solution in the same manner as the standards. c. Measure the absorbance of the sample solution at the same wavelength used for the calibration curve. d. Use the absorbance of the sample and the calibration curve to determine the concentration of MEHQ in the diluted sample. e. Calculate the MEHQ concentration in the original monomer sample, accounting for the dilution factor.

Protocol 3: Accelerated Stability Testing

Objective: To estimate the long-term stability and shelf life of an inhibited monomer under normal storage conditions by subjecting it to elevated temperatures for a shorter period.

Principle: The rate of chemical reactions, including inhibitor depletion and monomer degradation, generally increases with temperature. The Arrhenius equation provides a mathematical relationship between reaction rate, temperature, and activation energy. A simplified rule of thumb, the Q10 temperature coefficient, is often used, stating that for every 10°C increase in temperature, the reaction rate doubles (Q10 = 2).

Materials:

  • Temperature-controlled oven(s).

  • Multiple sealed, airtight containers suitable for the monomer (e.g., small glass bottles with PTFE-lined caps).

  • Analytical equipment to measure inhibitor concentration and/or polymer formation.

Procedure:

  • Dispense identical aliquots of the inhibited monomer into several containers. Ensure each container has a similar headspace-to-liquid ratio.

  • Place the containers in ovens set to different elevated temperatures (e.g., 40°C, 50°C, 60°C). The chosen temperatures should be high enough to accelerate degradation but not so high as to induce a different degradation mechanism or a hazardous pressure buildup.

  • At predetermined time intervals, remove one container from each oven.

  • Allow the containers to cool to room temperature.

  • Analyze the monomer for inhibitor concentration and the presence of polymer.

  • Plot the inhibitor concentration versus time for each temperature.

  • Use the data to model the degradation kinetics and extrapolate the time it would take for the inhibitor to reach a critically low level at normal storage temperatures (e.g., 25°C).

Section 5: Visualizations

InhibitionMechanism cluster_initiation Initiation cluster_inhibition Inhibition Pathway cluster_polymerization Uninhibited Polymerization Heat_Light Heat, Light, Contaminants Monomer Vinyl Monomer (M) Heat_Light->Monomer generates Free_Radical Free Radical (R.) Monomer->Free_Radical Polymer_Chain Growing Polymer Chain (P.) Free_Radical->Monomer attacks Oxygen Oxygen (O2) Free_Radical->Oxygen reacts with Peroxy_Radical Peroxy Radical (ROO.) Oxygen->Peroxy_Radical Phenolic_Inhibitor Phenolic Inhibitor (Inh-OH) Peroxy_Radical->Phenolic_Inhibitor scavenged by Stable_Products Stable Products Phenolic_Inhibitor->Stable_Products Polymer_Chain->Monomer + M Polymer Polymer Polymer_Chain->Polymer termination TroubleshootingWorkflow Start Suspected Premature Polymerization Visual_Inspect Perform Visual Inspection (Viscosity, Haziness, Solids) Start->Visual_Inspect Signs_Present Signs of Polymerization? Visual_Inspect->Signs_Present Quarantine Quarantine & Contact EHS for Disposal Signs_Present->Quarantine Yes Check_Inhibitor Measure Inhibitor Concentration Signs_Present->Check_Inhibitor No Investigate_Storage Investigate Storage Conditions (Temp, Age, Headspace) Quarantine->Investigate_Storage Inhibitor_Low Inhibitor Level Low? Check_Inhibitor->Inhibitor_Low Use_Promptly Use Monomer Promptly or Re-inhibit Inhibitor_Low->Use_Promptly Yes Monomer_OK Monomer is OK for Use Inhibitor_Low->Monomer_OK No StabilityFactors cluster_factors Influencing Factors cluster_outcome Outcome Temp Temperature Shelf_Life Monomer Shelf Life Temp->Shelf_Life Decreases (as Temp increases) Inhibitor_Conc Inhibitor Concentration Inhibitor_Conc->Shelf_Life Increases (as Conc increases) Oxygen_Conc Oxygen Concentration Oxygen_Conc->Shelf_Life Increases (for phenolic inhibitors)

References

Technical Support Center: Side Reactions in Ethylenyl Addition Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during ethylenyl addition polymerization experiments.

Frequently Asked Questions (FAQs)

1. What are the most common side reactions in this compound addition polymerization, and how do they affect the final polymer?

The most common side reactions in the addition polymerization of ethylene are chain transfer and termination reactions. These reactions can significantly impact the molecular weight, molecular weight distribution (MWD), degree of branching, and ultimately, the physical properties of the polyethylene.

  • Chain Transfer: This process involves the termination of a growing polymer chain and the initiation of a new one. It can occur to monomers, polymers (intermolecularly or intramolecularly), solvents, or deliberately added chain transfer agents.

    • Intermolecular Chain Transfer: A growing polymer radical abstracts a hydrogen atom from a different polymer chain, terminating the first chain and creating a new radical site on the second chain. This leads to the formation of long-chain branches.[1]

    • Intramolecular Chain Transfer (Backbiting): The radical end of a growing polymer chain abstracts a hydrogen atom from a carbon atom further down its own chain. This results in the formation of short-chain branches (typically ethyl and butyl branches).[1]

  • Termination: This reaction deactivates the growing polymer chain, stopping its growth.

    • Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

    • Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.

2. What causes a lower-than-expected molecular weight in my polymer?

A lower-than-expected molecular weight is often a result of an increased frequency of chain transfer reactions. Several factors can contribute to this:

  • High Concentration of Chain Transfer Agents: The presence of substances that can readily donate a hydrogen atom to a growing polymer radical will terminate the chain and initiate a new, shorter chain. Hydrogen is a commonly used chain transfer agent to control molecular weight.[2]

  • High Polymerization Temperature: Higher temperatures increase the rate of chain transfer reactions more significantly than the rate of propagation.

  • Presence of Impurities: Certain impurities in the monomer or solvent can act as efficient chain transfer agents.

  • High Initiator Concentration: While primarily affecting the rate of polymerization, a very high initiator concentration can lead to the formation of a larger number of shorter chains.

3. Why is my polyethylene showing signs of branching?

Branching in polyethylene is a direct consequence of chain transfer reactions.

  • Short-Chain Branching (SCB): This is primarily caused by intramolecular chain transfer, also known as backbiting. This process is more prevalent in high-pressure, high-temperature free-radical polymerization used to produce low-density polyethylene (LDPE).[1]

  • Long-Chain Branching (LCB): This results from intermolecular chain transfer, where a growing polymer chain abstracts a hydrogen from a finished polymer chain. This creates a new radical site on the backbone of the existing polymer, from which a new branch can grow.

The degree of branching significantly influences the polymer's properties. Increased branching disrupts the packing of polymer chains, leading to lower crystallinity and density.[3]

4. What is the difference between termination by combination and disproportionation?

Termination by combination and disproportionation are two distinct mechanisms by which two growing polymer radicals can terminate.

  • Combination: The two radical chains join to form one longer chain. This process increases the molecular weight of the final polymer.

  • Disproportionation: One radical abstracts a hydrogen from the other, resulting in two separate polymer chains: one with a saturated end and another with an unsaturated (vinyl) end. This process does not increase the molecular weight in the same way as combination.

The prevalence of each termination mechanism depends on the specific monomer and reaction conditions.

Troubleshooting Guides

Issue 1: Lower Than Expected Molecular Weight

Symptoms:

  • Gel Permeation Chromatography (GPC) analysis shows a lower average molecular weight (Mn and Mw) than targeted.

  • The polymer exhibits lower viscosity, reduced tensile strength, or a lower melting point than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Hydrogen Concentration 1. Reduce Hydrogen Partial Pressure: Carefully decrease the amount of hydrogen introduced into the reactor. Monitor the molecular weight of the resulting polymer using GPC to find the optimal concentration. 2. Calibrate Gas Feed System: Ensure that the mass flow controllers or other gas delivery systems are accurately calibrated.
High Polymerization Temperature 1. Lower the Reaction Temperature: Decrease the polymerization temperature in small increments (e.g., 5-10 °C) and observe the effect on molecular weight. Be aware that this may also decrease the overall reaction rate. 2. Improve Temperature Control: Ensure the reactor's temperature control system is functioning correctly to avoid temperature spikes.
Presence of Impurities 1. Purify Monomer and Solvent: Use high-purity ethylene and purify the solvent to remove any potential chain transfer agents. 2. Check for Leaks: Ensure the reactor system is free from leaks that could introduce oxygen or other contaminants.
Issue 2: Excessive Branching and Low Density

Symptoms:

  • The polymer has a lower density than desired.

  • NMR analysis reveals a high number of short-chain or long-chain branches.

  • The polymer has a lower melting point and reduced crystallinity as determined by Differential Scanning Calorimetry (DSC).[3]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Polymerization Temperature 1. Reduce Reaction Temperature: Lowering the temperature can decrease the rate of intramolecular and intermolecular chain transfer reactions that lead to branching.
High Pressure (for Free-Radical Polymerization) 1. Optimize Reaction Pressure: In high-pressure systems for LDPE, the pressure significantly influences the polymerization kinetics and branching. A systematic study of the effect of pressure on branching may be necessary for your specific system.
Catalyst Choice (for Coordination Polymerization) 1. Select a More Suitable Catalyst: For linear polyethylene (HDPE, LLDPE), the choice of catalyst (e.g., Ziegler-Natta, metallocene) is crucial for controlling branching. Consult literature for catalysts known to produce linear polymers with low branching.[3]
Issue 3: Broad or Bimodal Molecular Weight Distribution (MWD)

Symptoms:

  • GPC chromatogram shows a broad peak (high polydispersity index, PDI) or two distinct peaks.

  • The polymer exhibits inconsistent processing behavior.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Multiple Active Sites on Catalyst 1. Use a Single-Site Catalyst: If a narrow MWD is desired, consider using a metallocene or other single-site catalyst. 2. Deconvolution of GPC data: This can help determine the number of active site types on a Ziegler-Natta catalyst.
Inconsistent Reaction Conditions 1. Ensure Stable Monomer and Hydrogen Concentration: Fluctuations in monomer or hydrogen concentration during the polymerization can lead to a broader MWD. 2. Maintain Constant Temperature: Temperature variations can affect the rates of propagation and termination differently, broadening the MWD.
Two-Step Polymerization Process Issues 1. Optimize Hydrogen Removal: In processes where a low molecular weight component is produced in the presence of hydrogen, ensure complete removal of hydrogen before proceeding to the high molecular weight step.[4]

Quantitative Data

Table 1: Effect of Hydrogen on Polyethylene Molecular Weight

Hydrogen Added (mL)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
0120,000480,0004.0
5080,000280,0003.5
10060,000180,0003.0
Note: This is representative data; actual values will vary depending on the specific catalyst and reaction conditions.[5]

Table 2: Relationship Between Branching, Crystallinity, and Density of Polyethylene

Polyethylene TypeShort-Chain Branches (per 1000 C atoms)Crystallinity (%)Density (g/cm³)
HDPE< 160 - 800.941 - 0.965
LLDPE10 - 2530 - 400.915 - 0.925
LDPE20 - 4040 - 500.910 - 0.940
Data compiled from various sources, including[3][6][7]

Experimental Protocols

Protocol 1: Controlling Molecular Weight of Polyethylene using Hydrogen

Objective: To synthesize polyethylene with a target molecular weight by controlling the hydrogen concentration in a slurry polymerization.

Materials:

  • High-purity ethylene

  • High-purity hydrogen

  • Anhydrous heptane (or other suitable solvent)

  • Ziegler-Natta or metallocene catalyst

  • Triisobutylaluminum (TIBA) or other suitable co-catalyst

  • High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet ports.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen and moisture.

  • Solvent and Co-catalyst Addition: Introduce the desired amount of anhydrous heptane and the co-catalyst (e.g., TIBA) into the reactor.

  • Pressurization with Hydrogen: Introduce a predetermined partial pressure of hydrogen into the reactor. The amount of hydrogen will need to be optimized based on the desired molecular weight. Start with a low partial pressure and increase in subsequent experiments.

  • Pressurization with Ethylene: Pressurize the reactor with ethylene to the desired reaction pressure.

  • Initiation: Inject the catalyst slurry into the reactor to initiate polymerization.

  • Polymerization: Maintain a constant temperature and ethylene pressure for the desired reaction time.

  • Termination: Stop the reaction by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

  • Polymer Isolation: Filter the polymer, wash it with methanol, and dry it under vacuum.

  • Characterization: Analyze the molecular weight and MWD of the polymer using GPC.

Protocol 2: Minimizing Branching in Laboratory-Scale LDPE Synthesis

Objective: To synthesize low-density polyethylene with a lower degree of branching by optimizing reaction conditions in a high-pressure free-radical polymerization.

Materials:

  • High-purity ethylene

  • Organic peroxide initiator (e.g., dibenzoyl peroxide)

  • High-pressure autoclave reactor with precise temperature and pressure control.

Procedure:

  • Reactor Preparation: Clean and purge the high-pressure reactor thoroughly.

  • Initiator Loading: Introduce the initiator into the reactor. The concentration of the initiator will affect the reaction rate and molecular weight.

  • Pressurization: Pressurize the reactor with ethylene to a high pressure (e.g., 1000-3000 atm).

  • Heating: Heat the reactor to the desired polymerization temperature (e.g., 150-250 °C).

  • Polymerization: Maintain the temperature and pressure for the specified reaction time. To minimize branching, it is generally advisable to use the lowest possible temperature and pressure that still yield a reasonable polymerization rate.

  • Termination and Isolation: Cool the reactor, vent the unreacted ethylene, and recover the polymer.

  • Characterization: Analyze the degree of branching using ¹³C NMR spectroscopy and the density of the polymer.

Visualizations

chain_transfer_mechanisms cluster_intermolecular Intermolecular Chain Transfer (Leads to Long-Chain Branching) cluster_intramolecular Intramolecular Chain Transfer (Backbiting - Leads to Short-Chain Branching) P_radical1 Growing Polymer Chain (P•) abstract P_radical1->abstract P_chain Finished Polymer Chain (P-H) P_chain->abstract H abstraction P_terminated P_terminated abstract->P_terminated Terminated Chain (P-H) P_new_radical P_new_radical abstract->P_new_radical New Radical Site on Polymer Backbone (P'•) LCB Long-Chain Branch P_new_radical->LCB Propagation from new site GrowingChain Growing Polymer Chain with Radical End backbite GrowingChain->backbite Chain curls back NewRadicalSite New, more stable secondary radical on backbone backbite->NewRadicalSite H abstraction from backbone SCB Short-Chain Branch NewRadicalSite->SCB Propagation continues from new site

Caption: Mechanisms of intermolecular and intramolecular chain transfer.

troubleshooting_low_mw start Start: Low Molecular Weight Observed check_H2 Check Hydrogen Concentration start->check_H2 check_temp Check Polymerization Temperature check_H2->check_temp Normal reduce_H2 Reduce Hydrogen Partial Pressure check_H2->reduce_H2 High check_impurities Check for Impurities check_temp->check_impurities Normal lower_temp Lower Reaction Temperature check_temp->lower_temp High purify_reagents Purify Monomer and Solvent check_impurities->purify_reagents Suspected calibrate_MFC Calibrate Mass Flow Controllers reduce_H2->calibrate_MFC end_H2 Re-analyze Molecular Weight calibrate_MFC->end_H2 improve_temp_control Improve Temperature Control System lower_temp->improve_temp_control end_temp Re-analyze Molecular Weight improve_temp_control->end_temp check_leaks Check Reactor for Leaks purify_reagents->check_leaks end_impurities Re-analyze Molecular Weight check_leaks->end_impurities

Caption: Troubleshooting workflow for low molecular weight polymer.

termination_mechanisms cluster_combination Termination by Combination cluster_disproportionation Termination by Disproportionation P1_radical Growing Polymer Radical 1 (P•) P2_radical Growing Polymer Radical 2 (P'•) P1_radical_c P• combine P1_radical_c->combine P2_radical_c P'• P2_radical_c->combine P_combined P-P' combine->P_combined Forms one longer chain P1_radical_d P• disproportionate P1_radical_d->disproportionate H abstraction P2_radical_d P'• P2_radical_d->disproportionate P_saturated P-H disproportionate->P_saturated Saturated Chain P_unsaturated P'(-H) disproportionate->P_unsaturated Unsaturated Chain

Caption: Comparison of termination by combination and disproportionation.

References

improving stereoselectivity in vinyl group addition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve stereoselectivity in vinyl group addition reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence stereoselectivity in the vinyl group addition to carbonyls?

A1: Stereoselectivity in these reactions is governed by a combination of factors that influence the energy of the diastereomeric transition states. The key factors include:

  • Steric Hindrance: The relative size of substituents on both the carbonyl compound and the incoming nucleophile dictates the preferred face of attack, as described by models like the Felkin-Anhand Cram's rule.[1][2][3] Generally, the nucleophile will attack from the least sterically hindered face.[2][3]

  • Electronic Effects: Electron-withdrawing groups adjacent to the carbonyl can increase its electrophilicity and reactivity.[1][2] The stereochemical outcome can also be influenced by the ability of nearby functional groups to chelate the metal center of the reagent, locking the conformation of the substrate.[4][5]

  • Chiral Catalysts and Ligands: The use of chiral ligands complexed to a metal (e.g., Copper, Titanium, Magnesium) is a primary strategy for inducing enantioselectivity.[6][7][8] The ligand creates a chiral environment around the reactive center, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.[9]

  • Solvent: The solvent can significantly influence both reactivity and selectivity by solvating the transition state.[10][11] Apolar aprotic solvents are often preferred for noncovalent catalysis.[10]

  • Temperature: Lowering the reaction temperature generally increases stereoselectivity.[10] This is because the difference in activation energies between the two competing diastereomeric pathways becomes more significant relative to the available thermal energy. However, abnormal temperature effects have been observed in some systems.[12]

  • Nature of the Vinyl Nucleophile: The type of organometallic reagent used (e.g., Grignard, organozinc, organocopper) plays a critical role.[4][6][13] For instance, CuH-catalyzed reactions use stable olefins as surrogates for organometallic nucleophiles.[9]

Q2: How do I choose an appropriate chiral ligand for my reaction?

A2: The selection of a chiral ligand is crucial and substrate-dependent. There is no universal ligand. However, some general guidelines are:

  • Ligand Class: Common classes include BINOL derivatives, phosphines (e.g., BDPP), N-sulfonylated amino alcohols, and carbohydrate-based ligands.[8][13][14]

  • Match the Metal: Different ligands are suited for different metals. For example, chiral diols and BINOL derivatives are often used with Titanium(IV) in diethylzinc additions.[8][13]

  • Screening: It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate. Computational studies can also help predict which ligands will provide the best steric and electronic interactions for a desired outcome.[6][9]

  • Substrate-Ligand Interactions: The best ligand will have specific interactions (e.g., C–H/π interactions, steric repulsion) with the substrate in the transition state to maximize the energy difference between the pathways leading to the two enantiomers.[6]

Q3: What is the difference between substrate control and reagent control?

A3: These are two distinct strategies for achieving diastereoselectivity:

  • Substrate Control: This relies on the existing stereocenters in the substrate (the aldehyde or ketone) to direct the approach of an achiral nucleophile. The inherent steric and electronic properties of the substrate favor attack from one face over the other. The Felkin-Anh model is a classic example used to predict the outcome of substrate-controlled additions.[15][16]

  • Reagent Control: This strategy is used when the substrate is achiral or when the desired diastereomer is not the one favored by substrate control. It involves using a chiral reagent (a combination of the nucleophile and a chiral ligand or auxiliary) to override the substrate's natural preference.[4][5] Additions of chiral vinylzinc reagents in the presence of a chiral ligand like lithiated N-methylephedrine can exhibit predominant reagent control.[4][5]

Q4: Why are aldehydes generally more reactive and often provide higher selectivity than ketones?

A4: Aldehydes are typically more reactive towards nucleophilic addition than ketones for two main reasons:

  • Electronic Effects: Aldehydes have only one alkyl group, which is electron-donating, attached to the carbonyl carbon. Ketones have two. The single alkyl group in aldehydes makes their carbonyl carbon more electron-poor (more electrophilic) and thus more susceptible to nucleophilic attack compared to ketones.[1][2]

  • Steric Effects: The presence of a small hydrogen atom on the carbonyl of an aldehyde, versus a second, bulkier alkyl group on a ketone, means there is less steric hindrance for the incoming nucleophile.[1][2] This leads to a less crowded, lower-energy transition state, resulting in a faster reaction.[1] The increased steric difference between the two substituents on an aldehyde can also lead to a greater energy preference for one transition state, resulting in higher selectivity.[6]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem: Low Stereoselectivity (Low e.e. or d.r.)

Q: My enantiomeric excess (e.e.) is much lower than reported in the literature. What are the first things I should check?

A: Before optimizing reaction parameters, it's crucial to verify the fundamentals of your experimental setup.[17][18]

  • Purity of Materials: Ensure the catalyst, ligand, substrate, and solvent are of high purity.[17] Trace impurities, especially water or acidic/basic compounds, can interfere with the catalytic cycle or promote a non-selective background reaction.[17][18] For sensitive reactions, use anhydrous solvents and reagents.[18][19]

  • Catalyst/Ligand Integrity: Verify the chemical and enantiomeric purity of your chiral catalyst or ligand. Degradation during storage or impurities from synthesis can drastically reduce performance.[17]

  • Inert Atmosphere: For air- and moisture-sensitive reactions, such as those involving Grignard or organozinc reagents, ensure your technique (glovebox or Schlenk line) is robust and the system is free of leaks.[18][19]

  • Analytical Method: Confirm that your analytical method (e.g., chiral HPLC or GC) is accurate and provides good separation of the stereoisomers (Resolution > 1.5).[18] An unreliable method can give misleading results.

Q: I've confirmed my reagents are pure and my setup is correct, but my stereoselectivity is still poor. How can I optimize the reaction conditions?

A: If the basics are in order, the next step is to systematically screen key reaction parameters, which can have a profound effect on the transition state energies.

  • Action 1: Lower the Reaction Temperature. This is often the most effective way to improve stereoselectivity. Reducing the temperature decreases the available thermal energy, making it harder for the reaction to overcome the higher activation barrier of the disfavored pathway. A decrease in temperature can sometimes hinder product decomposition, such as a retro-Michael reaction.[10]

    Example Data: Effect of Temperature on Enantioselectivity

    Entry Temperature (°C) Conversion (%) Enantiomeric Excess (ee %)
    1 25 >95 75
    2 0 >95 85
    3 -20 90 91
    4 -78 65 >98

    This table is illustrative, synthesized from general principles and literature data to show a typical trend.

  • Action 2: Screen Different Solvents. The solvent plays a critical role in stabilizing or destabilizing the transition states. Changing the solvent can dramatically alter the stereochemical outcome. Apolar aprotic solvents often perform well in noncovalent catalysis.[10]

    Table 1: Effect of Solvent on Enantioselective Addition of Diethylzinc [7]

    Entry Diethylzinc Solution Reaction Solvent Ligand (mol %) Yield (%) e.e. (%)
    1 in Hexane Hexane 5 92 96 (R)
    2 in Hexane Ethyl ether 5 89 67 (R)
    3 in Hexane THF 5 79 10 (R)
    4 in Hexane Toluene 5 89 76 (R)
    5 in Toluene Toluene 5 88 86 (R)
    6 in Hexane Dichloromethane 5 73 32 (R)

    Data synthesized from a study on the addition of diethylzinc to m-anisaldehyde using a chiral ligand.[7]

  • Action 3: Vary Catalyst and Ligand Loading. The ratio of metal to ligand and the overall catalyst loading can be critical. In some cases, dropping the catalyst loading can hinder side reactions.[10] For others, a higher loading is necessary to ensure the desired catalytic species dominates.

  • Action 4: Consider Additives. In some catalytic systems, additives are used to modify the active catalyst or influence the reaction pathway. For example, in the enantioselective vinylation of aldehydes with vinyl Grignard reagents, an additive like bis(2-[N,N′-dimethylamino]ethyl) ether (BDMAEE) can be used to deactivate the highly reactive vinylmagnesium bromide, allowing the chiral catalyst to control the reaction.[13][20]

Problem: Low Yield or Reaction Stalls

Q: My reaction is sluggish or gives a low yield, even though the literature suggests it should work. What are the common causes?

A: Low yields often point to issues with catalyst activity or suboptimal reaction conditions.

  • Inefficient Catalyst Activation/Turnover: The active catalytic species may not be forming efficiently, or it may be deactivating over time.[18][21]

    • Troubleshooting: Check for catalyst poisons (e.g., sulfur or certain nitrogen compounds) in your reagents or solvent.[18] Ensure you are using the correct precatalyst and activation procedure. For reactions involving vinyl chlorides, which have a strong C-Cl bond, a very electron-rich and sterically bulky catalyst (e.g., using P(tBu)₃ or NHC ligands) is required to facilitate the rate-limiting oxidative addition step.[21]

  • Suboptimal Temperature: While low temperatures favor selectivity, some reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates like vinyl chlorides (typically 100-140 °C).[21] There is an optimal temperature window that balances rate and selectivity.

  • Incorrect Base or Solvent: The choice of base and solvent is highly interdependent.[21] An incorrect combination can halt the reaction. For example, in Heck couplings, inorganic bases (e.g., K₂CO₃) are often paired with polar aprotic solvents (e.g., DMA, NMP).[21]

Section 3: Visual Guides and Workflows

Troubleshooting Workflow for Low Stereoselectivity

This workflow provides a systematic approach to diagnosing and solving issues with stereoselectivity.

G cluster_start cluster_checks Initial Checks cluster_optimization Condition Optimization cluster_system System Re-evaluation cluster_end start Problem: Low Stereoselectivity (e.e. or d.r.) purity Verify Purity of All Reagents & Solvents start->purity catalyst Check Catalyst/Ligand Integrity & Purity purity->catalyst atmosphere Ensure Strictly Inert Atmosphere catalyst->atmosphere analytical Validate Analytical Method (HPLC/GC) atmosphere->analytical temp Lower Temperature (-20°C to -78°C) analytical->temp If problem persists solvent Screen Solvents (Polarity & Type) temp->solvent loading Vary Catalyst/Ligand Loading & Ratio solvent->loading additives Investigate Additives (e.g., Lewis Acids/Bases) loading->additives ligand Screen Different Chiral Ligands additives->ligand If problem persists metal Change Metal Catalyst (e.g., Cu, Ti, Zn) ligand->metal reagent Modify Vinyl Nucleophile metal->reagent end Resolution: Improved Stereoselectivity reagent->end

Caption: A stepwise workflow for troubleshooting low stereoselectivity.

Conceptual Model: Felkin-Anh Transition State

This diagram illustrates how an existing stereocenter on a carbonyl compound directs the incoming nucleophile.

Caption: The Felkin-Anh model predicts diastereoselectivity.

Catalytic Cycle: Synergistic Cu/Amine Catalysis

This diagram shows the proposed catalytic cycle for the enantioselective α-vinylation of an aldehyde.[22]

Catalytic_Cycle cluster_amine Chiral Amine Cycle cluster_copper Copper Cycle aldehyde RCHO enamine Chiral Enamine aldehyde->enamine + Amine (3) - H₂O amine Chiral Amine Catalyst (3) product_release Product Release + Catalyst Regen. enamine->product_release + Vinyl-Cu(III) product_release->amine Hydrolysis product α-Vinyl Aldehyde (Product) product_release->product cu_i Cu(I) Catalyst cu_iii Vinyl-Cu(III) Intermediate cu_i->cu_iii + Vinyl Iodonium (7) vinyl_iodonium Vinyl Iodonium Salt (7) cu_iii->enamine Reductive Elimination iodobenzene Iodobenzene

Caption: Synergistic catalysis for aldehyde α-vinylation.[22]

Section 4: Key Experimental Protocols

Protocol: Copper-Catalyzed Asymmetric α-Vinylation of Octanal

This protocol is adapted from literature procedures for the synergistic combination of copper and chiral amine catalysis.[22]

Materials:

  • Octanal (1.0 equiv)

  • Styrenyl iodonium triflate (1.2 equiv)

  • (S)-2-(Triphenylsilyl)pyrrolidine (chiral amine catalyst 3 , 0.1 equiv, 10 mol %)

  • Copper(I) Bromide (CuBr, 0.05 equiv, 5 mol %)

  • Anhydrous Toluene (as solvent)

  • Standard inert atmosphere glassware (Schlenk flask or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Copper(I) Bromide (0.05 equiv).

  • Add the chiral amine catalyst 3 (0.1 equiv) to the flask.

  • Add anhydrous toluene to dissolve the solids.

  • Add octanal (1.0 equiv) to the solution via syringe.

  • In a separate vial, dissolve the styrenyl iodonium triflate salt (1.2 equiv) in a minimal amount of anhydrous toluene.

  • Add the solution of the iodonium salt to the reaction flask dropwise over 5 minutes with vigorous stirring.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α-vinyl aldehyde.

  • Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or GC.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Organoiodonium salts can be shock-sensitive and should be handled with care.

  • Copper salts are toxic; avoid inhalation and skin contact.

  • Use proper personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

Technical Support Center: Synthesis of Functionalized Ethylenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the synthesis of functionalized ethylenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the synthesis and purification of this important class of molecules. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing functionalized this compound compounds?

A1: Several robust methods are routinely employed for the synthesis of functionalized this compound compounds. The choice of method often depends on the desired stereochemistry, functional group tolerance, and the availability of starting materials. The most prominent methods include:

  • Wittig Reaction: This reaction is a versatile method for creating a carbon-carbon double bond by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. It is particularly useful for synthesizing both Z and E-alkenes, with the stereochemical outcome influenced by the nature of the ylide.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming C-C bonds. The most common types for vinylation are:

    • Suzuki-Miyaura Coupling: Couples an organoboron compound (like a vinylboronic acid or ester) with an organic halide or triflate.[2][3] This method is known for its mild reaction conditions and high functional group tolerance.

    • Heck Reaction: Involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[4][5]

  • Aldol-type Condensation: This method can be used to synthesize α,β-unsaturated carbonyl compounds, which are a class of functionalized this compound compounds. It involves the reaction of an enolate with a carbonyl compound, followed by dehydration.

Q2: I'm synthesizing a vinyl-substituted heterocyclic compound and experiencing low yields. What are the likely causes?

A2: Low yields in the synthesis of vinyl-substituted heterocycles can stem from several factors, often related to the specific reaction conditions and the nature of the heterocyclic ring. Common issues include:

  • Poor Catalyst Activity: In palladium-catalyzed reactions, the choice of ligand is crucial. Some heterocyclic starting materials can coordinate to the palladium center and inhibit catalysis. Trying different phosphine ligands (e.g., bulky, electron-rich ligands) or N-heterocyclic carbene (NHC) ligands can often improve yields.

  • Substrate Instability: The heterocyclic starting material or the vinylated product may be unstable under the reaction conditions. This can be particularly true for electron-rich or electron-deficient heterocycles. Lowering the reaction temperature or using a milder base might be necessary.

  • Side Reactions: Competing reactions such as homocoupling of the starting materials or decomposition of the catalyst can reduce the yield of the desired product. Ensuring the reaction is thoroughly degassed to remove oxygen is critical to minimize these side reactions.[6]

Q3: What are the main challenges in purifying functionalized this compound compounds?

A3: Purification of functionalized this compound compounds can be challenging due to several factors:

  • Product Instability: Some vinyl compounds are prone to polymerization, especially at elevated temperatures or in the presence of acid or radical initiators. It is often advisable to add a polymerization inhibitor (like hydroquinone) during purification and storage.

  • Byproduct Removal: The removal of reaction byproducts can be difficult. For instance, in the Wittig reaction, triphenylphosphine oxide (TPPO) is a common byproduct that can be challenging to separate from the desired alkene due to similar polarities.[7]

  • Isomer Separation: If the synthesis results in a mixture of E/Z isomers, their separation can be difficult due to their similar physical properties. Careful optimization of chromatographic conditions is often required.

  • Degradation on Silica Gel: Some sensitive functionalized this compound compounds may degrade on acidic silica gel during column chromatography. Using neutral or basic alumina, or treating the silica gel with a base like triethylamine, can mitigate this issue.

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during the synthesis of functionalized this compound compounds using the Wittig, Suzuki, and Heck reactions.

Wittig Reaction

Issue: Low or No Yield of the Desired Alkene

Potential Cause Troubleshooting Steps
Inefficient Ylide Formation - Base Selection: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides, weaker bases like sodium carbonate or triethylamine may suffice. Ensure the base is fresh and of high quality.[7] - Anhydrous Conditions: Ylide formation is highly sensitive to moisture. Use anhydrous solvents (e.g., THF, ether) and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[7]
Poor Reactivity of Carbonyl Compound - Steric Hindrance: Sterically hindered ketones react slower than aldehydes.[1] Increased reaction times or higher temperatures may be necessary. For extremely hindered ketones, consider the Horner-Wadsworth-Emmons reaction as an alternative.[8]
Side Reactions - Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization. Use freshly distilled or purified aldehydes.[8]
Incorrect Workup Procedure - Hydrolysis of Ylide: Premature quenching of the reaction with water before the ylide has reacted with the carbonyl will destroy the ylide. Ensure the reaction is complete before workup.

Experimental Protocol: Wittig Reaction for the Synthesis of Ethyl Cinnamate

This protocol describes the synthesis of ethyl (E)-cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and (carbethoxymethylene)triphenylphosphorane.

  • Add anhydrous DCM (5 mL) to the flask.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM.

  • To the residue, add hexane to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a short plug of silica gel, washing with a hexane/ethyl acetate mixture to elute the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl (E)-cinnamate.

Suzuki-Miyaura Coupling

Issue: Low Yield or Incomplete Conversion

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates, consider using bulky, electron-rich ligands like SPhos or XPhos. - Catalyst Decomposition: Palladium catalysts can be sensitive to air and moisture. Ensure the reaction is properly degassed and run under an inert atmosphere.[9]
Inefficient Transmetalation - Base Selection: The base plays a crucial role in activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be substrate-dependent. - Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh, high-quality boronic acids or consider using more stable derivatives like MIDA boronates or trifluoroborates.[9]
Side Reactions - Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be a significant side reaction. This is often caused by the presence of oxygen. Rigorous degassing is essential.[6] - Protodeboronation: The C-B bond can be cleaved by protons, especially in the presence of water. Using anhydrous conditions or a less protic solvent can sometimes help.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Vinylboronic Acid Pinacol Ester

Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
4-ChlorobenzonitrilePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane/H₂O1101688
2-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O902475
1-Naphthyl bromidePdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O801892
Heck Reaction

Issue: Low Regioselectivity (Formation of both linear and branched products)

Potential Cause Troubleshooting Steps
Nature of the Alkene - Electronic Bias: Electron-withdrawing groups on the alkene generally favor the formation of the linear (E)-isomer. Electron-donating groups can lead to mixtures. - Steric Hindrance: Bulky substituents on the alkene can influence the regioselectivity.
Reaction Conditions - Ligand Choice: The ligand can have a significant impact on regioselectivity. For example, bidentate phosphine ligands can favor the formation of the branched product in some cases. - Solvent: The polarity of the solvent can influence the reaction pathway and thus the regioselectivity.
Catalyst System - Cationic vs. Neutral Pathway: The Heck reaction can proceed through a neutral or a cationic pathway, which can lead to different regioselectivities. The choice of palladium precursor and additives can influence the dominant pathway.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Wittig_Reaction_Workflow Start Start: Phosphonium Salt and Carbonyl Compound Ylide_Formation Ylide Formation (Add Base) Start->Ylide_Formation Reaction Wittig Reaction (Add Carbonyl) Ylide_Formation->Reaction Workup Reaction Workup (Quench, Extract) Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product Pure Alkene Purification->Product TPPO Triphenylphosphine Oxide (Byproduct) Purification->TPPO

Troubleshooting_Low_Yield Problem Low Yield in This compound Synthesis Check_Reagents Check Reagent Quality (Fresh, Pure) Problem->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Problem->Check_Conditions Check_Catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) Problem->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Problem->Check_Atmosphere Solution Improved Yield Check_Reagents->Solution Check_Conditions->Solution Check_Catalyst->Solution Check_Atmosphere->Solution

References

Technical Support Center: Optimizing Catalyst Efficiency for Ethylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst efficiency during ethylene polymerization experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during ethylene polymerization, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Polymerization Activity

  • Question: My polymerization reaction shows very low or no ethylene consumption. What are the potential causes and how can I troubleshoot this?

    Answer: Low or no catalyst activity is a frequent issue that can stem from several sources. The primary suspects are impurities in the reaction system acting as catalyst poisons.

    • Troubleshooting Steps:

      • Monomer and Solvent Purity Check: It is crucial to analyze the ethylene monomer and the solvent for impurities. Water and oxygen are well-known poisons for many catalyst systems, particularly Ziegler-Natta and metallocene types.[1] Other potential contaminants can include residual reactants from synthesis routes.

      • Reagent Purification: Ensure all solvents and reagents are rigorously dried and deoxygenated. Standard purification methods include distillation over drying agents or passing through activated alumina columns.

      • Inert Atmosphere: The catalyst and any co-catalysts should be handled under a strictly inert atmosphere, such as in a glovebox or using Schlenk techniques, to prevent exposure to air and moisture.[1]

      • Co-catalyst/Activator Issues: Verify the correct type and concentration of the co-catalyst or activator. The choice of alkyl aluminum, for instance, can significantly impact catalyst activity.[2] An incorrect Al/Ti molar ratio in Ziegler-Natta systems can lead to suboptimal performance.[3]

Issue 2: Rapid Catalyst Deactivation

  • Question: The initial polymerization rate is high but quickly drops off. What could be causing this rapid deactivation?

    Answer: Rapid catalyst deactivation can be inherent to the catalyst system or caused by experimental conditions.

    • Troubleshooting Steps:

      • Temperature Control: High reaction temperatures can lead to a significant drop in catalyst activity, suggesting reduced catalyst stability at elevated temperatures.[4] For some systems, an increase in temperature initially boosts activity, but a sudden drop can occur around the melting point of the polyethylene being formed.[5][6]

      • Mass Transfer Limitations: As the polymer forms around the catalyst particle, it can create a barrier, limiting monomer access to the active sites.[5][6] This is particularly relevant in high-density catalyst systems.

      • Catalyst Over-reduction: In Ziegler-Natta systems, an excess of the co-catalyst can lead to the over-reduction of the active metal center (e.g., Ti³⁺ to the inactive Ti²⁺ form), causing a decrease in productivity.[3]

      • Impurity Introduction: A slow leak of air or moisture into the reactor can lead to gradual poisoning of the catalyst active sites.

Issue 3: Poor Polymer Properties (e.g., low molecular weight, broad molecular weight distribution)

  • Question: The resulting polyethylene has a lower molecular weight than expected or a very broad molecular weight distribution. How can I address this?

    Answer: The properties of the resulting polymer are intrinsically linked to the catalyst type and reaction conditions.

    • Troubleshooting Steps:

      • Temperature Effects: An increase in polymerization temperature generally leads to a decrease in the molecular weight of the polyethylene.[5][7]

      • Hydrogen Concentration: Hydrogen is a common chain transfer agent used to control molecular weight.[8] Carefully controlling the partial pressure of hydrogen is essential for achieving the desired molecular weight.

      • Catalyst Type: Heterogeneous catalysts like Ziegler-Natta often have multiple types of active centers, each producing polymer chains of different lengths, which naturally leads to a broader molecular weight distribution (Mw/Mn ratios typically between 3.5 and 5.5).[8][9] In contrast, single-site catalysts like metallocenes tend to produce polymers with a narrower molecular weight distribution.[9]

      • Co-catalyst Concentration: In some systems, increasing the co-catalyst concentration can lead to a decrease in the molecular weight of the polyethylene.[7]

Issue 4: Reactor Fouling

  • Question: I am observing polymer build-up on the reactor walls and stirrer. What causes this and how can it be prevented?

    Answer: Reactor fouling is a common operational problem that can hinder efficient heat transfer and mixing.

    • Troubleshooting Steps:

      • Temperature Hotspots: Localized overheating on the reactor surfaces can cause the polymer to melt and adhere. Ensure efficient stirring and external cooling to maintain a uniform temperature profile.

      • Catalyst Feed: Ensure the catalyst is well-dispersed within the reaction medium upon injection and does not adhere to the reactor walls.

      • Static Zones: Inadequate mixing can lead to stagnant zones where polymer particles can agglomerate.[10] Optimizing the reactor and stirrer design can mitigate this.

      • Antistatic Agents: The use of antistatic agents can help to prevent the agglomeration of polymer particles and their adhesion to reactor surfaces.[11]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of various experimental parameters on catalyst activity and polymer properties.

Table 1: Effect of Temperature on Catalyst Activity and Polymer Molecular Weight

Catalyst SystemTemperature (°C)Catalyst Activity (kg PE / (mol Zr·h))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Metallocene (Cp₂ZrCl₂/MAO)140-HighLow
Metallocene (Cp₂ZrCl₂/MAO)200DecreasedDecreasedIncreased
Phillips (CrOx/SiO₂)Ambient-High-
Phillips (CrOx/SiO₂)Near PE Melting PointSudden DropSudden DropMildly Affected

Data synthesized from multiple sources.[5][6][7]

Table 2: Effect of Co-catalyst (Activator) on Ethylene Polymerization with a MgCl₂/SiO₂-supported Ziegler-Natta Catalyst

ActivatorAl/Ti Molar RatioCatalyst Activity (g PE / g cat)
TEA100~1500
TnHA100~2500
DEAC100~500
TEA+DEAC+TnHA300~8000

Data adapted from The Influence of Mixed Activators on Ethylene Polymerization.[2]

Experimental Protocols

Protocol 1: Determination of Catalyst Activity in Slurry Phase Ethylene Polymerization

This protocol outlines a general procedure for measuring catalyst activity in a laboratory-scale slurry polymerization reactor.

  • Reactor Preparation:

    • Thoroughly clean and dry a 1-liter stainless steel autoclave reactor.

    • Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 100 °C) to remove air and moisture.

    • Cool the reactor to the desired reaction temperature.

  • Reaction Setup:

    • Under a nitrogen atmosphere, introduce 500 mL of a purified, anhydrous solvent (e.g., toluene or hexane) into the reactor.

    • Add the specified amount of co-catalyst/scavenger (e.g., triethylaluminum) to the solvent and stir for 15 minutes to remove any remaining impurities.

    • Pressurize the reactor with ethylene to the desired partial pressure. Maintain a constant ethylene feed to compensate for consumption during the reaction.

  • Polymerization:

    • Inject a known amount of the catalyst (as a slurry in purified solvent) into the reactor to initiate polymerization.

    • Maintain constant temperature and pressure throughout the experiment.

    • Monitor the rate of ethylene consumption using a mass flow meter.

  • Termination and Product Recovery:

    • After the desired reaction time, stop the ethylene feed and vent the reactor.

    • Quench the reaction by adding 10 mL of acidified methanol.

    • Collect the polymer by filtration, wash it with copious amounts of methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

  • Calculation of Catalyst Activity:

    • Catalyst Activity (kg PE / (g cat · h)) = (Mass of polyethylene (kg)) / (Mass of catalyst (g) × Polymerization time (h))

Protocol 2: Characterization of Polyethylene Molecular Weight by Gel Permeation Chromatography (GPC)

  • Sample Preparation:

    • Dissolve 5-10 mg of the polyethylene sample in 10 mL of a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140-160 °C) with gentle stirring.

    • Ensure the polymer is fully dissolved to form a homogeneous solution.

  • GPC Analysis:

    • Equilibrate the GPC system, including the columns, at the analysis temperature.

    • Inject the filtered polymer solution into the GPC instrument.

    • The mobile phase (e.g., 1,2,4-trichlorobenzene) carries the sample through a series of columns packed with porous material.

    • Larger polymer molecules elute faster than smaller molecules.

    • A detector (e.g., a refractive index detector) measures the concentration of the polymer as it elutes.

  • Data Analysis:

    • Use a calibration curve, generated from polymer standards of known molecular weights, to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.

Visualizations

Diagram 1: Simplified Ziegler-Natta Catalysis Workflow

ZieglerNattaWorkflow cluster_prep Catalyst Preparation cluster_activation Activation cluster_polymerization Polymerization Cycle TiCl4 TiCl₄ Catalyst Supported Catalyst (Pre-catalyst) TiCl4->Catalyst MgCl2 MgCl₂ Support MgCl2->Catalyst ActiveSite Active Site [Ti-Polymer]⁺ Catalyst->ActiveSite Activation CoCat Co-catalyst (e.g., AlEt₃) CoCat->ActiveSite Coordination Coordination ActiveSite->Coordination Ethylene Ethylene Monomer Ethylene->Coordination Insertion Insertion Coordination->Insertion π-complex ChainGrowth Growing Polymer Chain Insertion->ChainGrowth ChainGrowth->Coordination Propagation

Caption: Workflow of Ziegler-Natta catalysis for ethylene polymerization.

Diagram 2: Troubleshooting Logic for Low Catalyst Activity

TroubleshootingActivity rect_node rect_node start Low/No Activity Observed q1 Are Monomer/Solvent Pure & Dry? start->q1 a1_no Purify/Dry Monomer & Solvent q1->a1_no No q2 Is Reaction Under Inert Atmosphere? q1->q2 Yes a1_no->q2 a2_no Improve Inert Atmosphere Technique q2->a2_no No q3 Is Co-catalyst Ratio & Type Correct? q2->q3 Yes a2_no->q3 a3_no Verify & Adjust Co-catalyst q3->a3_no No end Re-run Experiment q3->end Yes a3_no->end

Caption: Logical steps for troubleshooting low catalyst activity.

Diagram 3: Metallocene Catalysis Reaction Pathway

MetallocenePathway catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node activator_node activator_node PreCat Metallocene Pre-catalyst (e.g., Cp₂ZrCl₂) ActiveCat Cationic Active Catalyst [Cp₂Zr-R]⁺ PreCat->ActiveCat Activator Activator (e.g., MAO) Activator->ActiveCat Activation PiComplex π-Complex Formation ActiveCat->PiComplex Ethylene Ethylene (C₂H₄) Ethylene->PiComplex Insertion Migratory Insertion PiComplex->Insertion GrowingChain Growing Polymer Chain Insertion->GrowingChain GrowingChain->PiComplex Propagation Cycle

Caption: Key steps in the metallocene-catalyzed ethylene polymerization pathway.

References

Technical Support Center: Troubleshooting Poor Yields in Vinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during vinylation reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your vinylation experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Q: My vinylation reaction (e.g., Heck, Suzuki, Stille) is resulting in a low yield or no desired product. What are the common causes and how can I address them?

A: Low or no product formation is a frequent issue in vinylation reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity or Decomposition: The active catalytic species, typically a palladium(0) complex, may not be forming efficiently or could be decomposing during the reaction.[1][2]

    • Solution: Ensure you are using a reliable palladium precursor and appropriate ligands. For Heck reactions involving less reactive aryl chlorides, bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step.[1] If you observe the formation of palladium black, it's a sign of catalyst decomposition.[2] Consider switching to a more robust pre-catalyst or ligand system.[1]

    • Solution: Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[2][3] Purging the reaction vessel with an inert gas like argon or nitrogen is crucial.[3]

  • Poor Substrate Reactivity: The reactivity of the halide or pseudohalide leaving group significantly impacts the oxidative addition step, which is often rate-limiting.[1]

    • Solution: The reactivity order is generally I > Br > OTf > Cl.[4] If you are using a less reactive halide like a chloride, you may need more forcing reaction conditions, such as higher temperatures and a more active catalyst system.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interconnected.

    • Solution: Screen different bases and solvents. The base is crucial for regenerating the catalyst in the Heck reaction and for activating the organoboron species in the Suzuki coupling.[5][6] The solvent must be able to dissolve the reactants and stabilize the catalytic species.[7] See the data tables below for guidance on solvent and base selection.

    • Solution: Gradually increase the reaction temperature. Some vinylation reactions, especially with less reactive substrates, require elevated temperatures to proceed.[1] However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[8]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture with significant side products. How can I improve the selectivity?

A: The formation of side products is a common problem that can often be mitigated by carefully tuning the reaction conditions.

  • Homocoupling: The coupling of two identical starting molecules (e.g., two aryl halides or two vinyl organometallics) is a frequent side reaction, particularly in the presence of oxygen.[2][9]

    • Solution: Rigorous exclusion of oxygen through degassing of solvents and maintaining an inert atmosphere is essential to minimize homocoupling.[2]

  • Polymerization: Vinyl-containing starting materials and products can be susceptible to polymerization, especially at elevated temperatures.[10]

    • Solution: Add a radical inhibitor, such as hydroquinone or BHT, to the reaction mixture.[10] Running the reaction at a lower temperature, if feasible, can also help prevent polymerization.[10]

  • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene instead of undergoing the desired coupling reaction.

    • Solution: This side reaction can sometimes be suppressed by adjusting the ligand and reaction conditions.

  • Isomerization of the Product: In Heck reactions, isomerization of the resulting alkene can occur.

    • Solution: The addition of certain bases or silver salts can sometimes minimize this side reaction by promoting the desired reductive elimination step.[11]

Issue 3: Inconsistent Reaction Yields

Q: I am getting inconsistent and non-reproducible yields for my vinylation reaction. What could be the reason?

A: Inconsistent yields often point to subtle variations in experimental setup and reagent quality.

  • Moisture and Air Sensitivity: Many organometallic reagents and catalysts used in vinylation reactions are sensitive to moisture and air.[3][12]

    • Solution: Ensure all glassware is oven- or flame-dried before use.[8] Use anhydrous solvents and handle sensitive reagents under an inert atmosphere.[3]

  • Reagent Purity: Impurities in starting materials, solvents, or reagents can poison the catalyst or lead to side reactions.[3]

    • Solution: Use high-purity reagents and solvents. If necessary, purify your starting materials before use.[8]

  • Inefficient Mixing: In heterogeneous reactions or reactions with multiple phases, inefficient stirring can lead to poor reaction rates and inconsistent results.[3]

    • Solution: Use a stir bar that is appropriately sized for the reaction flask and ensure vigorous stirring throughout the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for my vinylation reaction?

A1: The optimal catalyst depends on the specific reaction (Heck, Suzuki, Stille, etc.) and the substrates being used. For palladium-catalyzed reactions, a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand is typically employed.[13][14] For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[1][13]

Q2: How do I choose the right solvent for my vinylation reaction?

A2: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalyst.[7] Polar aprotic solvents such as DMF, DMAc, dioxane, and THF are commonly used.[7] For Suzuki reactions, a mixture of an organic solvent and water is often employed to dissolve the inorganic base.[15] The choice of solvent can also influence the regioselectivity of the reaction.[13]

Q3: What is the role of the base in a vinylation reaction?

A3: The role of the base varies depending on the specific vinylation reaction. In the Heck reaction, the base is required to neutralize the hydrogen halide produced during the catalytic cycle and regenerate the active Pd(0) catalyst.[5] In the Suzuki-Miyaura coupling, the base activates the organoboron compound, making it more nucleophilic for the transmetalation step.[6] Common bases include inorganic salts like K₂CO₃, Cs₂CO₃, and K₃PO₄, as well as organic amines like triethylamine.[1][16]

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave heating can often significantly accelerate the rate of vinylation reactions, reducing reaction times from hours to minutes.[13] It can also be beneficial for reactions involving less reactive substrates.[13]

Data Presentation

Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling Yield

Solvent System (v/v)BaseTypical Yield (%)Reference(s)
Toluene/H₂O (2:1)K₃PO₄85-95[15]
Dioxane/H₂O (4:1)K₂CO₃80-90[15]
THF/H₂O (3:1)NaOH75-88[9]
DMFK₂CO₃70-85[15]
Isopropanol/H₂O (1:1)K₂CO₃90-98[1]

Table 2: Influence of Ligand on Heck Reaction Yield with Aryl Bromides

LigandCatalyst PrecursorTypical Yield (%)Reference(s)
PPh₃ (Triphenylphosphine)Pd(OAc)₂60-80[5]
P(o-tolyl)₃Pd(OAc)₂75-90[13]
P(t-Bu)₃Pd₂(dba)₃85-95[13]
dppfPdCl₂(dppf)80-92[13]
XPhosPd₂(dba)₃90-98[13]

Experimental Protocols

Protocol 1: General Procedure for a Heck Vinylation Reaction

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., triethylamine, 1.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Suzuki-Miyaura Vinylation Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (1.0 mmol), the vinylboronic acid or ester (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[17][18]

  • Inert Atmosphere: Flush the flask with an inert gas for 5-10 minutes.[17]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1, 10 mL).[18]

  • Reaction: Heat the mixture to reflux (e.g., 90-110 °C) with vigorous stirring for the specified time (typically 2-12 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: General Procedure for a Stille Vinylation Reaction

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aryl halide or triflate (1.0 mmol), the vinylstannane reagent (1.05 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%) if necessary.[8][19]

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF, 5 mL) via syringe.[19]

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes to precipitate the tin byproducts. Filter the mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_end Outcome start Poor Vinylation Yield no_product Low or No Product start->no_product Check TLC/GC-MS side_products Side Products Observed start->side_products Analyze Crude Mixture inconsistent Inconsistent Yields start->inconsistent Review Procedures catalyst Catalyst Inactivity/ Decomposition no_product->catalyst conditions Suboptimal Conditions (Solvent, Base, Temp) no_product->conditions reactivity Poor Substrate Reactivity no_product->reactivity homocoupling Homocoupling side_products->homocoupling polymerization Polymerization side_products->polymerization moisture Moisture/Air Sensitivity inconsistent->moisture purity Reagent Purity inconsistent->purity optimize_catalyst Optimize Catalyst & Ligand catalyst->optimize_catalyst screen_conditions Screen Solvents & Bases conditions->screen_conditions adjust_temp Adjust Temperature conditions->adjust_temp reactivity->optimize_catalyst degas Degas Solvents/ Inert Atmosphere homocoupling->degas inhibitor Add Radical Inhibitor polymerization->inhibitor dry_glassware Use Anhydrous Conditions moisture->dry_glassware purify_reagents Purify Reagents purity->purify_reagents success Improved Yield optimize_catalyst->success screen_conditions->success adjust_temp->success degas->success inhibitor->success dry_glassware->success purify_reagents->success

Caption: Troubleshooting workflow for poor yields in vinylation reactions.

Heck_Reaction_Mechanism cluster_product Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(Alkene)L₂]⁺X⁻ Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)L₂ Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)(H)L₂] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - BH⁺X⁻) Product Ar-CH=CH-R Product_Complex->Product

Caption: Catalytic cycle of the Heck vinylation reaction.

Suzuki_Coupling_Mechanism cluster_reagents Reagents cluster_product Product Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Vinyl)L2 Ar-Pd(II)(Vinyl)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Vinyl)L2 Transmetalation Ar-Pd(II)(Vinyl)L2->Pd(0)L2 Reductive Elimination Product Ar-Vinyl Ar-Pd(II)(Vinyl)L2->Product ArX Ar-X ArX->Ar-Pd(II)(X)L2 VinylB Vinyl-B(OR)₂ VinylB->Ar-Pd(II)(Vinyl)L2 Base Base Base->Ar-Pd(II)(Vinyl)L2 activates

Caption: Catalytic cycle of the Suzuki-Miyaura vinylation.

References

Technical Support Center: Degradation Pathways of Polyvinyl-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation of polyvinyl-based materials, including polyvinyl alcohol (PVA), polyvinyl chloride (PVC), and polyvinyl acetate (PVAc).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of polyvinyl-based material degradation.

Symptom Potential Cause(s) Recommended Solution(s) Analytical Technique(s)
Inconsistent or non-reproducible TGA results. 1. Inconsistent sample size or packing. 2. Variations in heating rate or purge gas flow.[1] 3. Contamination of the sample pan or furnace.1. Use a consistent sample mass (typically 5-10 mg) and ensure it is evenly distributed in the pan.[2] 2. Maintain a consistent heating rate (e.g., 10 or 20 °C/min) and purge gas flow rate for all experiments.[1] 3. Clean the sample pan before each use and ensure the furnace is free of residue from previous experiments.TGA
Unexpected peaks or bands in FTIR spectra. 1. Contamination of the ATR crystal or sample. 2. Atmospheric interference (e.g., CO₂, water vapor). 3. Sample degradation during preparation or analysis.1. Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before and after each measurement.[3] 2. Purge the FTIR spectrometer with an inert gas (e.g., nitrogen) to minimize atmospheric interference. 3. For ATR analysis, ensure good contact between the sample and the crystal without excessive pressure that could alter the sample.[4]FTIR
Broad or distorted peaks in GPC chromatograms. 1. Poor sample dissolution. 2. Column degradation or contamination. 3. Inappropriate mobile phase or flow rate.1. Ensure the polymer is fully dissolved in a suitable solvent before injection.[5] 2. Flush the column with a strong solvent to remove contaminants or replace the column if it is degraded. 3. Optimize the mobile phase composition and flow rate for the specific polymer and column being used.GPC
Black specks or discoloration in extruded polymer. 1. Thermal degradation due to excessive temperature or residence time.[6] 2. Contamination in the extruder barrel or screw.[6]1. Reduce the processing temperature and minimize the time the polymer spends in the extruder. 2. Purge the extruder with a cleaning compound between different material runs.Visual Inspection, TGA

Frequently Asked Questions (FAQs)

Polyvinyl Alcohol (PVA) Degradation
  • What are the primary degradation pathways for PVA? PVA can degrade through physical, chemical, and biological mechanisms.[7] Physical degradation can be caused by mechanical forces, while chemical degradation can be initiated by strong acids, bases, oxidizing agents, or UV radiation.[7] Biodegradation is a key pathway, often involving enzymes like PVA oxidase and hydrolase, which break down the polymer into water, carbon dioxide, and biomass.[7][8][9]

  • How can I monitor the biodegradation of PVA? Biodegradation of PVA can be monitored by measuring the reduction in its molecular weight over time using Gel Permeation Chromatography (GPC).[10] Changes in the chemical structure can be observed through Fourier-Transform Infrared Spectroscopy (FTIR), where a decrease in the intensity of O-H and C-H stretching bands and the appearance of C=O and C=C stretching bands indicate degradation.[7][11]

  • What are the end products of PVA biodegradation? Under aerobic conditions, PVA is ultimately biodegraded to carbon dioxide and water. In anaerobic environments, it can be converted to methane, carbon dioxide, and water.[9][12] The degradation process often involves the formation of intermediate products such as ketones, fatty acids, and alcohols.[12]

Polyvinyl Chloride (PVC) Degradation
  • What is the initial step in the thermal degradation of PVC? The thermal degradation of PVC typically begins with dehydrochlorination, the elimination of hydrogen chloride (HCl) from the polymer chain.[13][14] This process starts at temperatures around 150-190°C and leads to the formation of conjugated double bonds (polyenes), which cause discoloration of the material.[15][16]

  • What are the main stages of PVC thermal degradation as seen in TGA? A typical TGA curve for PVC shows two main degradation stages. The first stage, occurring between approximately 220°C and 380°C, corresponds to dehydrochlorination.[14][17] The second stage, from about 380°C to 560°C, involves the degradation of the resulting polyene backbone, leading to the formation of various hydrocarbon products.[14][15]

  • How does the degradation of PVC differ in inert and oxidative atmospheres? In an inert atmosphere (like nitrogen), the primary degradation products after dehydrochlorination are benzene and other hydrocarbons.[18] In an oxidative atmosphere (like air), the degradation process is more complex and can lead to the formation of oxidized products and a third degradation step corresponding to the decomposition of residual carbon to form carbon dioxide.[18]

Polyvinyl Acetate (PVAc) Degradation
  • What is the primary thermal degradation mechanism of PVAc? The thermal degradation of PVAc primarily occurs in two stages. The first and most significant step is deacetylation, which involves the elimination of acetic acid and occurs between 300°C and 400°C.[10][19][20] This process results in the formation of a polyene backbone.[19][20]

  • What happens to the polyene backbone formed during PVAc degradation? In an inert atmosphere, the polyene backbone further degrades through chain scission reactions at temperatures between 400°C and 500°C.[19][20] In an oxidative environment, the polyene can aromatize to form a char, which then oxidizes to CO₂ at temperatures above 500°C.[10][19]

  • Is PVAc biodegradable? PVAc is not readily biodegradable.[12] However, it can undergo hydrolysis to form polyvinyl alcohol (PVA) and acetic acid.[12] The resulting PVA is more susceptible to biodegradation.[12]

Experimental Protocols

Thermogravimetric Analysis (TGA) of Polyvinyl-Based Materials

Objective: To determine the thermal stability and degradation profile of a polyvinyl-based polymer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (e.g., aluminum or platinum).[2]

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Use an empty pan of the same material as a reference.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to establish an inert atmosphere.[21][22]

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min or 20°C/min, to a final temperature (e.g., 600°C or 800°C).[21]

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • Determine the onset of degradation temperature (the temperature at which significant weight loss begins) and the peak degradation temperatures from the derivative of the weight loss curve (DTG).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy using Attenuated Total Reflectance (ATR)

Objective: To identify changes in the chemical structure of a polyvinyl-based material during degradation.

Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Collect a background spectrum of the empty, clean ATR crystal.

  • Sample Measurement:

    • Place the polymer sample directly onto the ATR crystal, ensuring good contact. For solid samples, apply consistent pressure using the instrument's pressure clamp.[23][24]

    • Collect the sample spectrum. Typically, 16 to 64 scans at a resolution of 4 cm⁻¹ are sufficient.[24]

  • Data Analysis:

    • The resulting spectrum will be in absorbance or transmittance.

    • Identify characteristic peaks for the specific polyvinyl material and look for changes in peak intensity, the appearance of new peaks (e.g., carbonyl groups indicating oxidation), or the disappearance of existing peaks as degradation progresses.[7][11]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight and molecular weight distribution of a polyvinyl-based material and to monitor changes due to degradation.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the polymer sample (e.g., 2-5 mg).

    • Dissolve the sample in a suitable mobile phase solvent (e.g., tetrahydrofuran - THF) to a known concentration (e.g., 1-2 mg/mL).[25] Ensure the sample is completely dissolved, which may require gentle agitation or heating.

    • Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.[26]

  • Instrument Setup:

    • Equilibrate the GPC system, including the columns and detector, with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Analysis:

    • Inject a known volume of the filtered sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Calibrate the system using a series of polymer standards with known molecular weights.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.[5]

    • Compare the molecular weight distribution of degraded samples to that of the undegraded material to quantify the extent of chain scission or crosslinking.

Quantitative Data Summary

Thermal Degradation Characteristics
Polymer Degradation Stage Temperature Range (°C) Primary Products Atmosphere
PVA Dehydration & Elimination125 - 385Water, Aliphatic HydrocarbonsInert
Main Chain Scission> 385Carbonaceous ResidueInert
PVC Dehydrochlorination220 - 380Hydrogen Chloride (HCl), Benzene[14]Inert
Polyene Degradation380 - 560Hydrocarbons[14][18]Inert
PVAc Deacetylation300 - 400Acetic Acid[19][20]Inert/Oxidative
Polyene Degradation400 - 500Chain Scission Products (Inert) / Char (Oxidative)[19][20]Inert/Oxidative
Changes in Molecular Weight During Degradation
Polymer Degradation Condition Observed Change in Molecular Weight Reference
PVA BiodegradationDecrease in Mn and Mw over time[10]
PVC Thermal DegradationDecrease in molecular weight due to chain scission following dehydrochlorination[16]
PVAc PhotodegradationBoth chain scission (decrease in MW) and cross-linking (increase in MW) can occur[27]

Visualizations

PVA_Biodegradation PVA Polyvinyl Alcohol (PVA) Oxidized_PVA Oxidized PVA (β-hydroxyketone/1,3-diketone) PVA->Oxidized_PVA PVA Oxidase/ Dehydrogenase Intermediates Intermediates (Ketones, Fatty Acids, Alcohols) Oxidized_PVA->Intermediates Hydrolase End_Products End Products (CO₂, H₂O, Biomass) Intermediates->End_Products Metabolism

Biodegradation pathway of Polyvinyl Alcohol (PVA).

PVC_Thermal_Degradation PVC Polyvinyl Chloride (PVC) Polyene Polyene + HCl PVC->Polyene Dehydrochlorination (Heat) Aromatics Aromatic Compounds (e.g., Benzene) Polyene->Aromatics Cyclization & Chain Scission Char Crosslinked Char Polyene->Char Crosslinking

Thermal degradation pathway of Polyvinyl Chloride (PVC).

PVAc_Thermal_Degradation cluster_inert Inert Atmosphere cluster_oxidative Oxidative Atmosphere PVAc Polyvinyl Acetate (PVAc) Polyene Polyene + Acetic Acid PVAc->Polyene Deacetylation (300-400°C) Scission_Products Chain Scission Products Polyene->Scission_Products Chain Scission (400-500°C) Aromatized_Char Aromatized Char Polyene->Aromatized_Char Aromatization CO2 CO₂ Aromatized_Char->CO2 Oxidation (>500°C)

Thermal degradation pathway of Polyvinyl Acetate (PVAc).

Experimental_Workflow start Degraded Polymer Sample TGA TGA Analysis start->TGA FTIR FTIR Analysis start->FTIR GPC GPC Analysis start->GPC Thermal_Stability Thermal Stability & Composition TGA->Thermal_Stability Chemical_Structure Chemical Structure Changes FTIR->Chemical_Structure Molecular_Weight Molecular Weight Distribution GPC->Molecular_Weight

General experimental workflow for polymer degradation analysis.

References

Technical Support Center: Optimizing Ethylene Oxidation to Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethylene oxide via ethylene oxidation. The focus is on minimizing the formation of undesirable by-products to enhance reaction selectivity and efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic oxidation of ethylene to ethylene oxide.

Issue 1: Low Selectivity towards Ethylene Oxide (High CO₂ Formation)

  • Possible Cause A: Suboptimal Reaction Temperature.

    • Troubleshooting: Verify and adjust the reactor temperature. While higher temperatures can increase the reaction rate, excessive heat favors the complete combustion of ethylene to carbon dioxide and water.[1][2] The typical industrial temperature range for this process is 200-300°C.[3]

  • Possible Cause B: Improper Catalyst Promoter Concentration.

    • Troubleshooting: The addition of moderators, such as organic chlorides (e.g., chloro-ethane), is crucial for optimizing catalyst selectivity.[4][5] These moderators inhibit the total oxidation of ethylene.[5] Ensure the moderator is being introduced at the correct concentration, as too little will not be effective and too much can poison the catalyst.

  • Possible Cause C: Catalyst Deactivation.

    • Troubleshooting: Catalyst deactivation can lead to a decrease in selectivity.[1] Common causes include sintering of the silver particles at high temperatures and poisoning from impurities in the feed gas.[1][6] Consider catalyst regeneration or replacement if deactivation is suspected.

  • Possible Cause D: Incorrect Feed Gas Composition.

    • Troubleshooting: The ratio of ethylene to oxygen is a critical parameter.[4] While a higher oxygen concentration can increase the reaction rate, it can also lead to increased by-product formation.[1][2] It is essential to operate within a safe and optimized range to avoid reaching flammability limits, which would favor complete combustion.[4] The use of diluents like methane or nitrogen helps to control the reaction and prevent explosive mixtures.[4]

Issue 2: Catalyst Deactivation

  • Possible Cause A: Sintering of Silver Particles.

    • Troubleshooting: Sintering, the agglomeration of silver particles on the catalyst support, is a primary mechanism of deactivation, often accelerated by high temperatures.[1][6] Operating within the recommended temperature range is critical. The use of a support material like α-alumina with a low surface area can improve the thermal stability of the silver nanoparticles.[7]

  • Possible Cause B: Catalyst Poisoning.

    • Troubleshooting: Impurities in the ethylene feed, particularly sulfur and acetylene compounds, can act as poisons to the silver catalyst, reducing its activity and selectivity.[3] Ensure high-purity reactants are used and that appropriate purification steps are in place for the feed streams.

  • Possible Cause C: Accumulation of Deposits.

    • Troubleshooting: Over time, carbonaceous deposits can accumulate on the catalyst surface, blocking active sites.[1] Depending on the severity, a controlled oxidation (burn-off) procedure may be used to regenerate the catalyst.

Issue 3: Formation of Acetaldehyde

  • Possible Cause: Isomerization of Ethylene Oxide.

    • Troubleshooting: While carbon dioxide is the major by-product, acetaldehyde can be formed through the isomerization of ethylene oxide.[7] The choice of catalyst can influence this side reaction. For instance, certain novel catalysts are designed to have a high energy barrier for this isomerization pathway, thus minimizing acetaldehyde production.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in the silver-catalyzed oxidation of ethylene to ethylene oxide?

A1: The main by-products are carbon dioxide (CO₂) and water (H₂O), resulting from the complete combustion of ethylene.[3][7] Acetaldehyde can also be a minor by-product due to the isomerization of ethylene oxide.[7]

Q2: What is the role of a catalyst in this reaction?

A2: A silver-based catalyst, typically supported on α-alumina, is used to facilitate the selective partial oxidation of ethylene to ethylene oxide.[7][8] The catalyst provides active sites where ethylene and oxygen adsorb and react.[7] The properties of the catalyst, including silver particle size and the presence of promoters, significantly influence the selectivity towards ethylene oxide versus the complete combustion to CO₂.[6]

Q3: How can selectivity be improved?

A3: Selectivity can be enhanced through several strategies:

  • Catalyst Promoters: The addition of promoters, such as cesium and other alkali metals, to the silver catalyst can improve selectivity.[5]

  • Reaction Moderators: Introducing small amounts of organic chlorides into the feed gas can inhibit the non-selective oxidation pathways.[4][5]

  • Process Parameter Optimization: Careful control of reaction temperature, pressure, and reactant concentrations is crucial for maximizing selectivity.[4][9]

  • Advanced Catalysts: Research into novel catalyst formulations, such as those incorporating other metals or having specific nanostructures, aims to achieve higher selectivity.[7]

Q4: What are the typical operating conditions for ethylene epoxidation?

A4: Industrial ethylene epoxidation is typically carried out in multitubular fixed-bed reactors at temperatures between 200-300°C and pressures of 1-3 MPa (10-30 bar).[3][7]

Q5: How does catalyst deactivation affect the process?

A5: Catalyst deactivation leads to a decrease in both activity and selectivity over time.[1] This means that a lower amount of ethylene is converted, and a higher proportion of it is converted to the undesirable by-product, carbon dioxide. This necessitates either adjusting operating conditions (e.g., increasing temperature) to maintain production rates, which can further accelerate deactivation, or eventually replacing the catalyst.[1]

Quantitative Data Summary

ParameterTypical Value/RangeImpact on By-product FormationReference
Reaction Temperature 200 - 300 °CHigher temperatures generally decrease selectivity by favoring complete combustion to CO₂.[3]
Reactor Pressure 1 - 3 MPa (10 - 30 bar)Higher pressure can increase reaction rates.[3]
Catalyst Silver (Ag) on α-Alumina (Al₂O₃) supportThe catalyst is crucial for the selective oxidation to ethylene oxide.[7]
Selectivity to Ethylene Oxide 80 - 90%Higher selectivity indicates lower by-product formation.[7][10]
Ethylene Conversion (single pass) ~10-15%Low single-pass conversion is typical to maintain high selectivity.[8]
Moderator (e.g., Ethyl Chloride) ppm levelsInhibits the total oxidation of ethylene to CO₂.[5][11]

Experimental Protocols

Protocol 1: Catalyst Performance Evaluation

  • Reactor Setup: A packed-bed microreactor is loaded with a known amount of the silver-based catalyst.

  • Pre-treatment: The catalyst is pre-treated in a stream of inert gas (e.g., nitrogen) at a specified temperature to ensure a clean and active surface.

  • Reaction: A feed gas mixture of ethylene, oxygen, a moderator (e.g., ethyl chloride), and a diluent (e.g., nitrogen or methane) at a precise composition is introduced into the reactor.

  • Process Control: The reactor temperature, pressure, and gas flow rates are carefully controlled and monitored.

  • Product Analysis: The composition of the reactor outlet stream is analyzed using gas chromatography (GC) to quantify the amounts of ethylene, ethylene oxide, carbon dioxide, water, and any other by-products.

  • Data Calculation: The ethylene conversion, selectivity to ethylene oxide, and yield are calculated based on the analytical results.

Protocol 2: Catalyst Deactivation Study

  • Long-term Operation: The catalyst is subjected to the reaction conditions described in Protocol 1 for an extended period.

  • Performance Monitoring: The ethylene conversion and selectivity to ethylene oxide are monitored over time. A decline in these parameters indicates catalyst deactivation.

  • Accelerated Deactivation (Optional): To expedite the study, the reaction temperature or oxygen concentration can be increased to accelerate the deactivation process.[1][2]

  • Post-mortem Analysis: After the experiment, the used catalyst is characterized using techniques such as Transmission Electron Microscopy (TEM) to observe changes in silver particle size (sintering) and X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons.

Visualizations

Ethylene_Oxidation_Pathways C2H4 Ethylene Catalyst Ag/α-Al₂O₃ Catalyst C2H4->Catalyst O2 Oxygen O2->Catalyst EO Ethylene Oxide (Desired Product) Catalyst->EO Selective Oxidation CO2_H2O Carbon Dioxide + Water (By-products) Catalyst->CO2_H2O Complete Combustion Acetaldehyde Acetaldehyde (By-product) EO->Acetaldehyde Isomerization

Caption: Reaction pathways in ethylene oxidation.

Troubleshooting_Logic Start Low Ethylene Oxide Selectivity Check_Temp Check Reaction Temperature Start->Check_Temp Temp_High Temperature Too High? Check_Temp->Temp_High Reduce_Temp Reduce Temperature Temp_High->Reduce_Temp Yes Check_Moderator Check Moderator Concentration Temp_High->Check_Moderator No End Selectivity Improved Reduce_Temp->End Moderator_Low Moderator Too Low? Check_Moderator->Moderator_Low Increase_Moderator Increase Moderator Moderator_Low->Increase_Moderator Yes Check_Catalyst Suspect Catalyst Deactivation? Moderator_Low->Check_Catalyst No Increase_Moderator->End Regen_Replace Regenerate or Replace Catalyst Check_Catalyst->Regen_Replace Yes Check_Feed Check Feed Gas Composition Check_Catalyst->Check_Feed No Regen_Replace->End Optimize_Feed Optimize Ethylene/Oxygen Ratio Check_Feed->Optimize_Feed Optimize_Feed->End

Caption: Troubleshooting workflow for low selectivity.

References

Technical Support Center: Overcoming Solubility Issues of Ethylenyl-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common solubility issues encountered with ethylenyl-containing polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the solubility of this compound-containing polymers?

A1: The solubility of a polymer is a complex interplay of several factors:

  • "Like Dissolves Like": This is the most fundamental principle. Polar polymers tend to dissolve in polar solvents, while nonpolar polymers dissolve in nonpolar solvents. This is governed by the similarity of their solubility parameters.

  • Molecular Weight: Generally, as the molecular weight of a polymer increases, its solubility decreases.[1]

  • Crystallinity: Crystalline regions within a polymer are more tightly packed and require more energy to be disrupted by a solvent, making crystalline polymers less soluble than their amorphous counterparts.[1]

  • Temperature: For most polymer-solvent systems, solubility increases with increasing temperature.[1] However, some polymers exhibit a Lower Critical Solution Temperature (LCST), where they become less soluble as the temperature rises.

  • pH of the Solvent: For polymers with ionizable groups, the pH of the solvent can significantly impact solubility by altering the charge on the polymer chain.

Q2: My this compound-containing polymer is not dissolving, even in a theoretically "good" solvent. What could be the issue?

A2: Several factors could be at play:

  • Cross-linking: Unintentional cross-linking during polymerization or storage can render a polymer insoluble.[2]

  • High Molecular Weight: The specific batch of your polymer might have a higher molecular weight than expected, leading to lower solubility.

  • Solvent Quality: The presence of impurities, especially water, in your solvent can significantly reduce its solvating power.

  • Insufficient Time or Agitation: Polymer dissolution can be a slow process. Ensure you are allowing adequate time and providing sufficient agitation (e.g., stirring or sonication) for the polymer to dissolve.

  • Temperature: The dissolution may require heating. For instance, polyethylene often requires elevated temperatures to dissolve in solvents like xylene.

Q3: I've formed a gel instead of a true solution. What does this mean and what can I do?

A3: Gel formation indicates that the polymer has swollen by absorbing the solvent but has not fully dissolved to form a homogeneous solution. This often happens with high molecular weight polymers or in marginal solvents. To address this:

  • Increase the Temperature: Heating can often provide the necessary energy to break the polymer-polymer interactions and promote full dissolution.

  • Add More Solvent: You may be above the polymer's saturation concentration. Diluting the mixture can lead to a true solution.

  • Use a Better Solvent: The solvent may not be thermodynamically "good" enough. Consult Hansen Solubility Parameters (see Table 1) to find a better solvent.

  • Apply Mechanical Shear: Vigorous stirring or sonication can help to break up the gel network.

Q4: My polymer dissolves at a high temperature, but precipitates out when I cool the solution. How can I prevent this?

A4: This is a common issue, especially with semi-crystalline polymers like polyethylene. Here are some strategies to prevent precipitation upon cooling:

  • Use a Co-solvent System: Adding a co-solvent can improve the overall solvent quality and keep the polymer in solution at lower temperatures.

  • Rapid Cooling (Quenching): In some cases, rapid cooling can "trap" the polymer in a dissolved, amorphous state, preventing crystallization and precipitation.

  • Formulate a Solid Dispersion: By dispersing the polymer in a carrier matrix, you can create a stable amorphous system that remains soluble.

Troubleshooting Guide

Problem Possible Causes Solutions & Optimization Strategies
Polymer does not dissolve at all. 1. Incorrect solvent choice.2. High polymer crystallinity.3. Unintended cross-linking.4. Very high molecular weight.1. Solvent Screening: Use Hansen Solubility Parameters (HSP) to select a more appropriate solvent (see Table 1). Test a range of solvents with varying polarity.2. Increase Temperature: Heat the mixture, but be mindful of the polymer's degradation temperature.3. Characterize the Polymer: Verify the polymer's identity and check for cross-linking using techniques like gel permeation chromatography (GPC) or spectroscopy.
A swollen gel forms instead of a solution. 1. Poor solvent quality.2. High polymer concentration.3. Insufficient mixing or time.1. Improve Solvent Quality: Use a solvent with a closer HSP match or a co-solvent system.2. Dilute the Mixture: Gradually add more solvent while stirring.3. Enhance Dissolution Conditions: Increase agitation (magnetic stirring, mechanical stirring, or sonication) and allow for longer dissolution times (24-48 hours may be necessary for some high molecular weight polymers).
The solution is hazy or cloudy. 1. Incomplete dissolution.2. Presence of insoluble additives or impurities.3. The solution is near its cloud point.1. Filter the Solution: Use a syringe filter to remove any undissolved particles.2. Purify the Polymer: If impurities are suspected, purify the polymer by precipitation.3. Determine the Cloud Point: This will help you understand the temperature-concentration limits of solubility for your system.
The polymer precipitates over time. 1. The solution is supersaturated.2. The solvent is slowly evaporating.3. The polymer is slowly crystallizing from the solution.1. Work at a Lower Concentration: Prepare a more dilute solution.2. Seal the Container: Ensure the container is tightly sealed to prevent solvent loss.3. Use a Crystallization Inhibitor: In some cases, adding a small amount of a different, compatible polymer can inhibit crystallization.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) for Common this compound-Containing Polymers and Solvents

Hansen Solubility Parameters are a valuable tool for predicting polymer solubility. A solvent is likely to be a good solvent for a polymer if their HSP values are similar. The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The values are in MPa1/2.

Material δd (Dispersion) δp (Polar) δh (Hydrogen Bonding)
Polymers
Polyethylene (PE)16.90.82.8
Polypropylene (PP)18.00.01.0
Polystyrene (PS)18.54.52.9
Poly(vinyl chloride) (PVC)19.27.93.4
Poly(vinyl alcohol) (PVOH)15.017.217.8
Poly(methyl methacrylate) (PMMA)18.610.55.1
Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Xylene17.81.03.1
Acetone15.510.47.0
Tetrahydrofuran (THF)16.85.78.0
Dimethylformamide (DMF)17.413.711.3
Water15.516.042.3

Data compiled from various sources.[3][4][5]

Table 2: Effect of Temperature on the Solubility of Polyethylene in Xylene
Temperature (°C) Solubility ( g/100 mL) Observations
25InsolublePolymer remains as a solid powder.
80LowSome swelling of the polymer is observed.
100ModerateThe polymer starts to dissolve, forming a viscous solution.
120HighComplete dissolution is achieved for most grades of polyethylene.
140Very HighRapid and complete dissolution.

Note: The exact solubility will depend on the grade and molecular weight of the polyethylene.[6][7][8][9]

Table 3: Effect of pH on the Solubility of Poly(vinyl alcohol) (PVA) in Water
pH Solubility Observations
2.0ReducedProtonation of hydroxyl groups can lead to chain conformation changes and reduced solubility.[10]
4.0 - 7.0OptimalPVA is most soluble in neutral to slightly acidic or alkaline solutions.[11]
12.0IncreasedIn highly basic conditions, some hydrolysis of residual acetate groups may occur, potentially affecting solubility.[10]

Note: The solubility of PVA is also highly dependent on its degree of hydrolysis and molecular weight.[12][13]

Experimental Protocols

Protocol 1: Standard Method for Determining Polymer Solubility

Objective: To qualitatively assess the solubility of a polymer in a given solvent at a specific concentration and temperature.

Materials:

  • Polymer sample

  • Solvent of interest

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Balance

Procedure:

  • Weigh out a specific amount of the polymer (e.g., 0.1 g) and transfer it to a clean, dry glass vial.

  • Add a measured volume of the solvent (e.g., 10 mL) to the vial to achieve the desired concentration (in this example, 1% w/v).

  • Add a magnetic stir bar to the vial.

  • Seal the vial tightly with the screw cap.

  • Place the vial on a magnetic stirrer and begin stirring at a moderate speed.

  • If heating is required, place the stirrer on a heating plate and set the desired temperature.

  • Observe the mixture over time (e.g., at 1, 4, and 24 hours).

  • Record your observations:

    • Soluble: The solution is clear and homogeneous.

    • Partially Soluble: Some of the polymer has dissolved, but solid particles remain.

    • Swollen/Gel: The polymer has absorbed the solvent to form a gel-like mass.

    • Insoluble: The polymer remains as a separate solid phase.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

Objective: To enhance the solubility of a poorly soluble this compound-containing polymer by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound-containing polymer (e.g., a poorly soluble drug)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common volatile solvent (e.g., ethanol, methanol, dichloromethane) that dissolves both the polymer and the carrier.

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate or rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Determine the desired ratio of polymer to carrier (e.g., 1:1, 1:5, 1:10 by weight).

  • Weigh the appropriate amounts of the polymer and the carrier and add them to a beaker.

  • Add the common solvent to the beaker while stirring with a magnetic stir bar. Add enough solvent to completely dissolve both the polymer and the carrier.

  • Continue stirring until a clear, homogeneous solution is obtained.

  • Evaporate the solvent. This can be done by:

    • Heating the beaker on a hot plate in a fume hood with continuous stirring.

    • Using a rotary evaporator for more controlled and efficient solvent removal.

  • Once the solvent is completely evaporated, a solid mass will remain.

  • Scrape the solid mass from the beaker.

  • Grind the solid mass into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the resulting solid dispersion in a desiccator to protect it from moisture.

Visualizations

TroubleshootingWorkflow start Start: Polymer Solubility Issue check_solvent Is the solvent appropriate? (Check HSP, literature) start->check_solvent dissolution_conditions Are dissolution conditions optimal? (Time, Temp, Agitation) check_solvent->dissolution_conditions Yes select_new_solvent Select a new solvent based on HSP (Table 1) check_solvent->select_new_solvent No polymer_properties Is the polymer as expected? (MW, Cross-linking) dissolution_conditions->polymer_properties Yes optimize_conditions Optimize conditions: - Increase temperature - Increase time/agitation - Use sonication dissolution_conditions->optimize_conditions No characterize_polymer Characterize polymer: - GPC for MW - Swelling tests for cross-linking polymer_properties->characterize_polymer No gel_formation Is a gel formed? polymer_properties->gel_formation Yes select_new_solvent->start optimize_conditions->start characterize_polymer->start dilute Dilute the system (add more solvent) gel_formation->dilute Yes precipitation Does the polymer precipitate on cooling? gel_formation->precipitation No success Success: Soluble Polymer dilute->success use_cosolvent Use a co-solvent system or create a solid dispersion precipitation->use_cosolvent Yes precipitation->success No use_cosolvent->success

Caption: Troubleshooting workflow for polymer solubility issues.

SolventSelection start Start: Select Solvent polymer_properties Identify Polymer Properties: - Polarity - Crystallinity - Functional Groups start->polymer_properties hsp Find Polymer HSP (Table 1 or Literature) polymer_properties->hsp solvent_hsp Select Solvents with Similar HSP Values hsp->solvent_hsp experimental_test Perform Small-Scale Solubility Tests solvent_hsp->experimental_test optimization Optimize with Temperature, Co-solvents, or pH Adjustment experimental_test->optimization final_selection Final Solvent Selection optimization->final_selection

Caption: Logical workflow for selecting a suitable solvent.

CoSolvencyMechanism cluster_before Before Co-solvent Addition cluster_after After Co-solvent Addition polymer_agg Polymer Aggregate (Insoluble) poor_solvent Poor Solvent explanation Co-solvent disrupts the poor solvent's structure and improves interaction with the polymer. solvated_polymer Solvated Polymer (Soluble) solvent_mixture Solvent + Co-solvent Mixture

Caption: Mechanism of co-solvency for solubility enhancement.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Vinyl Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the laboratory synthesis of vinyl polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up a vinyl polymerization from the lab to a pilot plant?

When moving from a laboratory to a pilot-plant scale, several factors that are negligible at a smaller scale become critical. The most important considerations include:

  • Heat Transfer: Polymerization reactions are often exothermic, and the surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes heat dissipation more challenging and can lead to temperature gradients, hotspots, and potential runaway reactions.[1][2][3][4]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a larger reactor is more difficult. Poor mixing can lead to variations in temperature, monomer concentration, and initiator distribution, resulting in a polymer with a broad molecular weight distribution and inconsistent properties.[1][4][5]

  • Viscosity: As the polymerization progresses, the viscosity of the reaction mixture increases dramatically.[6][7][8] This increase can impede efficient mixing and heat transfer, and the effect is more pronounced at a larger scale.

  • Reaction Kinetics: The reaction kinetics observed in the lab may not directly translate to a larger scale. Factors like initiator efficiency and the rate of monomer addition need to be re-evaluated and potentially adjusted.[4]

  • Process Control and Monitoring: Large-scale reactions require robust real-time monitoring and control systems to maintain optimal conditions and ensure safety.[5][9][10]

Q2: How does the choice of initiator affect the scale-up process?

The choice of initiator is crucial for a successful scale-up. Key considerations include:

  • Decomposition Rate: The initiator's half-life at a given temperature determines the rate of radical generation. This rate needs to be carefully controlled to manage the exotherm and achieve the desired molecular weight.

  • Initiator Efficiency: Not all radicals generated from the initiator will start a polymer chain; some may be lost to side reactions. This "initiator efficiency" can be affected by the solvent, monomer concentration, and temperature, and may change upon scale-up.[11]

  • Solubility: The initiator must be soluble in the reaction medium to ensure uniform radical generation throughout the reactor.[12] In emulsion or suspension polymerizations, the initiator's partitioning between the aqueous and organic phases is a critical factor.

  • Safety: Some initiators, like organic peroxides, can be hazardous and require special handling and storage procedures, especially in larger quantities.[12]

Q3: What is the difference between a catalyst and an initiator in polymerization?

While both substances influence the polymerization reaction, they function differently:

  • Initiator: An initiator is a species that starts the polymerization process by generating active centers (e.g., free radicals). It is consumed during the reaction and becomes part of the final polymer chain.[13][14]

  • Catalyst: A catalyst increases the rate of polymerization by lowering the activation energy of the reaction. It is not consumed in the process and does not become part of the polymer chain.[13][15] Catalysts are more commonly used in step-growth and coordination polymerization.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of vinyl polymer synthesis.

Issue 1: Low Monomer Conversion

Question: I am observing significantly lower monomer conversion in my pilot-scale reactor compared to my lab-scale experiments. What are the potential causes and how can I troubleshoot this?

Answer: Low monomer conversion upon scale-up can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low Monomer Conversion

LowMonomerConversion start Low Monomer Conversion Observed check_inhibitor 1. Check for Inhibitor Presence start->check_inhibitor check_initiator 2. Evaluate Initiator Performance check_inhibitor->check_initiator No inhibitor resolve_inhibitor Remove inhibitor from monomer check_inhibitor->resolve_inhibitor Inhibitor detected check_temp 3. Verify Temperature Control check_initiator->check_temp Initiator OK resolve_initiator Increase initiator concentration or use a more efficient initiator check_initiator->resolve_initiator Inefficient initiation check_mixing 4. Assess Mixing Efficiency check_temp->check_mixing Temperature OK resolve_temp Optimize temperature profile and ensure uniform heating check_temp->resolve_temp Temperature deviation check_impurities 5. Analyze for Impurities check_mixing->check_impurities Mixing adequate resolve_mixing Increase agitation speed or modify impeller design check_mixing->resolve_mixing Poor mixing resolve_impurities Purify monomer, solvent, and purge system effectively check_impurities->resolve_impurities Impurities present end Conversion Improved resolve_inhibitor->end resolve_initiator->end resolve_temp->end resolve_mixing->end resolve_impurities->end

Caption: Troubleshooting workflow for low monomer conversion.

  • Cause 1: Presence of Inhibitors: Commercial monomers often contain inhibitors (e.g., MEHQ) to prevent premature polymerization during storage.[16] These must be removed before use.

    • Solution: Pass the monomer through a column of activated basic alumina to remove the inhibitor.[16]

  • Cause 2: Inefficient Initiator: The initiator concentration might be too low, or its efficiency may be reduced at the larger scale.[16]

    • Solution: Increase the initiator concentration or switch to a more efficient initiator for the given reaction conditions. Ensure the initiator is fresh and has been stored correctly.

  • Cause 3: Inadequate Temperature Control: The actual reaction temperature in a large reactor may be lower than the setpoint due to inefficient heat transfer, leading to a slower reaction rate.[16]

    • Solution: Monitor the internal temperature of the reaction mixture and adjust the heating system accordingly. Consider using a jacketed reactor with a high-capacity heat exchange system.[1]

  • Cause 4: Poor Mixing: Inefficient mixing can lead to localized areas of low initiator or monomer concentration.

    • Solution: Increase the agitation speed or consider a different impeller design to improve mixing efficiency.[5]

  • Cause 5: Presence of Impurities: Oxygen is a potent inhibitor of free-radical polymerization. Other impurities in the monomer or solvent can also terminate the growing polymer chains.[17]

    • Solution: Ensure all reagents are thoroughly purified and degassed. Purge the reactor with an inert gas like nitrogen or argon before and during the reaction.[16]

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Question: The polymer produced in my pilot plant has a much broader molecular weight distribution (higher PDI) than the lab-scale product. What could be the cause, and how can I achieve a narrower distribution?

Answer: A high PDI indicates a lack of control over the polymerization process. The following factors are common culprits when scaling up.

Troubleshooting Workflow: High Polydispersity Index (PDI)

HighPDI start High PDI Observed check_temp_gradients 1. Check for Temperature Gradients start->check_temp_gradients check_mixing_homogeneity 2. Evaluate Mixing Homogeneity check_temp_gradients->check_mixing_homogeneity Uniform temperature resolve_temp Improve heat transfer and reactor insulation check_temp_gradients->resolve_temp Hotspots detected check_initiator_feed 3. Assess Initiator Feed Rate check_mixing_homogeneity->check_initiator_feed Homogeneous mixing resolve_mixing Optimize agitator speed and design check_mixing_homogeneity->resolve_mixing Inhomogeneous mixing check_chain_transfer 4. Investigate Chain Transfer Reactions check_initiator_feed->check_chain_transfer Constant feed resolve_initiator Ensure constant and uniform initiator addition check_initiator_feed->resolve_initiator Variable feed rate resolve_chain_transfer Purify solvent and monomer, or use a chain transfer agent for control check_chain_transfer->resolve_chain_transfer Chain transfer evident end PDI Reduced resolve_temp->end resolve_mixing->end resolve_initiator->end resolve_chain_transfer->end ScaleUpParameters cluster_inputs Controllable Inputs cluster_process In-Process Variables cluster_outputs Polymer Properties Reactor_Size Reactor Size Heat_Transfer Heat Transfer Reactor_Size->Heat_Transfer affects Agitation_Speed Agitation Speed Mixing_Efficiency Mixing Efficiency Agitation_Speed->Mixing_Efficiency determines Initiator_Conc Initiator Concentration Reaction_Kinetics Reaction Kinetics Initiator_Conc->Reaction_Kinetics drives Temp_Control Temperature Control Temp_Control->Heat_Transfer controls Heat_Transfer->Reaction_Kinetics influences Mixing_Efficiency->Reaction_Kinetics influences Viscosity Viscosity Viscosity->Heat_Transfer hinders Viscosity->Mixing_Efficiency hinders Reaction_Kinetics->Viscosity increases Monomer_Conversion Monomer Conversion Reaction_Kinetics->Monomer_Conversion Molecular_Weight Molecular Weight Reaction_Kinetics->Molecular_Weight PDI PDI Reaction_Kinetics->PDI Polymer_Quality Overall Polymer Quality Monomer_Conversion->Polymer_Quality Molecular_Weight->Polymer_Quality PDI->Polymer_Quality

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of Ethylenyl (Vinyl) and Allyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug design, the nuanced behavior of functional groups is paramount. Understanding the intrinsic reactivity of moieties like ethylenyl (vinyl) and allyl groups can inform synthetic strategy, predict metabolic pathways, and guide the development of novel therapeutics. This guide provides an objective comparison of the reactivity of these two fundamental unsaturated groups, supported by experimental data and detailed protocols.

Foundational Principles: Structure and Stability

The reactivity of this compound and allyl groups is a direct consequence of their electronic structure. An This compound group (vinyl) consists of a C=C double bond where the point of attachment is one of the sp² hybridized carbons (R-CH=CH₂). In contrast, an allyl group features a saturated sp³ hybridized carbon attached to a vinyl group (R-CH₂-CH=CH₂). This seemingly minor difference—the presence of an intervening -CH₂- group—has profound implications for the stability of reactive intermediates.

The enhanced reactivity of the allyl group is primarily attributed to the resonance stabilization of its corresponding radical, cation, and anion. The adjacent π-system of the double bond allows for the delocalization of the unpaired electron or charge over two carbons. This delocalization significantly lowers the energy of the intermediate, making it easier to form.[1][2] this compound (vinylic) intermediates, by contrast, lack this resonance stabilization. The charge or radical on a vinylic carbon is localized on an sp² hybridized orbital, resulting in a highly unstable and energetically unfavorable species.[3]

Comparative Reactivity in Key Organic Reactions

The structural and electronic differences between the two groups manifest in their behavior across a range of chemical transformations.

Radical Reactions (e.g., Halogenation)

In radical reactions, the critical factor is the stability of the radical intermediate formed during the rate-determining step. The abstraction of a hydrogen atom from the allylic position of a molecule like propene is significantly more facile than the abstraction of a vinylic hydrogen from ethene.

This difference is quantitatively expressed by their respective C-H Bond Dissociation Energies (BDEs) . A lower BDE indicates a weaker bond and a more stable resulting radical. The allylic C-H bond in propene is approximately 22 kcal/mol weaker than the vinylic C-H bond in ethene, highlighting the substantial resonance stabilization of the allyl radical.[4][5]

Bond TypeCompound ExampleC-H Bond Dissociation Energy (kcal/mol)Resulting Radical Stability
Allylic C-H Propene (CH₂=CH-CH₂-H )~89High (Resonance Stabilized)
Vinylic C-H Ethene (CH₂=CH -H)~111Very Low (Unstable)

This vast difference in BDE dictates that under radical conditions, reactions will selectively occur at the allylic position, leaving the vinylic position untouched.

Diagram 1: Stability of Radical Intermediates

G cluster_allyl Allyl Radical Formation cluster_vinyl Vinyl Radical Formation a1 CH₂=CH-CH₃ a_rad CH₂=CH-ĊH₂ a1->a_rad - H• a_res ĊH₂-CH=CH₂ a_rad->a_res Resonance a_hybrid Resonance Hybrid (Delocalized Radical) a_rad->a_hybrid a_res->a_hybrid lbl_allyl Lower BDE More Stable Intermediate v1 CH₂=CH₂ v_rad CH₂=ĊH (Localized Radical) v1->v_rad - H• v_unstable Highly Unstable v_rad->v_unstable lbl_vinyl Higher BDE Less Stable Intermediate

Caption: Allylic vs. vinylic radical stability.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

The disparity in reactivity is particularly stark in nucleophilic substitution reactions. Allyl halides are highly reactive, while vinyl halides are notoriously unreactive under standard Sₙ1 or Sₙ2 conditions.

  • Sₙ1 Reactivity: The Sₙ1 mechanism proceeds through a carbocation intermediate. Allyl halides readily form the resonance-stabilized allyl cation, facilitating the reaction.[6][7] Vinyl halides would need to form the extremely unstable vinyl cation, a process with a prohibitively high activation energy.[3]

  • Sₙ2 Reactivity: The Sₙ2 mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group. In vinyl halides, the C(sp²)-X bond is shorter and stronger than a C(sp³)-X bond. Furthermore, the π-electron cloud of the double bond repels the incoming nucleophile, sterically hindering the required backside approach.[8][9] Conversely, the carbon in allyl halides is an accessible sp³ center. In fact, the adjacent π-system can stabilize the transition state through orbital overlap, accelerating the reaction.

Experimental data confirms that the reactivity of allyl systems in Sₙ2 reactions is significantly greater than that of simple primary alkyl systems like ethyl chloride, whereas vinyl systems are effectively inert.

Substrate TypeExample CompoundMechanismRelative Sₙ2 Reaction Rate (vs. Ethyl=1)
Allyl Halide Allyl ChlorideSₙ2~40
Ethyl Halide Ethyl ChlorideSₙ21 (Reference)
Vinyl Halide Vinyl ChlorideSₙ2~0 (Essentially Unreactive)

Diagram 2: Nucleophilic Substitution Pathways

G cluster_sn1 Sₙ1 Pathway cluster_sn2 Sₙ2 Pathway allyl_sn1 Allyl-X allyl_cat Allyl Cation (Resonance Stabilized) allyl_sn1->allyl_cat - X⁻ prod_sn1 Product allyl_cat->prod_sn1 + Nu⁻ vinyl_sn1 Vinyl-X vinyl_cat Vinyl Cation (Highly Unstable) vinyl_sn1->vinyl_cat - X⁻ no_rxn_sn1 No Reaction vinyl_cat->no_rxn_sn1 allyl_sn2 Allyl-X ts_allyl [Nu---C---X]⁻ (Stabilized TS) allyl_sn2->ts_allyl + Nu⁻ vinyl_sn2 Vinyl-X ts_vinyl Hindered Attack (High Energy TS) vinyl_sn2->ts_vinyl + Nu⁻ prod_sn2 Product ts_allyl->prod_sn2 no_rxn_sn2 No Reaction ts_vinyl->no_rxn_sn2

Caption: Contrasting Sₙ1 and Sₙ2 reaction pathways.

Electrophilic Addition to the Double Bond

In electrophilic addition (e.g., addition of HBr), the reaction is initiated by the attack of the π-electrons on an electrophile, forming a carbocation intermediate. Here, the reactivity comparison shifts to the double bond itself. The rate of this reaction is determined by the stability of the carbocation formed in the first step.

  • Ethene (Vinyl group source): Addition of H⁺ to ethene forms a primary carbocation.

  • Propene (Allyl group source): Addition of H⁺ to propene can form either a primary or a secondary carbocation. According to Markovnikov's rule, the more stable secondary carbocation is preferentially formed.

Because alkyl groups are electron-donating, they stabilize adjacent carbocations. The secondary carbocation formed from propene is stabilized by the attached methyl group, making it lower in energy and faster to form than the primary carbocation from ethene. Therefore, the double bond in an allyl-type system (like propene) is generally more reactive towards electrophiles than the double bond in a simple vinyl system (like ethene).

AlkeneIntermediate Carbocation StabilityRelative Reactivity toward HBr
Propene Secondary (More Stable)More Reactive
Ethene Primary (Less Stable)Less Reactive

Experimental Protocols

Protocol: Comparative Sₙ1 Solvolysis Rate

This experiment qualitatively compares the rate of carbocation formation by observing the precipitation of a silver halide.

  • Objective: To demonstrate the enhanced Sₙ1 reactivity of an allyl halide compared to a vinyl halide.

  • Reagents: 1% Ethanolic silver nitrate (AgNO₃) solution, allyl chloride, vinyl chloride (or a suitable non-volatile vinyl halide), ethyl chloride (as a reference).

  • Procedure:

    • Label three separate test tubes for each halide.

    • Add 2 mL of the 1% ethanolic AgNO₃ solution to each test tube.

    • Add 2-3 drops of each respective halide to its labeled test tube simultaneously.

    • Gently agitate the tubes and observe them for the formation of a precipitate (AgCl).

  • Expected Observations:

    • Allyl Chloride: A white precipitate of AgCl will form almost immediately, indicating rapid formation of the stable allyl cation.

    • Ethyl Chloride: A precipitate will form slowly over several minutes.

    • Vinyl Chloride: No precipitate will form, even upon heating, demonstrating its extreme lack of reactivity in Sₙ1 reactions.

Protocol: Radical Bromination at the Allylic Position

This protocol demonstrates the selective substitution at an allylic C-H bond, a reaction vinylic C-H bonds do not undergo.

  • Objective: To perform the selective bromination of the allylic position of cyclohexene using N-Bromosuccinimide (NBS).

  • Reagents: Cyclohexene, N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄) or a safer alternative solvent, radical initiator (e.g., AIBN or a sunlamp).

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexene and a molar equivalent of NBS in CCl₄.

    • Add a catalytic amount of AIBN or place the flask under a sunlamp to initiate the reaction.

    • Gently reflux the mixture. The reaction progress can be monitored by observing the solid NBS (denser than CCl₄) being replaced by succinimide (less dense).

    • Upon completion, cool the mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with water and sodium bisulfite solution to remove any remaining bromine.

    • Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and remove the solvent via rotary evaporation to yield the product, 3-bromocyclohexene.

  • Analysis: Analysis of the product by NMR or GC-MS will confirm that substitution occurred exclusively at the allylic position (C3), not at the vinylic positions (C1 or C2).

Diagram 3: General Experimental Workflow for Kinetic Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub_a Substrate A (e.g., Allyl Compound) mix Mix Reactants (Controlled Temp.) sub_a->mix sub_b Substrate B (e.g., Vinyl Compound) sub_b->mix reagent Reagent/Solvent (e.g., AgNO₃ in Ethanol) reagent->mix monitor Monitor Progress (e.g., Precipitation, Spectroscopy) mix->monitor data Record Time / Rate monitor->data compare Compare Relative Rates (Rate A vs. Rate B) data->compare

Caption: Generalized workflow for comparative kinetic studies.

Implications for Drug Development

The reactivity differences between this compound and allyl groups are highly relevant in medicinal chemistry:

  • Metabolic Stability: An allylic C-H bond can be a site for metabolic oxidation (e.g., by Cytochrome P450 enzymes) due to the relative weakness of the bond. Replacing an allylic hydrogen with a more robust group (like fluorine) or avoiding allylic systems altogether can enhance a drug's metabolic stability and half-life. Vinylic C-H bonds are generally much more metabolically stable.

  • Covalent Inhibition: The electrophilic nature of allyl groups, particularly in allyl halides or similar systems with good leaving groups, makes them potential candidates for use as covalent inhibitors. The allyl group can act as an electrophilic "warhead" that reacts with nucleophilic residues (like cysteine or lysine) in a target protein's active site. Vinyl groups, being poor electrophiles, are less suitable for this purpose unless activated by adjacent electron-withdrawing groups (e.g., in vinyl sulfones).

  • Synthetic Handles: The high reactivity of allyl groups makes them versatile synthetic handles for introducing complexity into a molecule, whereas the inertness of vinyl halides allows them to be carried through many reaction steps unchanged, serving as precursors for cross-coupling reactions (e.g., Suzuki, Heck) at a later stage.

Conclusion

While both this compound and allyl groups are simple unsaturated hydrocarbon fragments, their reactivities are markedly different. The allyl group's ability to form resonance-stabilized intermediates renders it significantly more reactive in radical and nucleophilic substitution reactions. In contrast, the this compound (vinyl) group is characterized by its general inertness in these same reactions due to the formation of highly unstable intermediates and stronger C(sp²)-X bonds. In electrophilic additions, the double bond of an allylic system tends to be more reactive than a simple vinyl system due to the greater stability of the resulting carbocation. A thorough understanding of these fundamental principles is essential for professionals engaged in chemical synthesis and the rational design of new medicines.

References

A Researcher's Guide to Validating Computational Models for Ethylenyl Vibrational Frequencies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the vibrational frequencies of molecular structures is paramount. This guide provides an objective comparison of computational models for determining the vibrational frequencies of the ethylenyl (vinyl) group, supported by experimental data.

The vinyl group is a fundamental functional group in many organic molecules, and understanding its vibrational characteristics is crucial for spectral analysis and molecular identification. Computational chemistry offers a powerful toolkit for predicting these frequencies, but the accuracy of these predictions is highly dependent on the chosen theoretical method and basis set. This guide will delve into the performance of various computational approaches by comparing them against established experimental data.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of different computational methods and basis sets in predicting the key vibrational frequencies of ethylene (C₂H₄), which serves as the foundational molecule for the this compound group. The experimental values are sourced from the National Institute of Standards and Technology (NIST) database. All frequencies are given in reciprocal centimeters (cm⁻¹).

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)[1]B3LYP/6-311++G(3df,2pd) (Anharmonic)[2]BLYP/pc-2 (Harmonic)[3]
CH₂ symmetric stretcha_g302630493079
C=C stretcha_g162316341635
CH₂ scissoringa_g134213491342
CH₂ twistinga_u1023--
CH₂ asymmetric stretchb_1g310331313161
CH₂ rockingb_1g1236--
CH₂ waggingb_1u949954950
CH₂ waggingb_2g943--
CH₂ asymmetric stretchb_2u310631343164
CH₂ rockingb_2u826827825
CH₂ symmetric stretchb_3u298930193048
CH₂ scissoringb_3u144414501443

Note: "-" indicates that the calculated frequency for that specific mode was not reported in the cited study.

Experimental and Computational Protocols

A thorough understanding of the methodologies employed in both experimental and computational studies is essential for a critical evaluation of the results.

Experimental Protocols: Infrared and Raman Spectroscopy

The experimental vibrational frequencies for ethylene, used as the benchmark in this guide, are primarily determined through Infrared (IR) and Raman spectroscopy.[1]

  • Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule is irradiated with infrared light. When the frequency of the IR radiation matches the natural vibrational frequency of a specific molecular bond or functional group, the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum, revealing the characteristic vibrational frequencies. For gaseous samples like ethylene, high-resolution Fourier Transform Infrared (FTIR) spectrometers are commonly used.

  • Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser beam. A small fraction of the incident photons is scattered inelastically, meaning they lose or gain energy. This energy difference corresponds to the vibrational energy levels of the molecule. The scattered light is collected and analyzed to produce a Raman spectrum, which provides complementary information to the IR spectrum.

Computational Protocols: Density Functional Theory (DFT)

The computational data presented in this guide were obtained using Density Functional Theory (DFT), a widely used quantum mechanical modeling method.[2][3]

  • Geometry Optimization: The first step in any computational frequency calculation is to find the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

  • Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants of the molecular vibrations. From these force constants, the vibrational frequencies and normal modes can be determined.

  • Harmonic vs. Anharmonic Calculations:

    • Harmonic Approximation: The simplest approach is the harmonic approximation, which treats the molecular vibrations as simple harmonic oscillators. While computationally efficient, it tends to overestimate vibrational frequencies.[3]

    • Anharmonic Corrections: Real molecular vibrations are anharmonic. Anharmonic calculations, such as those using Vibrational Perturbation Theory (VPT2), account for this anharmonicity and generally provide results that are in better agreement with experimental data.[2]

  • Functionals and Basis Sets: The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set.

    • Functionals: The B3LYP and BLYP functionals are two commonly used examples. B3LYP is a hybrid functional that includes a portion of exact Hartree-Fock exchange, while BLYP is a pure DFT functional.[2][3]

    • Basis Sets: Basis sets are sets of mathematical functions used to describe the atomic orbitals. The 6-311++G(3df,2pd) and pc-2 basis sets are examples of Pople-style and polarization-consistent basis sets, respectively.[2][3] Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost.

Validation Workflow

The following diagram illustrates a typical workflow for validating computational models for predicting this compound vibrational frequencies.

G cluster_0 Computational Modeling cluster_1 Experimental Data cluster_2 Validation and Analysis A Select Computational Method (e.g., DFT, MP2) B Choose Functional (e.g., B3LYP, BLYP) A->B C Select Basis Set (e.g., 6-31G*, cc-pVDZ) B->C D Perform Geometry Optimization C->D E Calculate Vibrational Frequencies (Harmonic/Anharmonic) D->E H Compare Calculated and Experimental Frequencies E->H F Acquire Experimental Spectra (IR, Raman) G Identify Experimental Frequencies F->G G->H I Calculate Error Metrics (e.g., Mean Absolute Error) H->I J Assess Model Performance I->J

Caption: Workflow for the validation of computational models.

References

comparative analysis of different vinyl polymerization initiators

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate initiator is a critical decision in vinyl polymerization, profoundly influencing reaction kinetics, polymer properties, and the range of potential applications. This guide offers an objective comparison of common vinyl polymerization initiators, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific synthesis requirements.

Overview of Radical Initiators

Radical polymerization is a chain reaction initiated by free radicals.[1] These radicals are generated through various mechanisms, leading to the classification of initiators into three main categories: thermal initiators, photoinitiators, and redox initiators.[1]

  • Thermal Initiators: These are compounds that decompose upon heating to generate free radicals.[1] The rate of decomposition is highly dependent on temperature, a characteristic often described by the initiator's half-life (t½), which is the time required for 50% of the initiator to decompose at a given temperature.[1] Common examples include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and organic peroxides like benzoyl peroxide (BPO).[1]

  • Photoinitiators: These molecules produce radicals upon exposure to ultraviolet (UV) or visible light.[1] They are fundamental to photopolymerization, a process with wide applications in coatings, adhesives, and 3D printing.[1]

  • Redox Initiators: These systems consist of an oxidizing agent and a reducing agent that react to generate free radicals.[1] A significant advantage of redox systems is their ability to initiate polymerization at much lower temperatures (0-50 °C) compared to thermal initiators, making them ideal for emulsion polymerization and for temperature-sensitive monomers.[1][2]

The general mechanism of free-radical polymerization proceeds through three main stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Decomposition (Heat, Light, Redox) R-M• R-M• 2R•->R-M• Addition to Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-M(n)M• Growing Polymer Chain R-M-M•->R-M(n)M• + (n-1)M Polymer Polymer R-M(n)M•->Polymer Combination or Disproportionation R-M(n)M•->Polymer

Caption: General mechanism of free-radical vinyl polymerization.

Performance Comparison of Common Initiators

The performance of an initiator is assessed based on parameters like its decomposition kinetics, initiation efficiency (the fraction of radicals that successfully start a polymer chain), and its impact on the final polymer's properties.[1]

Azo compounds, such as AIBN, and organic peroxides, like BPO, are the most widely used thermal initiators.[1] Their primary distinctions lie in their decomposition products and susceptibility to side reactions.[1][3]

  • AIBN (Azobisisobutyronitrile): Decomposes to produce two cyano-isopropyl radicals and a non-reactive nitrogen gas molecule.[1][3] This "clean" decomposition makes its kinetics more predictable.[3] The decomposition rate of AIBN is also less influenced by the solvent.[1]

  • BPO (Benzoyl Peroxide): Decomposes to form two benzoyloxy radicals, which can then lose CO2 to form phenyl radicals. Both radical species can initiate polymerization.[3] However, peroxides are susceptible to induced decomposition, where a radical attacks the peroxide molecule, complicating the kinetic profile.[1]

G cluster_AIBN AIBN Decomposition cluster_BPO BPO Decomposition AIBN AIBN AIBN_rad 2 x Cyano-isopropyl Radical AIBN->AIBN_rad Δ (Heat) N2 N₂ Gas AIBN->N2 Δ (Heat) BPO BPO BPO_rad 2 x Benzoyloxy Radical BPO->BPO_rad Δ (Heat) Phenyl_rad 2 x Phenyl Radical BPO_rad->Phenyl_rad -CO₂ CO2 2 x CO₂ BPO_rad->CO2

Caption: Decomposition pathways of AIBN and BPO thermal initiators.

Table 1: Comparison of Polymer Properties with Dinitrile Initiators [4]

InitiatorMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C)
AIBNStyrene45,00095,0002.11100350
ACHNStyrene52,000108,0002.08102355

Data is illustrative and highly dependent on specific reaction conditions (e.g., temperature, concentration).[1] ACHN (1,1′-Azobis(cyclohexanecarbonitrile)) is another common dinitrile initiator.[4]

Redox initiation systems are highly versatile, enabling polymerization at low to moderate temperatures, which is particularly beneficial for emulsion polymerization processes.[1][5] The reaction rate can be easily controlled by adjusting the concentration of the redox components.[1] A common example is the persulfate/ascorbic acid system.[1]

Table 2: Common Redox Initiation Systems [1]

Oxidizing AgentReducing AgentTypical Temperature (°C)Common Monomers
Potassium PersulfateSodium Bisulfite10 - 50Acrylonitrile, Vinyl Acetate
Cumene HydroperoxideFerrous Sulfate (Fe²⁺)10 - 30Styrene-butadiene rubber
Hydrogen PeroxideAscorbic Acid20 - 40Acrylates, Methacrylates

The flexibility of redox initiators allows for the adjustment of the reaction rate by varying the catalyst amount without significantly altering key product properties like molecular weight or particle size.[5]

Experimental Protocols

The following sections provide detailed methodologies for key polymerization experiments. A generalized workflow is depicted below.

G prep 1. Preparation Monomer Purification Solvent/Water Preparation setup 2. Reaction Setup Charge Reactor Add Initiator/Redox Pair prep->setup deox 3. Deoxygenation Purge with Inert Gas (N₂/Ar) setup->deox poly 4. Polymerization Heat/Irradiate at Set Temp Stir for a Specified Time deox->poly iso 5. Isolation & Purification Quench Reaction Precipitate Polymer Filter, Wash, and Dry poly->iso char 6. Characterization Determine Yield Analyze MW and PDI (GPC) Analyze Structure (NMR) iso->char

Caption: Generalized experimental workflow for vinyl polymerization.

This protocol describes the bulk polymerization of styrene using AIBN as a thermal initiator.[1]

Materials:

  • Styrene monomer

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Basic alumina (for inhibitor removal)

  • Methanol (for precipitation)

  • Reaction tube with a rubber septum

  • Nitrogen or Argon source

  • Oil bath or heating block

Procedure:

  • Monomer Purification: Purify the styrene monomer by passing it through a column of basic alumina to remove the inhibitor.[1]

  • Reaction Setup: In a clean, dry reaction tube, dissolve 40 mg of AIBN in 2.5 g of purified styrene.[1]

  • Degassing: Seal the tube with a rubber septum and carefully purge with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved oxygen, which can inhibit the polymerization.[1][6]

  • Polymerization: Place the sealed reaction tube in a preheated oil bath set to 60 °C.[6] Allow the reaction to proceed with stirring for a predetermined time (e.g., 2-4 hours).

  • Polymer Isolation: Stop the reaction by rapidly cooling the tube in an ice bath.[1] Open the tube and pour the viscous solution into a beaker containing an excess of a non-solvent, such as methanol, to precipitate the polystyrene.[1]

  • Purification: Stir the mixture to wash the polymer. Filter the precipitated polystyrene, wash it with fresh methanol, and dry it in a vacuum oven to a constant weight.[1]

  • Characterization: Determine the polymer yield gravimetrically. Analyze the number-average molecular weight (Mn) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).[1]

This protocol outlines the emulsion polymerization of vinyl acetate using a hydrogen peroxide/ascorbic acid redox system.[1]

Materials:

  • Vinyl acetate monomer

  • Deionized water

  • Surfactant (e.g., Sodium dodecyl sulfate, SDS)

  • Hydrogen peroxide (H₂O₂) solution (Oxidizing Agent)

  • Ascorbic acid (Reducing Agent)

  • Buffer solution (to maintain pH)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Preparation: Prepare an aqueous solution in the reaction vessel containing deionized water, surfactant, and buffer.

  • Degassing: Purge the system with nitrogen for 30-60 minutes to remove oxygen while stirring.

  • Monomer Addition: Add the purified vinyl acetate monomer to the vessel to form an emulsion.

  • Initiation: Begin the polymerization by adding the reducing agent (ascorbic acid solution) followed by the oxidizing agent (hydrogen peroxide solution) to the reactor at the desired temperature (e.g., 25 °C).[1]

  • Polymerization: Maintain the reaction under a nitrogen atmosphere with continuous stirring. The reaction is typically exothermic, and the temperature may need to be controlled. Allow the reaction to proceed for several hours until the desired conversion is reached.

  • Completion: Stop the reaction by adding an inhibitor and cooling the reactor.

  • Characterization: Determine the monomer conversion and solid content. The resulting polymer latex can be analyzed for particle size, molecular weight (after isolation and dissolution), and other properties.

Controlled Radical Polymerization (CRP)

Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT), Atom Transfer Radical Polymerization (ATRP), and Nitroxide Mediated Polymerization (NMP) offer enhanced control over polymerization, allowing for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures.[7][8] These methods rely on a dynamic equilibrium between active growing radicals and dormant species.[7] While a full analysis is beyond the scope of this guide, it is crucial to note that these techniques require specialized initiators or chain transfer agents (CTAs) in addition to a conventional radical initiator.[7][9] For instance, RAFT polymerization requires a standard radical initiator (like AIBN) but at a low concentration, with the control being exerted by a RAFT agent (a thiocarbonylthio compound).[9]

Conclusion

The choice of initiator is a paramount variable in vinyl polymerization.

  • Thermal initiators like AIBN and BPO are robust and widely used, with AIBN offering cleaner, more predictable kinetics.

  • Redox systems provide the distinct advantage of low-temperature initiation, crucial for emulsion systems and sensitive monomers.

  • Photoinitiators enable spatial and temporal control over the initiation process.

  • CRP techniques offer the highest degree of control over polymer architecture but require carefully selected and often complex initiating systems.

A thorough understanding of the decomposition mechanisms and performance characteristics of each initiator class is essential for designing successful polymerization experiments and synthesizing polymers with desired properties.

References

A Comparative Guide to the Spectroscopic Analysis of Cis-Trans Isomers of Vinylene Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular geometry is a critical aspect of structural elucidation. The cis-trans isomerism of vinylene groups (-CH=CH-) fundamentally influences a molecule's physical, chemical, and biological properties. Spectroscopic techniques offer a powerful, non-destructive suite of tools for unambiguously differentiating between these stereoisomers. This guide provides an objective comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and detailed protocols.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most definitive method for distinguishing between cis and trans isomers of a vinylene group. The key distinguishing parameter is the vicinal coupling constant (³JHH) between the two vinylic protons.

Core Principle: The Karplus Relationship The magnitude of the ³JHH coupling constant is directly dependent on the dihedral angle between the two interacting protons.[1] The Karplus equation describes this relationship, predicting a larger coupling constant for a dihedral angle of 180° (typical for trans isomers) and a smaller constant for an angle of 0° (typical for cis isomers).[1]

Distinguishing Features:

  • Cis Isomers : Exhibit a smaller vicinal coupling constant, typically in the range of 6-15 Hz .[2][3][4][5]

  • Trans Isomers : Show a significantly larger vicinal coupling constant, generally between 11-18 Hz .[2][3][4][6]

While the chemical shifts of the vinylic protons may also differ due to varying anisotropic effects, the coupling constant provides a more reliable and quantitative basis for assignment.[3]

Data Summary:

IsomerDihedral Angle (approx.)Typical ³JHH Coupling Constant (Hz)
Cis 6 - 15[2][3][4]
Trans 180°11 - 18[2][3][4]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Place the NMR tube in the spectrometer's probe.

  • Acquisition :

    • Tune and shim the magnetic field to ensure homogeneity.

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set an appropriate spectral width and acquisition time. Typically, 16 to 64 scans are sufficient for a moderately concentrated sample.

  • Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis :

    • Identify the signals corresponding to the vinylic protons.

    • Use the spectrometer's software to measure the peak-to-peak separation within the multiplet for each vinylic proton. This separation, in Hertz, is the coupling constant (J).

    • Assign the isomer based on the magnitude of the measured J-value.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, distinguishes cis and trans isomers based on their different molecular symmetries and resulting vibrational modes.

Core Principle: Vibrational Modes The key differentiating vibrations are the C-H out-of-plane bending (wagging) mode and the C=C stretching mode. Due to symmetry differences, these modes appear at distinct frequencies and have different activities (IR vs. Raman active).

Distinguishing Features in IR Spectroscopy:

  • Trans Isomers : Exhibit a strong and characteristic C-H out-of-plane wagging absorption in the 960-990 cm⁻¹ region.[7]

  • Cis Isomers : Show a C-H out-of-plane wagging absorption in the 690-750 cm⁻¹ region.[7][8]

  • The C=C stretching band (1630-1680 cm⁻¹) is often weak for trans isomers due to the low change in dipole moment and may be completely absent in perfectly symmetrical trans-alkenes.[9]

Distinguishing Features in Raman Spectroscopy:

  • Trans Isomers : The C=C stretching vibration is typically very strong and appears at a slightly higher frequency compared to the cis isomer. This is because the C=C bond is highly polarizable and the vibration is symmetric.

  • Cis Isomers : The C=C stretching vibration is also Raman active but is generally weaker and at a slightly lower frequency than the trans counterpart.

Raman and IR spectroscopy are highly complementary. A C=C stretch that is weak or absent in the IR spectrum of a symmetrical trans isomer will be strong in its Raman spectrum.[9][10]

Data Summary:

Vibrational ModeIsomerIR Frequency (cm⁻¹)Raman Activity
C-H Out-of-Plane Wag Cis 690 - 750[7][8]Weak
Trans 960 - 990[7]Weak
C=C Stretch Cis ~1630 - 1660Active
Trans ~1660 - 1680[8]Strong (especially if IR inactive)
Experimental Protocols

Infrared (IR) Spectroscopy (ATR Method):

  • Sample Preparation : Place a small amount of the solid or liquid sample directly onto the clean crystal (e.g., diamond, ZnSe) of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Secure the ATR anvil to press the sample firmly against the crystal, ensuring good contact.

  • Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range.

  • Analysis : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key C-H wagging and C=C stretching bands.

Raman Spectroscopy:

  • Sample Preparation : Place the sample (solid or liquid) in a suitable container, such as a glass vial or NMR tube.

  • Instrumentation : Position the sample at the focal point of the laser beam in the spectrometer.

  • Acquisition :

    • Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm) to avoid fluorescence if possible.

    • Set the laser power to a level that provides a good signal without causing sample degradation.

    • Acquire the spectrum by collecting the scattered light over a defined integration time.

  • Analysis : Identify the C=C stretching frequency and compare its position and intensity between samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For vinylene groups, the key transition is the π → π* transition of the double bond.

Core Principle: Conjugation and Planarity The energy of the π → π* transition is highly sensitive to the extent of π-electron conjugation and the planarity of the molecule.

  • Trans Isomers : Are generally more planar, allowing for more effective π-orbital overlap (conjugation). This lowers the energy gap between the HOMO and LUMO, resulting in absorption at a longer wavelength (λmax) . They also typically have a higher molar absorptivity (ε) due to a higher transition probability.[11][12]

  • Cis Isomers : Suffer from steric hindrance, which often forces the molecule to twist out of planarity.[9] This disruption of conjugation increases the energy required for the π → π* transition, causing absorption at a shorter wavelength (λmax) with lower molar absorptivity.[11]

Data Summary (Example: Stilbene):

Isomerλmax (nm)Molar Absorptivity (ε)Rationale
cis-Stilbene ~280[11]LowerSteric hindrance reduces planarity and conjugation[9][11]
trans-Stilbene ~295[11]HigherGreater planarity allows for effective conjugation[11]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) of a known concentration.

    • Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition :

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Place the blank and sample cuvettes in the appropriate holders.

    • Run a baseline correction with the solvent blank.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Analysis : Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Mandatory Visualizations

Caption: Workflow for differentiating cis-trans isomers using spectroscopy.

Logical_Relationships cluster_structure Molecular Structure cluster_properties Structural Properties cluster_features Spectroscopic Features Cis Cis Geometry Dihedral_Cis Dihedral Angle ≈ 0° Cis->Dihedral_Cis Planarity_Cis Steric Hindrance (Less Planar) Cis->Planarity_Cis Symmetry_Cis Lower Symmetry (e.g., C₂ᵥ) Cis->Symmetry_Cis Trans Trans Geometry Dihedral_Trans Dihedral Angle ≈ 180° Trans->Dihedral_Trans Planarity_Trans High Planarity Trans->Planarity_Trans Symmetry_Trans Higher Symmetry (e.g., C₂ₕ) Trans->Symmetry_Trans J_Small Small ³JHH (NMR) Dihedral_Cis->J_Small Karplus Relationship J_Large Large ³JHH (NMR) Dihedral_Trans->J_Large Karplus Relationship Lambda_Short Shorter λmax (UV-Vis) Planarity_Cis->Lambda_Short Reduced Conjugation Lambda_Long Longer λmax (UV-Vis) Planarity_Trans->Lambda_Long Extended Conjugation IR_Wag_Cis C-H Wag ~700 cm⁻¹ (IR) Symmetry_Cis->IR_Wag_Cis Vibrational Mode IR_Wag_Trans C-H Wag ~970 cm⁻¹ (IR) Symmetry_Trans->IR_Wag_Trans Vibrational Mode

Caption: Relationship between isomer structure and spectroscopic features.

References

A Comparative Analysis of Experimental and Theoretical C-H Bond Dissociation Energies in the Ethylenyl Radical

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of bond dissociation energies (BDEs) is fundamental to predicting chemical reactivity and the stability of molecular species. This guide provides a comparative overview of the experimentally determined and theoretically calculated C-H bond dissociation energy of the ethylenyl (vinyl) radical (C₂H₃), a key intermediate in various chemical processes.

The homolytic cleavage of a carbon-hydrogen bond in the this compound radical results in the formation of acetylene and a hydrogen atom. The energy required for this process, the C-H bond dissociation energy, is a critical thermochemical parameter. Below, we present a compilation of experimental and theoretical values for this BDE, detail the methodologies employed for their determination, and provide a visual representation of the comparative workflow.

Quantitative Data Summary

The following table summarizes the reported experimental and theoretical C-H bond dissociation energies for the this compound radical.

Method TypeSpecific Method/Level of TheoryC-H Bond Dissociation Energy (kcal/mol)Reference/Notes
Experimental Photoionization Mass Spectrometry116.7 ± 1.2[1]
Experimental (Approximation from Ethylene)110.7 ± 0.7Based on the C-H BDE of ethylene (H₂C=CH-H)[2]
Theoretical Composite (CBS-Q, CBS-APNO, G3) & DFT (B3LYP/6-31G(d,p))114.15Calculated for a substituted vinyl radical (H-CH=CHOH)[3]
Theoretical Ab initio Molecular Orbital Theory108.5 ± 2.0Calculated for the C-H bond in ethylene[4]

Experimental and Theoretical Methodologies

A robust determination of bond dissociation energies relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Protocols

Photoionization Mass Spectrometry (PIMS): This technique is a powerful tool for determining the thermochemistry of radical species.[5]

  • Radical Generation: The this compound radical is typically generated in the gas phase through photolysis of a suitable precursor molecule, such as a vinyl halide, using a high-energy light source (e.g., an excimer laser).

  • Ionization: The generated radicals are then ionized using a tunable vacuum ultraviolet (VUV) light source, often from a synchrotron. By scanning the photon energy, the ionization threshold of the radical can be precisely determined.

  • Detection: The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the specific detection of the this compound radical cation.

  • Data Analysis: The appearance energy of the this compound cation from the precursor, combined with the ionization energy of the this compound radical and the known thermochemistry of other species in the reaction, allows for the calculation of the C-H bond dissociation energy.

Pyrolysis with Toluene Carrier Gas Technique: This classic kinetic method is used to determine bond dissociation energies by studying the thermal decomposition of organic molecules.

  • Flow System: A dilute mixture of a precursor to the this compound radical (e.g., a compound that eliminates to form the radical) in a large excess of a carrier gas like toluene is passed through a heated flow tube.

  • Thermal Decomposition: At high temperatures, the precursor molecule undergoes unimolecular decomposition, generating this compound radicals.

  • Radical Trapping: The toluene carrier gas acts as a trap for the reactive radicals formed. The reaction of the generated radicals with toluene leads to the formation of stable products that can be quantified.

  • Kinetic Analysis: By analyzing the reaction products at different temperatures and flow rates using techniques like gas chromatography, the rate constants for the decomposition reaction can be determined. From the Arrhenius parameters of the reaction, particularly the activation energy, the bond dissociation energy can be inferred.

Theoretical Protocols

Ab Initio and Density Functional Theory (DFT) Calculations: Computational chemistry provides a powerful means to calculate bond dissociation energies with high accuracy.

  • Model Chemistries: A variety of computational methods are employed, ranging from high-level ab initio composite methods like the Gaussian-n (Gn) theories (e.g., G3, G3(MP2)) and Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO), to various functionals within Density Functional Theory (DFT) such as B3LYP, M06-2X, and ωB97X-D.[6]

  • Geometry Optimization: The first step involves finding the lowest energy structures (geometries) of the this compound radical and its dissociation products (acetylene and a hydrogen atom) using a chosen level of theory and basis set.

  • Frequency Calculations: Vibrational frequency calculations are then performed on the optimized structures to confirm that they are true energy minima and to obtain zero-point vibrational energies (ZPVEs).

  • Energy Calculation: Single-point energy calculations, often at a higher level of theory than the geometry optimization, are carried out for all species.

  • BDE Calculation: The bond dissociation energy is then calculated as the difference in the total electronic energies (including ZPVE corrections) between the products (acetylene + H atom) and the reactant (this compound radical). For comparison with experimental values at 298 K, thermal corrections to the enthalpy are also included.

Workflow and Relationships

The following diagram illustrates the relationship between the experimental and theoretical approaches to determining the C-H bond dissociation energy of the this compound radical.

BDE_Comparison cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_methods Experimental Methods pims Photoionization Mass Spectrometry exp_methods->pims e.g. pyrolysis Pyrolysis Techniques exp_methods->pyrolysis e.g. exp_value Experimental BDE Value pims->exp_value pyrolysis->exp_value comparison Comparison & Analysis exp_value->comparison comp_methods Computational Methods ab_initio Ab Initio (G3, CBS) comp_methods->ab_initio e.g. dft DFT (B3LYP, etc.) comp_methods->dft e.g. theo_value Theoretical BDE Value ab_initio->theo_value dft->theo_value theo_value->comparison

Caption: Workflow for comparing experimental and theoretical BDEs.

References

A Comparative Guide to PVC and Other Common Polymers in Biomedical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision that can significantly impact the performance, safety, and regulatory approval of medical devices and drug packaging. This guide provides an objective comparison of Polyvinyl Chloride (PVC) with other widely used polymers—Polyethylene (PE), Polypropylene (PP), and Polyethylene Terephthalate (PET)—across key performance metrics. The information presented is supported by experimental data and standardized testing protocols to aid in making informed material choices.

Quantitative Performance Comparison

The following tables summarize the key mechanical and chemical performance indicators for PVC, PE, PP, and PET. This data has been compiled from various industry and academic sources to provide a comparative overview.

Mechanical Properties

The mechanical integrity of a polymer is crucial for applications requiring structural stability and durability.

PropertyPVC (Rigid)Polyethylene (HDPE)Polypropylene (Homopolymer)Polyethylene Terephthalate (PET)
Tensile Strength (MPa) 40 - 5020 - 3031 - 4155 - 75
Elongation at Break (%) 20 - 40100 - 1200100 - 60050 - 150
Flexural Modulus (GPa) 2.1 - 3.40.8 - 1.51.4 - 2.12.8 - 4.1
Hardness (Shore D) 70 - 8560 - 7070 - 7580 - 85
Water Absorption (24hr, %) 0.04 - 0.4< 0.01< 0.010.1 - 0.2
Chemical Resistance

The ability of a polymer to resist chemical degradation is vital for applications involving contact with various solvents, reagents, and drug formulations. The following table provides a general comparison of chemical resistance.

Chemical ClassPVCPolyethylene (HDPE)PolypropylenePolyethylene Terephthalate (PET)
Acids (Dilute) ExcellentExcellentExcellentGood
Acids (Concentrated) GoodGoodGoodPoor
Alkalis ExcellentExcellentExcellentGood
Alcohols GoodExcellentExcellentGood
Ketones PoorGoodGoodGood
Aromatic Hydrocarbons PoorPoorPoorGood
Halogenated Hydrocarbons PoorPoorPoorGood

Experimental Protocols

To ensure the safety and efficacy of materials used in biomedical and pharmaceutical applications, rigorous testing according to standardized protocols is essential. The following sections detail the methodologies for key biocompatibility and extractables/leachables testing.

Biocompatibility Testing

Biocompatibility testing evaluates the interaction of a material with biological systems. The ISO 10993 series of standards provides a framework for these evaluations.

This test assesses the potential of a material to cause cellular damage.

  • Sample Preparation: The test material is extracted using a cell culture medium (e.g., MEM) with and without serum at 37°C for 24-72 hours. The extraction ratio is typically 3 cm²/mL or 0.2 g/mL.

  • Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate.

  • Exposure: The extract from the test material is added to the cell cultures in triplicate. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

  • Incubation: The cells are incubated with the extracts for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Assessment: Cell viability is quantitatively assessed using a colorimetric assay such as MTT or XTT, which measures mitochondrial activity. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

This test evaluates the potential of a material to cause an allergic skin reaction. The Guinea Pig Maximization Test (GPMT) is a common in vivo method.

  • Induction Phase:

    • Intradermal Induction: On day 0, three pairs of intradermal injections are administered to the shaved dorsal region of guinea pigs. These include the vehicle (e.g., saline, sesame oil), the test extract, and the test extract emulsified with Freund's Complete Adjuvant (FCA).

    • Topical Induction: On day 7, the injection sites are treated with a topical application of the test extract under an occlusive patch for 48 hours.

  • Challenge Phase:

    • On day 21, a challenge patch containing the test extract is applied to a naive area of the flank of both the test and control animals for 24 hours.

  • Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The severity of the skin reaction is scored, and a sensitization rate of 30% or more in the test group is considered evidence of sensitization.

This test assesses the potential of a material to cause localized skin irritation. The in vitro Reconstructed human Epidermis (RhE) test is now the preferred method.[1]

  • Sample Extraction: Extracts of the test material are prepared using both polar (e.g., saline) and non-polar (e.g., sesame oil) solvents.

  • Tissue Culture: Reconstructed human epidermis tissue models are equilibrated in culture medium.

  • Exposure: The tissue models are topically exposed to the test extracts for a defined period (e.g., 60 minutes).

  • Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for 42 hours.

  • Viability Assessment: Tissue viability is determined using the MTT assay. A reduction in tissue viability below 50% compared to the negative control is indicative of an irritant.[1]

Extractables and Leachables Testing

This testing identifies and quantifies chemical compounds that may migrate from a material into a drug product.

  • Extraction Study (Extractables):

    • The material is exposed to a range of solvents with varying polarities (e.g., water, ethanol, hexane) under exaggerated conditions of time and temperature to generate a comprehensive profile of potential leachables.

    • Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used to identify and quantify the extracted compounds.

  • Leachables Study:

    • The final drug product is stored in its primary packaging under its intended storage conditions and accelerated stability conditions.

    • At specified time points, the drug product is analyzed for the presence of leachable compounds that have migrated from the packaging.

    • The identified leachables are quantified, and a toxicological risk assessment is performed to ensure patient safety.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the performance and evaluation of polymers in biomedical applications.

Signaling_Pathway cluster_cell Macrophage TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription Polymer Polymer Surface (e.g., PVC) Proteins Adsorbed Proteins Polymer->Proteins Protein Adsorption Proteins->TLR Recognition

Biomaterial-Immune Cell Interaction Pathway

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: In Vitro & In Vivo Testing cluster_analysis Phase 3: Chemical & Data Analysis MaterialSelection Material Selection (PVC, PE, PP, PET) RiskAssessment Risk Assessment (ISO 14971) MaterialSelection->RiskAssessment TestPlan Develop Test Plan RiskAssessment->TestPlan Cytotoxicity Cytotoxicity (ISO 10993-5) TestPlan->Cytotoxicity Sensitization Sensitization (ISO 10993-10) TestPlan->Sensitization Irritation Irritation (ISO 10993-23) TestPlan->Irritation EL_Testing Extractables & Leachables (ISO 10993-18) TestPlan->EL_Testing DataReview Data Review & Analysis Cytotoxicity->DataReview Sensitization->DataReview Irritation->DataReview EL_Testing->DataReview BiocompatibilityReport Biocompatibility Report DataReview->BiocompatibilityReport

Biocompatibility Testing Workflow

Polymer_Selection Start Application Requirement Flexibility High Flexibility Required? Start->Flexibility Clarity High Clarity Required? Flexibility->Clarity No PVC Flexible PVC Flexibility->PVC Yes ChemicalResistance Broad Chemical Resistance? Clarity->ChemicalResistance No PET PET/PETG Clarity->PET Yes Sterilization Autoclavable? ChemicalResistance->Sterilization Yes RigidPVC Rigid PVC ChemicalResistance->RigidPVC No PE LDPE/HDPE Sterilization->PE No PP Polypropylene Sterilization->PP Yes

Polymer Selection Decision Tree

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Vinyl Group Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of vinyl groups is critical for polymer characterization, quality control of monomers, and understanding reaction kinetics. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols. The cross-validation of these methods is essential for ensuring data integrity and reliability.[1][2]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for vinyl group detection depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation.[1] The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Titration.

Data Presentation: A Comparative Analysis

The performance characteristics of the most common analytical techniques for vinyl group quantification are summarized below.

Parameter¹H NMR SpectroscopyFTIR SpectroscopyRaman SpectroscopyTitration (Iodometric)
Principle Measures the resonance of hydrogen nuclei in a magnetic field to identify and quantify vinyl protons.Measures the absorption of infrared radiation by molecular vibrations of the vinyl group.[1]Measures the inelastic scattering of monochromatic light resulting from molecular vibrations of the C=C bond.Chemical reaction where iodine is added across the double bond, and the unreacted iodine is quantified.
Selectivity HighModerate to HighHighModerate (can react with other unsaturated groups)
Sensitivity Moderate to HighModerateHigh (especially for symmetric C=C bonds)Low to Moderate
Quantification Absolute (with internal standard)Relative or Absolute (with calibration curve)Relative or Absolute (with calibration curve)Absolute
Sample Prep Soluble sample required; high-temperature NMR may be needed for some polymers.[3]Minimal; can analyze films, powders, or liquids.[4] Sample thickness can be critical.[5]Little to no sample preparation required.[5]Sample must be dissolved in a suitable solvent.
Advantages Provides detailed structural information; considered a primary measurement technique.[3][4]Rapid screening; widely available.[1]Not affected by aqueous solvents; excellent for symmetric C=C bonds.[5][6]Simple, fast, and inexpensive.[3]
Limitations Lower sensitivity than other methods; requires soluble samples.[3]Can be less accurate than NMR; susceptible to interference from other functional groups.[3]Fluorescence interference can be an issue.[5]Less specific; may not be suitable for complex matrices.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample types and matrices.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for the unambiguous identification and quantification of vinyl groups by integrating the signals from the vinylic protons.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of the polymer or compound. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard (e.g., trioxane or 1,3,5-trichlorobenzene) to the sample solution for accurate quantification.[3]

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for the vinyl protons (typically in the range of 4.5-6.5 ppm).

    • Integrate the area of the vinyl proton signals.

    • Integrate the area of the known internal standard signal.

    • Calculate the concentration of vinyl groups relative to the concentration of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for the detection of vinyl groups by identifying their characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation:

    • Films: Prepare a thin film of the polymer sample (e.g., 0.4-0.5 mm thickness) by compression molding.[4] Ensure the film has a smooth, consistent surface.[4]

    • Liquids: Place a drop of the liquid sample between two KBr or NaCl plates.

    • ATR: Place the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Place the prepared sample in the FTIR spectrometer. Collect the spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of at least 2 cm⁻¹.[4] A minimum of 32 scans is recommended to obtain a good quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for vinyl groups. Common bands include the C-H out-of-plane bending vibrations at approximately 990 cm⁻¹ and 908 cm⁻¹.[4]

    • For quantitative analysis, measure the absorbance (peak height or area) of the characteristic vinyl peak.

    • Create a calibration curve using standards with known vinyl concentrations to relate absorbance to concentration.[4] The vinyl content of standards is often determined by a primary method like NMR.[4]

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the symmetric C=C stretching vibration of vinyl groups, making it a complementary technique to FTIR.

Experimental Protocol:

  • Sample Preparation: Typically, no sample preparation is required. Samples can be analyzed directly in solid or liquid form, even in aqueous solutions.[6] Samples can be placed on a microscope slide or in a glass vial.

  • Data Acquisition: Place the sample in the Raman spectrometer. Acquire the spectrum using a specific laser wavelength (e.g., 785 nm or 1064 nm).[7]

  • Data Analysis:

    • Identify the characteristic Raman shift for the C=C stretching vibration in vinyl groups, which typically appears in the range of 1620-1680 cm⁻¹.

    • For quantitative analysis, the peak intensity or area can be correlated with the concentration of vinyl groups, often using a calibration curve or an internal standard.

Titration (Iodine Number)

Titration provides a classical chemical method for quantifying unsaturation, including vinyl groups. The iodine number is a measure of the grams of iodine consumed by 100 grams of the sample.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the sample and dissolve it in a suitable non-reactive solvent (e.g., chloroform or carbon tetrachloride).

  • Reagent Addition: Add a precise volume of a standardized Wijs or Hanus solution (iodine monochloride or iodine monobromide in glacial acetic acid) to the sample flask. Stopper the flask and keep it in the dark for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.

  • Titration: After the reaction period, add a potassium iodide (KI) solution to the flask. Titrate the liberated iodine (from the unreacted Wijs/Hanus solution) with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the yellow color almost disappears.

  • Endpoint Determination: Add a few drops of starch indicator solution, which will turn the solution blue. Continue the titration with sodium thiosulfate until the blue color disappears, marking the endpoint.

  • Blank Titration: Perform a blank titration using the same procedure but without the sample.

  • Calculation: Calculate the iodine number based on the difference in the volume of titrant used for the blank and the sample.

Cross-Validation Workflow

Cross-validation ensures that an analytical method is robust and provides reliable results across different conditions.[2] A logical workflow for cross-validating the analytical techniques for vinyl group detection is essential for method development and validation.

CrossValidationWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Measurement cluster_comparison 3. Data Comparison & Validation cluster_outcome 4. Outcome Prep Prepare Homogeneous Bulk Sample NMR Primary Method: ¹H NMR Analysis (with Internal Standard) Prep->NMR Distribute Aliquots FTIR Secondary Method A: FTIR Analysis (Calibration Curve) Prep->FTIR Distribute Aliquots Raman Secondary Method B: Raman Analysis (Calibration Curve) Prep->Raman Distribute Aliquots Titration Secondary Method C: Titration (Iodine Number) Prep->Titration Distribute Aliquots Compare Compare Quantitative Results (e.g., % vinyl, mol/L) NMR->Compare FTIR->Compare Raman->Compare Titration->Compare Stats Statistical Analysis (e.g., t-test, F-test, Linearity, Accuracy, Precision) Compare->Stats Decision Acceptance Criteria Met? Stats->Decision Validated Methods are Cross-Validated Decision->Validated Yes Investigate Investigate Discrepancies (e.g., Matrix Effects, Interferences) Decision->Investigate No Investigate->Prep Re-evaluate & Refine Methods

Caption: Workflow for the cross-validation of analytical techniques for vinyl group detection.

References

comparing the efficacy of different catalysts for ethylene hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroformylation of ethylene to produce propanal is a cornerstone of industrial organic synthesis, providing a key intermediate for the production of a wide range of bulk and fine chemicals. The efficiency of this process hinges on the choice of catalyst, with research continually striving for higher activity, selectivity, and stability. This guide provides a comparative overview of the efficacy of different catalysts for ethylene hydroformylation, supported by experimental data and detailed protocols.

Performance Comparison of Ethylene Hydroformylation Catalysts

The selection of a catalyst for ethylene hydroformylation is a critical decision that directly impacts reaction efficiency and product yield. While rhodium-based catalysts have historically dominated the field due to their high activity and selectivity, significant research has been dedicated to developing more cost-effective and robust alternatives, including those based on cobalt and bimetallic formulations. The following tables summarize the performance of various catalytic systems under different experimental conditions, offering a clear comparison of their turnover frequencies (TOF) and selectivity towards the desired propanal product.

Catalyst SystemSupport/LigandTemperature (°C)Pressure (bar)Turnover Frequency (TOF) (h⁻¹)Propanal Selectivity (%)Reference
Rhodium-Based Catalysts
Rh Single-AtomSnO₂15020>10,000>99[1][2]
Rh Single-AtomCeO₂15020~5,000>99[1]
Rh Single-AtomZrO₂15020~2,000>99[1]
Rh ClustersAl₂O₃10030up to 11,000Not specifiedNot specified
Rh NanoparticlesAl₂O₃10030~1,065Not specifiedNot specified
5% RhAl₂O₃175-22510-30High activityNot specified[3]
Rh-ReOxAl₂O₃120-170Not specified19-44x higher than Rh/Al₂O₃Enhanced propanal selectivity[4]
Rh(H)(PPh₃)₃(CO)Homogeneousup to 100Not specifiedHigh reaction rateClose to 100[5]
Cobalt-Based Catalysts
1% CoAl₂O₃175-22510-30Lower than RhNot specified[3]
Co-carbonyl basedHomogeneous150-170300Not specifiedHigh for linear aldehydes[6]
Bimetallic Catalysts
0.5% Co-0.5% RhAl₂O₃175-22510-30Slightly higher than CoNot specified[3]
Rh-CoDealuminated BEA ZeoliteNot specifiedNot specified15.5-fold higher than Rh-ZnSlightly lower than Rh-Zn[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of catalyst performance. Below are representative protocols for catalyst preparation and ethylene hydroformylation reactions, synthesized from the reviewed literature.

Catalyst Preparation: Impregnation Method for Supported Catalysts (e.g., 5% Rh/Al₂O₃)
  • Support Pre-treatment: Gamma-alumina (γ-Al₂O₃) support is calcined at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water and organic impurities.

  • Precursor Solution Preparation: A solution of a suitable rhodium precursor, such as rhodium(III) chloride (RhCl₃) or rhodium(III) nitrate (Rh(NO₃)₃), is prepared in an appropriate solvent (e.g., deionized water or ethanol). The concentration is calculated to achieve the desired metal loading (e.g., 5 wt%).

  • Impregnation: The pre-treated alumina support is added to the precursor solution. The mixture is then agitated or sonicated to ensure uniform wetting of the support. The impregnation process is typically carried out for several hours.

  • Drying: The solvent is removed by evaporation under reduced pressure or by gentle heating in an oven (e.g., at 100-120 °C) overnight.

  • Calcination: The dried catalyst is calcined in air or an inert atmosphere at a specific temperature (e.g., 300-500 °C) to decompose the precursor and anchor the metal oxide species to the support.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen gas (H₂) at an elevated temperature (e.g., 300-450 °C) to convert the metal oxide to its active metallic state.

Ethylene Hydroformylation Reaction: Gas-Phase Fixed-Bed Reactor
  • Reactor Setup: A fixed-bed reactor, typically a stainless steel tube, is used. A known amount of the catalyst (e.g., 1-10 g), pelletized and sieved to a specific particle size range (e.g., 0.3-0.5 mm), is loaded into the reactor.[3] The catalyst bed is often diluted with an inert material like silica sand or α-alumina to ensure uniform temperature distribution.[8]

  • Catalyst Activation: The catalyst is activated in-situ by reduction under a flow of hydrogen or a mixture of hydrogen and an inert gas at a programmed temperature ramp.

  • Reaction Conditions: The reactor is brought to the desired reaction temperature (e.g., 150-225 °C) and pressure (e.g., 10-30 bar).[3]

  • Reactant Feed: A gaseous feed mixture of ethylene (C₂H₄), carbon monoxide (CO), and hydrogen (H₂), often with a specific molar ratio (e.g., 1:1:1), is introduced into the reactor at a controlled flow rate.[1][3] An internal standard, such as argon, may be added to the feed for accurate quantification of product yields.[3]

  • Product Analysis: The effluent gas stream from the reactor is analyzed online or collected for offline analysis. A gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID) or a thermal conductivity detector (TCD) is commonly used to separate and quantify the products (propanal, ethane, etc.) and unreacted starting materials.[3]

  • Data Analysis: The conversion of ethylene, selectivity to propanal, and the turnover frequency (TOF) are calculated based on the analytical data.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).

Ethylene_Hydroformylation_Cycle cluster_legend Legend Catalyst_Resting_State Catalyst Resting State Substrate_Coordination Substrate Coordination Migratory_Insertion Migratory Insertion Product_Formation Product Formation Active_Catalyst Active Catalyst (e.g., HRh(CO)(PPh₃)₂) Ethylene_Complex Ethylene Complex Active_Catalyst->Ethylene_Complex + C₂H₄ Alkyl_Complex Alkyl Complex Ethylene_Complex->Alkyl_Complex Insertion Acyl_Complex Acyl Complex Alkyl_Complex->Acyl_Complex + CO H2_Adduct H₂ Adduct Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Active_Catalyst - Propanal Propanal_Product Propanal H2_Adduct->Propanal_Product

Caption: Catalytic cycle for ethylene hydroformylation.

Catalyst_Screening_Workflow Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Co-precipitation) Characterization Physicochemical Characterization (XRD, TEM, Chemisorption) Catalyst_Synthesis->Characterization Reactor_Loading Reactor Loading & Pre-treatment (Calcination, Reduction) Characterization->Reactor_Loading Catalytic_Testing High-Throughput Catalytic Testing (Varying T, P, Flow Rate) Reactor_Loading->Catalytic_Testing Product_Analysis Online Product Analysis (Gas Chromatography) Catalytic_Testing->Product_Analysis Data_Evaluation Data Evaluation & Performance Metrics (TOF, Selectivity, Stability) Product_Analysis->Data_Evaluation Lead_Catalyst Identification of Lead Catalyst(s) Data_Evaluation->Lead_Catalyst

Caption: Experimental workflow for catalyst screening.

Concluding Remarks

The landscape of ethylene hydroformylation catalysis is diverse, with significant advancements being made in the development of highly efficient and selective catalytic systems. Rhodium-based catalysts, particularly single-atom and cluster catalysts on optimized supports, continue to demonstrate exceptional performance. However, the development of cobalt-based and bimetallic catalysts offers promising avenues for more economical and sustainable industrial processes. The choice of catalyst will ultimately depend on a balance of factors including activity, selectivity, cost, and the specific operating conditions of the intended application. Further research into novel catalyst design, support materials, and reaction engineering will undoubtedly continue to drive innovation in this critical area of chemical synthesis.

References

The Ethylenyl Group in Pharmaceuticals: A Comparative Guide to its Application as a Covalent Warhead

Author: BenchChem Technical Support Team. Date: December 2025

The ethylenyl group (–CH=CH₂), commonly known as the vinyl group, is a key functional group in medicinal chemistry, primarily utilized for its ability to form covalent bonds with biological targets. This feature has been instrumental in the development of a class of drugs known as targeted covalent inhibitors (TCIs). These drugs offer distinct advantages, including high potency and prolonged duration of action. This guide provides a comparative analysis of pharmaceuticals containing the this compound group, focusing on their mechanism of action, structure-activity relationships (SAR), and performance against alternatives, supported by experimental data and detailed protocols.

The this compound Group as a Michael Acceptor in Covalent Inhibition

The primary application of the this compound group in pharmaceuticals is as a "warhead" in TCIs. When conjugated to an electron-withdrawing group, such as a carbonyl (forming an acrylamide), sulfonyl (forming a vinyl sulfone), or a pyridine ring (forming a vinylpyridine), the double bond becomes electrophilic. This makes it susceptible to nucleophilic attack by amino acid residues, most commonly cysteine, on the target protein. This process, known as a Michael addition, results in the formation of a stable, irreversible covalent bond, effectively and permanently inactivating the protein.

The general mechanism for this covalent modification is a critical aspect of the drug's efficacy.

G cluster_0 Targeted Covalent Inhibition Workflow Drug Drug with Vinyl Warhead Binding Non-covalent Binding Drug->Binding Target Target Protein (e.g., Kinase) Nucleophile Nucleophilic Residue (e.g., Cysteine) Target->Nucleophile Nucleophile->Binding Reaction Michael Addition (Covalent Bond Formation) Binding->Reaction Complex Inactive Drug-Protein Covalent Complex Reaction->Complex

Caption: Workflow of targeted covalent inhibition by a drug containing a vinyl group.

I. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Several generations of EGFR inhibitors have been developed, with third-generation inhibitors like osimertinib utilizing an acrylamide moiety (which contains a vinyl group) to covalently target a key cysteine residue (Cys797) in the ATP-binding site of the receptor.[1][2] This covalent interaction overcomes resistance mechanisms that affect earlier, non-covalent inhibitors.

Comparative Performance Data

The potency of these inhibitors is often evaluated by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the target enzyme's activity by 50%.

CompoundTarget EGFR MutantIC₅₀ (nM)Alternative/BioisostereTarget EGFR MutantIC₅₀ (nM)
Osimertinib (Acrylamide)L858R/T790M1-15[3]Allenamide Analog (14)T790M/L858R~33[4]
Osimertinib (Acrylamide)Exon 19 del/T790M6[3]Dibenzodiazepinone (33)L858R/T790M/C797S2700[5]
Afatinib (Acrylamide)Wild-Type10---
Gefitinib (Non-covalent)T790M>10,000---

Data compiled from multiple sources.[3][4][5]

The data clearly shows the high potency of osimertinib against the resistant T790M mutant, a key advantage of its covalent mechanism. While non-covalent inhibitors like gefitinib are ineffective against this mutant, osimertinib maintains low nanomolar potency.[3] The development of bioisosteres, such as the allenamide analog, demonstrates ongoing research to find alternative covalent warheads, though in this case, the acrylamide in osimertinib remains more potent.[4]

Experimental Protocols

1. ADP-Glo™ Kinase Assay for EGFR Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials: Recombinant human EGFR kinase, Poly(Glu, Tyr) 4:1 peptide substrate, ATP, test inhibitor (e.g., Osimertinib), Kinase Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), ADP-Glo™ Kinase Assay Kit, 96-well plates.[6][7]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control).

    • Add 10 µL of a master mix containing the EGFR enzyme and the peptide substrate to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

2. MTT Assay for Cell Viability/Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials: Cancer cell line (e.g., NCI-H1975), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).[9][10]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[11]

II. Bruton's Tyrosine Kinase (BTK) Inhibitors

Ibrutinib is a first-in-class BTK inhibitor used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[12] It also contains an acrylamide group that forms a covalent bond with Cys481 in the BTK active site, leading to sustained inhibition of the B-cell receptor signaling pathway.[13][14]

cluster_1 Ibrutinib Mechanism of Action Ibrutinib Ibrutinib (Acrylamide Warhead) BTK BTK Active Site (Cys481) Ibrutinib->BTK Binds Proton_Transfer Proton Transfer (Thiol to Acrylamide) BTK->Proton_Transfer Initiates Bond_Formation S-C Bond Formation (Enol Intermediate) Proton_Transfer->Bond_Formation Tautomerization Keto-Enol Tautomerization Bond_Formation->Tautomerization Inactive_BTK Covalently-Inhibited BTK Tautomerization->Inactive_BTK

References

A Comparative Guide to Ethylenyl-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent ethylenyl-based polymers used in drug delivery systems: Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA), Poly(ethylene imine) (PEI), and Ethylene-vinyl acetate (EVA). These polymers offer a versatile platform for encapsulating and delivering a wide range of therapeutic agents. This document aims to provide a clear comparison of their performance characteristics, supported by experimental data, to aid in the selection and design of effective drug delivery vehicles. We also present a comparison with two common alternative systems, liposomes and chitosan nanoparticles.

Performance Comparison of this compound-Based Drug Delivery Systems

The following tables summarize key quantitative data for various this compound-based drug delivery systems. It is important to note that a direct comparison is challenging due to the wide variety of drugs, specific polymer derivatives, and experimental conditions reported in the literature. The data presented here is a representative sample to illustrate the performance of these systems.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
PEG-PLGADoxorubicin7.3 ± 0.3491.25 ± 4.27[1]
PEG-PCLPaclitaxel35 ± 6 (µg/mg)77 ± 13[2]
PVA-modified MgFe₂O₄Doxorubicin-51.49[3]
PEI-based nanonetworksMethotrexate13.286.8[4]
EVA ImplantOxybutynin--[5]

Table 2: Particle Characteristics and In Vitro Toxicity

Polymer SystemParticle Size (nm)Zeta Potential (mV)Cell LineIC50 (µg/mL)Reference
PEG-PLGA-Doxorubicin134 ± 1.2-4T115.82[1]
PEGylated Chitosan-Ascorbic Acid/Oxaliplatin176.00 ± 4.21-MCF-7-[6]
PVA-modified MgFe₂O₄--Caco-2, SKBR-3<48% viability at 20-40 µg/mL[3]
Linear PEI (25 kDa)80-235+15.7 ± 4.9A43174[7]
Branched PEI (25 kDa)80-235+28.7 ± 7.9A43137[7]
Branched PEI (800 Da) on HeLa--HeLa2.42 ± 0.22 (72h)[8]
EVA Implant----

Table 3: Drug Release Kinetics

Polymer SystemDrugRelease ProfileReference
PEG-PLGADoxorubicinBiphasic: ~50% released in the first 24 hours, followed by sustained release.[9]
PVA HydrogelDexamethasoneSustained release for 33 days, fitting Higuchi and Korsmeyer-Peppas models.[10]
PEI-based nanonetworksMethotrexate75% released in 48 hours under reducing conditions.[4]
EVA ImplantOxybutyninBurst release in the first 24 hours, followed by a sustained release of 1.8 and 2.8 mg/day for 32 days.[5]

Comparison with Alternative Drug Delivery Systems

For context, the performance of this compound-based systems can be compared to other widely used platforms like liposomes and chitosan nanoparticles.

Table 4: Performance of Alternative Drug Delivery Systems

SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)IC50 (µg/mL)Reference
PEGylated LiposomeTopotecan----Decreased 5-9 fold vs. conventional liposome[11]
PEGylated LiposomeMelphalan--119.7 ± 2.1-26.03 ± 1.349.47 (24h, SKOV3)[12]
Chitosan NanoparticlesResveratrol21.39-~130--[13]
Chitosan-modified MgFe₂O₄Doxorubicin-84.28--<40% viability[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of common this compound-based and alternative drug delivery systems.

Synthesis of PEG-PCL Nanoparticles by Nanoprecipitation

This method is widely used for preparing biodegradable polymeric nanoparticles.

Materials:

  • PEG-PCL block copolymer

  • Drug of choice (e.g., Paclitaxel)

  • Acetonitrile

  • Deionized water

Procedure:

  • Dissolve 10 mg/mL of PEG-PCL copolymer and a specific amount of the drug (e.g., 0.1 mg/mL of docetaxel) in acetonitrile.

  • Add the organic solution dropwise into a larger volume of deionized water (e.g., a 2x volume) while stirring.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Stir the suspension for several hours to allow for complete solvent evaporation.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and residual solvent.[14]

Preparation of Electrospun PVA Nanofibers for Drug Delivery

Electrospinning is a versatile technique to produce nanofibrous matrices for controlled drug release.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw 85,000–146,000

  • Distilled water

  • Drug of choice

Procedure:

  • Prepare an 8% to 12% (w/v) PVA solution by dissolving PVA powder in distilled water.

  • Heat the solution to approximately 80°C and stir for about 2 hours until the PVA is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Load the PVA solution into a syringe fitted with a needle (e.g., 23 G).

  • Set up the electrospinning apparatus with the following parameters:

    • Voltage: 10–25 kV

    • Flow Rate: 0.5–1 mL/hour

    • Needle-to-Collector Distance: 10–20 cm

  • Initiate the electrospinning process, collecting the nanofibers on a grounded collector.

  • Dry the collected nanofiber mat in an oven at room temperature for two hours.[4][15][16]

Formulation of PEI-based Polyplexes for Gene Delivery

PEI is a cationic polymer widely used for condensing and delivering nucleic acids.

Materials:

  • Poly(ethylene imine) (PEI)

  • Plasmid DNA (pDNA)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of PEI (e.g., 1.0 µg/µL) in nuclease-free water.

  • Dilute the pDNA in PBS (pH 7.4).

  • For pre-complexation, dilute the PEI stock solution in PBS to match the volume of the DNA solution.

  • Add the diluted PEI solution to the DNA solution at a specific N/P ratio (ratio of nitrogen atoms in PEI to phosphate groups in DNA, e.g., 1:1, 1:2, or 1:3).

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • The resulting PEI/DNA polyplexes are ready for transfection studies.[17][18]

Fabrication of EVA Drug Implants by Hot-Melt Extrusion (HME)

HME is a common method for producing solid drug delivery devices.

Materials:

  • Ethylene-vinyl acetate (EVA) copolymer pellets

  • Drug of choice (e.g., Oxybutynin)

Procedure:

  • Physically mix the EVA pellets and the drug powder at the desired ratio.

  • Feed the mixture into a hot-melt extruder.

  • The extruder heats and melts the polymer-drug blend, which is then forced through a die of a specific shape (e.g., a rod or film).

  • The extruded product is cooled and solidified.

  • The resulting implant can be cut to the desired length for in vitro and in vivo testing.[5][9]

Preparation of Liposomes by Thin-Film Hydration

This is a classical and widely used method for preparing liposomes.

Materials:

  • Lipids (e.g., 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and cholesterol)

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., ultrapure water or PBS)

  • Drug of choice (hydrophilic or hydrophobic)

Procedure:

  • Dissolve the lipids (and hydrophobic drug, if applicable) in the organic solvent in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask. The temperature should be above the phase transition temperature of the lipids.

  • The resulting suspension of multilamellar vesicles can be downsized to form unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size.[13][19][20][21]

Visualizing Cellular Mechanisms

Understanding the interaction of drug delivery systems with cells is crucial for their design. The following diagrams, generated using Graphviz, illustrate key cellular pathways.

Cellular Uptake of PEGylated Nanoparticles

PEGylation is a common strategy to increase the circulation time of nanoparticles and enable passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Their cellular uptake can occur through various endocytic pathways.

Cellular_Uptake_of_PEGylated_Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis PEG_NP PEGylated Nanoparticle Clathrin Clathrin-mediated Endocytosis PEG_NP->Clathrin Uptake Caveolae Caveolae-mediated Endocytosis PEG_NP->Caveolae Uptake Macropino Macropinocytosis PEG_NP->Macropino Uptake Membrane Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropino->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosol (Drug Release) Late_Endosome->Cytosol Endosomal Escape

Cellular uptake pathways of PEGylated nanoparticles.
Endosomal Escape of PEI via the Proton Sponge Effect

PEI's high buffering capacity is thought to facilitate the escape of its cargo from endosomes, a critical step for the delivery of genes and some drugs to the cytoplasm.

Proton_Sponge_Effect cluster_endosome Endosome (Acidic pH) PEI_Complex PEI/Drug Complex Endosomal_Rupture Endosomal Rupture & Drug Release PEI_Complex->Endosomal_Rupture Protons H+ Protons->PEI_Complex Protonation Chloride Cl- Chloride->PEI_Complex Influx Water H₂O Water->PEI_Complex Osmotic Swelling

The proton sponge effect facilitating endosomal escape.

Conclusion

This compound-based polymers provide a robust and tunable platform for a wide array of drug delivery applications. PEG is favored for its "stealth" properties, PVA for its hydrogel-forming capabilities, PEI for its cationic nature ideal for gene delivery, and EVA for its use in long-term implantable devices. The choice of polymer depends on the specific therapeutic goal, the nature of the drug, and the desired release profile. While this guide provides a comparative overview, further research into specific drug-polymer interactions is essential for the successful design and optimization of novel drug delivery systems.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethylene Gas in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. Adherence to established protocols for substances like ethylene, a flammable gas, is a cornerstone of responsible scientific practice. This guide provides essential, step-by-step information for the safe handling and disposal of ethylene, with a focus on operational and logistical best practices.

It is important to clarify that "ethylenyl" is another name for the vinyl group, and in the context of chemical disposal, the relevant substance is typically ethylene gas (ethene).

Key Safety and Physical Properties of Ethylene

A thorough understanding of ethylene's properties is crucial for its safe handling and disposal. The following table summarizes key quantitative data for ethylene gas.

PropertyValue
Lower Explosive Limit (LEL) 2.7% in air[1]
Upper Explosive Limit (UEL) 36% in air[1]
Flash Point -136°C (-213°F)[2]
Autoignition Temperature 490°C (914°F)[3]
NFPA 704 Ratings Health: 2, Flammability: 4, Instability: 2[2][4]
Boiling Point -103.7°C (-154.7°F)[5]
Vapor Density (air = 1) 0.98[3]
OSHA PEL Not established; treated as a simple asphyxiant[6]
NIOSH IDLH 2100 ppm (based on LEL)[7]
Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure the following safety measures are in place:

  • Work in a Well-Ventilated Area: Always handle ethylene gas in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of flammable or asphyxiating concentrations.[5]

  • Eliminate Ignition Sources: Ethylene is highly flammable.[8] Ensure the work area is free of open flames, sparks, and hot surfaces.[8] Use only non-sparking tools and explosion-proof equipment.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant gloves, and a lab coat.[7] In situations with potential for high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[7]

  • Grounding: Metal containers and equipment used for transferring ethylene should be grounded and bonded to prevent static discharge.[8]

Step-by-Step Disposal Procedures for Ethylene Gas

The primary principle for the disposal of compressed gases like ethylene is to prioritize return to the supplier. The following steps provide a logical workflow for managing ethylene gas cylinders in a laboratory setting.

Step 1: Assessment of the Gas Cylinder

  • Identify the Contents: Positively identify the cylinder as containing ethylene. Check the cylinder label and markings.

  • Determine the Status: Ascertain whether the cylinder is empty, partially full, or full. A cylinder is considered empty when the pressure is at or near atmospheric pressure.

  • Inspect the Cylinder: Visually inspect the cylinder for any damage, such as corrosion, dents, or a malfunctioning valve.

Step 2: Primary Disposal Option - Return to Supplier

  • Contact the Supplier: The most preferred and safest method for disposing of unused or partially used ethylene cylinders is to return them to the gas supplier.[7] Gas suppliers have the appropriate procedures and facilities for handling and recycling or reusing the cylinders.

  • Arrange for Collection: Follow the supplier's instructions for the collection of the cylinder. Ensure the cylinder is properly labeled and ready for transport according to their guidelines.

Step 3: Alternative Disposal for Residual Gas (for trained personnel only)

In situations where small, residual amounts of ethylene gas remain in a system and returning the cylinder is not feasible, the following methods may be considered, but only by trained personnel and in accordance with institutional and regulatory guidelines.

  • Controlled Ventilation: For very small quantities, the gas can be safely vented to an appropriate exhaust system, such as a fume hood that vents directly outside and away from any potential ignition sources or air intakes. The flow rate should be slow to prevent a flammable concentration.

  • Controlled Combustion (Flaring): In some specialized laboratory or industrial settings, residual flammable gas can be disposed of by controlled combustion through a flare system. This procedure requires specialized equipment and expertise to ensure complete and safe combustion. A detailed experimental protocol for this is not provided as it is highly dependent on the specific equipment and facility safety protocols.

Step 4: Disposal of Empty Cylinders

  • Confirm Emptiness: Ensure the cylinder is empty by checking the pressure gauge.

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and local regulations regarding the disposal of empty compressed gas cylinders. Some jurisdictions may classify empty cylinders as hazardous waste.

  • Prepare for Disposal/Recycling: If permitted, prepare the empty cylinder for disposal or recycling. This may involve:

    • Removing the valve (this should only be done by trained personnel).

    • Puncturing the cylinder or cutting it in half to render it unusable.

    • Clearly marking the cylinder as "EMPTY".

  • Transport to a Designated Facility: Transport the prepared empty cylinder to a designated scrap metal recycling facility or a hazardous waste disposal site, as directed by your EHS department.

Important Note on Experimental Protocols:

Ethylene Gas Cylinder Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of an ethylene gas cylinder.

EthyleneDisposalWorkflow start Start: Ethylene Gas Cylinder for Disposal assess_cylinder Assess Cylinder (Identify, Check Status, Inspect) start->assess_cylinder is_returnable Is the cylinder returnable to the supplier? assess_cylinder->is_returnable return_to_supplier Return Cylinder to Supplier (Safest & Preferred Method) is_returnable->return_to_supplier Yes handle_residual Handle Residual Gas (Trained Personnel Only) is_returnable->handle_residual No end_return End return_to_supplier->end_return is_small_quantity Is it a small residual quantity? handle_residual->is_small_quantity controlled_ventilation Controlled Ventilation (to approved exhaust) is_small_quantity->controlled_ventilation Yes consult_ehs Consult EHS for other options (e.g., controlled combustion) is_small_quantity->consult_ehs No prepare_for_disposal Prepare Empty Cylinder for Disposal (Follow EHS & local regulations) controlled_ventilation->prepare_for_disposal consult_ehs->prepare_for_disposal dispose_cylinder Dispose of Empty Cylinder (Scrap metal or hazardous waste facility) prepare_for_disposal->dispose_cylinder end_dispose End dispose_cylinder->end_dispose

Caption: Decision tree for the proper disposal of ethylene gas cylinders.

References

Essential Safety and Logistical Information for Handling Ethynyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of ethynyl-containing compounds. Adherence to these guidelines is essential for maintaining a safe laboratory environment for researchers, scientists, and drug development professionals. The information presented is a synthesis of safety data for various ethynyl derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the particular compound being used.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling ethynyl compounds.[1][2][3]

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, Neoprene, or PVC recommended). For prolonged contact, use gloves with a protection class of 5 or higher.[1][2]To prevent skin contact, as many organic compounds can be irritating or toxic upon absorption.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a splash hazard.[1][2][3]To protect eyes from splashes, aerosols, and dust.[1]
Skin and Body Protection A standard laboratory coat is mandatory. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised.[1][3]To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.[1][2]To avoid inhalation of dust, aerosols, or vapors which may cause respiratory irritation.[1]

Operational Plan: Handling and Storage

A systematic approach is critical to minimize exposure during the handling of ethynyl compounds.

Engineering Controls:

  • All work with ethynyl compounds, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3]

  • A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Line the work area within the fume hood with absorbent, disposable bench paper.[1][3]

  • Weighing and Transfer: If handling a solid, weigh the compound in the fume hood to avoid creating dust. Use appropriate tools, such as spatulas, for transfers. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1][3]

  • Heating: If heating is required, be aware that some compounds can decompose and release flammable or toxic substances. Use a well-controlled heating mantle and ensure adequate ventilation.[1]

  • Post-Handling: After handling, thoroughly decontaminate the work area in the fume hood. Dispose of all contaminated materials as hazardous waste.[3]

Storage:

  • Store ethynyl compounds in tightly sealed containers.[1]

  • Keep in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1]

  • Store away from incompatible materials such as oxidizing agents.[4]

Disposal Plan

Proper disposal of ethynyl compounds and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Labeling:

  • Solid Waste: All solid waste contaminated with ethynyl compounds, including gloves, weigh papers, and absorbent pads, should be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, appropriately labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

Disposal Procedure:

  • Ensure all waste containers are sealed tightly.

  • Store waste in a designated, well-ventilated, and secure area.

  • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Response Plan

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

In Case of a Spill:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean up.

  • For small spills, use an inert absorbent material to contain the spill.

  • Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.[7]

  • Ventilate the area and wash the spill site after the material has been removed.

  • For large spills, contact your institution's emergency response team.

Ethynyl_Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe prep_area Prepare Work Area: - Certified Fume Hood - Absorbent Liners ppe->prep_area handling Handling Operations: - Weighing - Transferring - Solution Preparation prep_area->handling post_handling Post-Handling Procedures: - Decontaminate Work Area - Wash Hands handling->post_handling spill Emergency: Spill or Exposure handling->spill Potential Incident storage Store Compound: - Tightly Sealed - Cool, Dry, Ventilated Area post_handling->storage disposal Segregate and Dispose of Waste: - Solid Waste - Liquid Waste - Follow Institutional Protocols post_handling->disposal end End disposal->end emergency_response Follow Emergency Response Plan: - Evacuate - First Aid - Report Incident spill->emergency_response emergency_response->end After Resolution

Caption: Workflow for the safe handling and disposal of ethynyl compounds.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.